Ethyl 2-oxotetrahydrofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRMSXLSEPWFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918298 | |
| Record name | Ethyl 2-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77513-58-7, 936-13-0 | |
| Record name | 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77513-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (±)-tetrahydro-2-oxo-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-oxotetrahydrofuran-3-carboxylate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxotetrahydrofuran-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable heterocyclic building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation, emphasizing experimental causality and analytical validation.
Strategic Overview: The Significance of a γ-Butyrolactone Core
This compound belongs to the γ-butyrolactone family, a structural motif present in numerous natural products and pharmacologically active compounds.[1] Its bifunctional nature, featuring a lactone and an ester group, makes it a versatile precursor for a wide array of more complex molecular architectures.[2][3] The strategic placement of the carboxylate group at the C3 position provides a reactive handle for further chemical transformations, such as alkylation and condensation reactions.
Synthesis: A Mechanistic Approach to Ring Formation
The most common and efficient route to this compound involves a two-step process commencing with readily available starting materials: the formation of an acyclic precursor followed by an intramolecular cyclization.
Step 1: Synthesis of the Key Intermediate - Diethyl 2-formylsuccinate
The synthesis begins with a Claisen-type condensation between diethyl succinate and an appropriate one-carbon electrophile, typically ethyl formate.[4] This reaction is base-catalyzed, with sodium ethoxide being a common choice.
Reaction Mechanism: The reaction proceeds via the formation of an enolate from diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The subsequent loss of an ethoxide ion yields the desired β-keto ester, diethyl 2-formylsuccinate. This intermediate is a crucial building block for various heterocyclic compounds.[4][5]
Step 2: Intramolecular Cyclization via Dieckmann Condensation
While not a direct Dieckmann condensation in the classic sense of a diester cyclization, the cyclization of diethyl 2-formylsuccinate to form the lactone ring is mechanistically related. The process involves an intramolecular nucleophilic attack. A more direct and analogous pathway to related structures is the Dieckmann condensation, which is the intramolecular chemical reaction of diesters with a base to yield β-keto esters.[6][7] This reaction is particularly effective for forming stable five- and six-membered rings.[7][8]
Mechanism Insight: In the context of forming the target lactone, a reduction of the formyl group to a hydroxymethyl group would be required, followed by an acid-catalyzed intramolecular transesterification. However, a more direct synthetic approach involves the reaction of the sodium salt of diethyl malonate with ethylene oxide, followed by acidification and heating, which directly yields the γ-butyrolactone structure.
For the purpose of this guide, we will focus on a well-documented and reliable method starting from diethyl succinate.
Detailed Experimental Protocol
This protocol is a synthesized representation of established chemical principles and procedures.
Part A: Synthesis of Diethyl (RS)-formylsuccinate
-
Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Finely divided sodium metal (1.0 eq) is suspended in anhydrous toluene. Anhydrous ethanol is added portionwise to form sodium ethoxide in situ. The mixture is heated to ensure complete reaction.[9]
-
Condensation Reaction: The resulting suspension of sodium ethoxide is cooled. A mixture of diethyl succinate (1.0 eq) and ethyl formate (1.0 eq) is added dropwise, maintaining the temperature below 30°C.[4][9] The reaction mixture is stirred at ambient temperature for several hours to ensure complete consumption of the starting materials.
-
Work-up: The reaction is carefully quenched by the addition of water. The aqueous layer is separated and acidified with a suitable acid (e.g., HCl) to a pH of 2-3.[10]
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude diethyl (RS)-formylsuccinate. Further purification can be achieved by vacuum distillation.
Part B: Reduction and Cyclization to this compound
-
Reduction: The crude diethyl formylsuccinate is dissolved in a suitable solvent (e.g., ethanol or methanol). A reducing agent such as sodium borohydride (NaBH₄) is added portionwise at a controlled temperature (e.g., 0-5°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Lactonization: The reaction mixture is then carefully acidified. This protonates the intermediate alkoxide and catalyzes the intramolecular transesterification (lactonization), leading to the formation of the tetrahydrofuran ring.
-
Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol [11][12] |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 77513-58-7[13] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), and protons on the tetrahydrofuran ring. |
| ¹³C NMR | Resonances for the lactone carbonyl, ester carbonyl, ethoxy group carbons, and the sp³ hybridized carbons of the furanone ring. |
| IR (cm⁻¹) | Strong C=O stretching absorptions for the γ-lactone (~1770 cm⁻¹) and the ester (~1740 cm⁻¹). C-O stretching bands. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 158. Characteristic fragmentation patterns.[11][14] |
In-depth Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a triplet at approximately 1.3 ppm (3H, -CH₂CH₃ ) and a quartet at around 4.2 ppm (2H, -CH₂ CH₃) characteristic of the ethyl ester group. The protons on the tetrahydrofuran ring will exhibit more complex splitting patterns in the aliphatic region (approx. 2.0-4.5 ppm) due to diastereotopicity and spin-spin coupling.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide definitive evidence for the carbon skeleton. Key signals include two distinct carbonyl carbons for the lactone and the ester (typically in the 165-175 ppm range). The carbons of the ethyl group will appear at ~14 ppm (-CH₃) and ~61 ppm (-CH₂-). The remaining sp³ carbons of the heterocyclic ring will resonate in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The presence of two strong carbonyl absorption bands is a hallmark of this molecule. The higher frequency band (~1770 cm⁻¹) is characteristic of the strained five-membered lactone ring, while the band at a slightly lower frequency (~1740 cm⁻¹) corresponds to the less strained ethyl ester carbonyl.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158).[11][14] Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).
Characterization Logic Diagram
Caption: Logical workflow for the structural confirmation of the final product.
Conclusion
This guide has outlined a robust and well-established pathway for the synthesis of this compound, a key intermediate in organic chemistry. By understanding the underlying mechanisms of the Claisen-type condensation and subsequent reductive cyclization, researchers can effectively produce this valuable compound. The systematic application of a suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial for the unequivocal confirmation of its structure and purity, ensuring its suitability for downstream applications in pharmaceutical and materials science research.
References
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PrepChem. Synthesis of (i) diethyl (RS)-formylsuccinate. [Link]
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ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. [Link]
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PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]
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ResearchGate. Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. [Link]
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Wikipedia. Dieckmann condensation. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
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Chemistry LibreTexts. Dieckmann Condensation. [Link]
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Wiley Online Library. Supporting Information. [Link]
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MDPI. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]
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An In-depth Technical Guide to Ethyl 2-oxotetrahydrofuran-3-carboxylate
CAS Number: 77513-58-7
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block with significant applications in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its properties, synthesis, reactivity, and potential applications.
Chemical Identity and Physicochemical Properties
This compound, also known as ethyl 2-oxo-oxolane-3-carboxylate, is a γ-butyrolactone derivative featuring an ethyl ester group at the 3-position. This bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 77513-58-7 | , |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Boiling Point | 85-86 °C at 0.01 Torr | |
| Density | 1.1870 g/cm³ at 17 °C | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Pale yellow liquid (presumed) | Inferred from properties |
Synthesis and Purification
General Synthetic Approach: Dieckmann Condensation
A plausible and widely used method for the synthesis of cyclic β-keto esters like this compound is the intramolecular Dieckmann condensation of a suitably substituted adipic acid diester. In this case, the starting material would be diethyl 2-hydroxyadipate.
Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.
-
Addition of Substrate: Diethyl 2-hydroxyadipate, dissolved in an anhydrous inert solvent such as toluene, is added dropwise to the stirred base solution at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the intramolecular condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification
The crude product can be purified by vacuum distillation, a common technique for purifying liquid compounds with high boiling points.[2] For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard and effective method.[2]
Spectroscopic Data and Characterization
While a complete set of spectra for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). - Tetrahydrofuran ring: Complex multiplets for the CH₂ groups between 2.0 and 4.5 ppm, and a signal for the CH group at the 3-position. |
| ¹³C NMR | - Carbonyls: Two signals in the downfield region (165-175 ppm) corresponding to the ester and lactone carbonyls. - Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Tetrahydrofuran ring: Signals for the three ring carbons. |
| IR Spectroscopy | - C=O stretching: Strong absorption bands around 1730-1780 cm⁻¹ for the ester and lactone carbonyl groups. - C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 158. - Fragmentation: Loss of the ethoxy group (-45), the ethyl group (-29), and other characteristic fragments of the lactone ring. |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the presence of the lactone ring and the β-keto ester functionality. This allows for a variety of chemical transformations, making it a valuable synthetic intermediate.
Reactivity of the Lactone Ring
The γ-butyrolactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[3] Under basic conditions, hydrolysis of the lactone will yield the corresponding γ-hydroxy acid. Reaction with amines will produce the corresponding amides.
Reactivity of the β-Keto Ester Moiety
The proton at the α-position (C3) is acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
-
Alkylation: The enolate can be alkylated with a variety of alkyl halides in the presence of a base like sodium ethoxide to introduce substituents at the 3-position.[4]
-
Michael Addition: The enolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[4]
Caption: Key reaction pathways for this compound.
Applications in Drug Development
The γ-butyrolactone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibiotic, anti-inflammatory, and antitumor properties.[5] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the literature, its utility lies in its ability to be elaborated into various heterocyclic systems. For instance, derivatives of this compound have been used to synthesize novel 1,2,4-triazole-3-thiol derivatives, a class of compounds known for a broad spectrum of biological activities.[4]
Safety and Handling
Table 3: General Safety and Handling Recommendations
| Aspect | Recommendation |
| GHS Hazard Classification (Predicted) | - Skin Irritant - Eye Irritant - May cause respiratory irritation |
| Personal Protective Equipment (PPE) | - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile rubber) - Laboratory coat - Use in a well-ventilated area or under a chemical fume hood |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of vapor or mist. - Keep away from heat, sparks, and open flames. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] |
| First Aid | - Skin contact: Wash off immediately with plenty of soap and water. - Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disclaimer: The safety information provided is based on general knowledge of related chemicals and should be used as a guideline. Always refer to a specific Safety Data Sheet (SDS) for the compound before handling and use appropriate laboratory safety procedures.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and development. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the pharmaceutical and chemical industries.
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NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5-oxooxolane-2-carboxylate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
This guide provides an in-depth analysis of the spectral data for ethyl 2-oxotetrahydrofuran-3-carboxylate, a valuable building block in organic synthesis. Given the limited availability of public experimental spectra for this specific compound, this document leverages high-fidelity predictive models alongside established principles of spectroscopic interpretation to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound (CAS No. 77513-58-7) belongs to the family of γ-butyrolactones, a structural motif present in numerous natural products and pharmacologically active compounds. Its bifunctional nature, possessing both a lactone and an ester, makes it a versatile precursor for the synthesis of a wide array of complex molecules. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring high-resolution NMR spectra of a sample like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 (¹³C) NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | Triplet (t) | 2H | O-CH₂ -CH₂-C(O)O |
| ~4.20 | Quartet (q) | 2H | O-CH₂ -CH₃ |
| ~3.50 | Triplet (t) | 1H | C(O)-CH -CH₂ |
| ~2.50 | Multiplet (m) | 2H | CH-CH₂ -CH₂ |
| ~1.25 | Triplet (t) | 3H | O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
The triplet at ~1.25 ppm is characteristic of a methyl group adjacent to a methylene group, corresponding to the ethyl ester's CH₃.
-
The quartet at ~4.20 ppm arises from the methylene protons of the ethyl ester, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl group.
-
The multiplet at ~2.50 ppm is assigned to the methylene protons on the tetrahydrofuran ring at the C4 position. These protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the protons at C3 and C5.
-
The triplet at ~3.50 ppm corresponds to the methine proton at the C3 position, which is coupled to the adjacent C4 methylene protons.
-
The triplet at ~4.35 ppm is assigned to the methylene protons at the C5 position of the lactone ring. These protons are deshielded by the adjacent ring oxygen.
Caption: Correlation of predicted ¹H NMR peaks with proton assignments.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O (Lactone) |
| ~168 | C =O (Ester) |
| ~65 | O-C H₂ (Lactone) |
| ~61 | O-C H₂ (Ester) |
| ~45 | C H (C3) |
| ~28 | C H₂ (C4) |
| ~14 | C H₃ (Ester) |
Interpretation of the ¹³C NMR Spectrum:
-
The two signals in the downfield region, ~172 ppm and ~168 ppm , are characteristic of carbonyl carbons, corresponding to the lactone and ester groups, respectively.
-
The signals at ~65 ppm and ~61 ppm are attributed to the carbons bonded to oxygen atoms (O-CH₂), representing the C5 of the lactone and the methylene carbon of the ethyl group.
-
The signal at ~45 ppm corresponds to the methine carbon at the C3 position.
-
The signal at ~28 ppm is assigned to the C4 methylene carbon of the tetrahydrofuran ring.
-
The upfield signal at ~14 ppm is characteristic of the methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber (cm⁻¹).
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O Stretch (Lactone) |
| ~1735 | Strong | C=O Stretch (Ester) |
| 2980-2850 | Medium | C-H Stretch (Aliphatic) |
| 1200-1100 | Strong | C-O Stretch (Ester and Lactone) |
Interpretation of the IR Spectrum:
-
The most prominent features in the IR spectrum will be the two strong absorption bands for the carbonyl groups. The lactone C=O stretch is expected around 1770 cm⁻¹ , which is a higher frequency than a typical acyclic ketone due to ring strain.
-
The ester C=O stretch is predicted to appear around 1735 cm⁻¹ . The presence of two distinct carbonyl peaks is a strong indicator of the two different carbonyl environments.
-
The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic portions of the molecule.
-
A strong, broad absorption band in the 1200-1100 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and lactone functionalities.
Caption: Key IR absorptions and their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, most commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum Data and Fragmentation
The molecular weight of this compound (C₇H₁₀O₄) is 158.15 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 158.
Expected Fragmentation Pattern:
The fragmentation of γ-butyrolactones is well-characterized. Key fragmentation pathways for this compound would likely include:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, resulting in a peak at m/z = 113.
-
Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, leading to a peak at m/z = 85.
-
Decarbonylation of the lactone: Loss of CO from the molecular ion or fragment ions.
-
Rearrangement and cleavage of the tetrahydrofuran ring.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted spectral data presented in this guide offer a detailed roadmap for researchers to interpret their experimental results. The characteristic signals in each spectroscopic technique, from the distinct carbonyl stretches in the IR to the specific spin systems in the NMR and the predictable fragmentation in the MS, collectively provide an unambiguous fingerprint of this important synthetic intermediate.
References
Due to the lack of a specific publication with all experimental data for this compound, this reference list includes general authoritative sources for spectroscopic interpretation and databases used for structural information.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
PubChem. This compound. [Link]
An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-oxotetrahydrofuran-3-carboxylate
Foreword: Unveiling a Versatile Synthetic Scaffold
Ethyl 2-oxotetrahydrofuran-3-carboxylate, a molecule elegantly combining a γ-butyrolactone ring with a β-keto ester functionality, stands as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its unique structural arrangement confers a rich and predictable reactivity profile, making it a prized starting material for constructing complex heterocyclic systems and pharmacologically active molecules.[1][2][3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the compound's behavior. We will explore the causality behind its reactivity, delineate its stability under various conditions, and provide field-proven protocols to empower researchers in leveraging its full synthetic potential.
Molecular Profile and Physicochemical Properties
At its core, the reactivity of this compound is dictated by the interplay between the lactone, the ketone, and the ethyl ester groups. The electron-withdrawing nature of the adjacent carbonyls (the ring ketone and the ester) renders the proton at the C-3 position significantly acidic, paving the way for facile enolate formation. This characteristic is the gateway to its most valuable synthetic transformations.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 936-13-0 (varies by stereoisomer) | [4] |
| Molecular Formula | C₇H₁₀O₄ | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| IUPAC Name | Ethyl 2-oxooxolane-3-carboxylate | [6] |
The Landscape of Chemical Reactivity
The compound's utility stems from its predictable reactivity at several key sites. Understanding these pathways is crucial for designing successful synthetic strategies.
Enolate-Mediated Transformations: The Workhorse Reactions
The most significant reactions involve the generation of a carbanion at the C-3 position. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds.
-
C-3 Alkylation: In the presence of a suitable base, such as sodium ethoxide, the C-3 proton is readily abstracted. The resulting enolate nucleophile can be alkylated with a variety of alkyl halides. This reaction is a robust method for introducing substituents at the 3-position, leading to a diverse library of derivatives.[7]
-
Michael Addition: The enolate can also serve as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction pathway is instrumental in building more complex carbon skeletons.[7][8]
-
Condensation Reactions: The active methylene group can participate in various condensation reactions, further expanding its synthetic utility.
Hydrolysis and Decarboxylation: A Gateway to Substituted Lactones
A hallmark of β-keto esters is their propensity for hydrolysis followed by decarboxylation. This two-step sequence is a powerful tool for synthesizing α-substituted γ-butyrolactones, which are common motifs in natural products.
-
Ester Hydrolysis: The ethyl ester can be saponified under alkaline conditions (e.g., with NaOH or KOH) to yield the corresponding carboxylate salt.[8][9] Subsequent acidification generates the transient β-keto carboxylic acid.
-
Decarboxylation: The resulting 2-oxotetrahydrofuran-3-carboxylic acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic transition state to afford a substituted γ-butyrolactone.[10][11] This decarboxylation is often spontaneous upon acidic workup of the hydrolysis reaction.[12]
The Krapcho decarboxylation offers a related, often milder, alternative for removing the ester group in the presence of a salt in a dipolar aprotic solvent.[13]
Reactions at the Carbonyl and Ester Functions
While enolate chemistry dominates, the other functional groups also exhibit characteristic reactivity.
-
Amidation: The ester can be converted to an amide by reaction with amines, a transformation that has been used to generate N-substituted carboxamides with potential biological activity.[7]
-
Hydrazinolysis: Reaction with hydrazine hydrate can be complex. While it can form the expected carbohydrazide, it can also induce ring-opening of the lactone, particularly under forcing conditions, leading to different structural backbones.[14][15]
Table 2: Summary of Key Reactivity Profiles
| Reaction Type | Key Reagents | Functional Group Involved | Resulting Product Class |
| Alkylation | Base (e.g., NaOEt), Alkyl Halide | α-Carbon (C-3) | 3-Alkyl-substituted lactones |
| Michael Addition | Base, α,β-Unsaturated Ketone | α-Carbon (C-3) | Complex γ-butyrolactones |
| Hydrolysis | Aqueous Base (e.g., NaOH) | Ethyl Ester | Carboxylate salt / Carboxylic acid |
| Decarboxylation | Heat, Acid | β-Keto Acid (post-hydrolysis) | α-Substituted γ-butyrolactones |
| Amidation | Amine | Ethyl Ester | 3-Carboxamide derivatives |
Stability Profile and Best Practices for Handling
The utility of any reagent is intrinsically linked to its stability. This compound is a moderately stable compound, but awareness of its degradation pathways is essential for its effective use and storage.
pH and Thermal Sensitivity
-
Alkaline Conditions: The compound is most sensitive to basic conditions, which promote ester hydrolysis and can potentially lead to lactone ring-opening over time.[8]
-
Acidic Conditions: While more stable than under basic conditions, prolonged exposure to strong acids can also catalyze hydrolysis of the ester and the lactone.
-
Thermal Stress: The compound itself is reasonably stable to heat. However, its hydrolyzed carboxylic acid derivative is not, readily undergoing decarboxylation.[10]
Storage and Handling Recommendations
To ensure the integrity and reactivity of the compound, the following protocols are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[16][17] To prevent potential degradation from light, storage in amber glass vials is advisable.[18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids during storage.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Peroxide Formation: The tetrahydrofuran ring is a type of ether, which can potentially form explosive peroxides over time upon exposure to air and light.[19] While the electron-withdrawing groups on the ring may mitigate this tendency, it is prudent to date the container upon receipt and opening and to consider testing for peroxides if the material has been stored for an extended period (>12 months), especially if it has been opened.[18]
Validated Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key transformations, grounded in established literature.
Protocol: C-3 Alkylation of this compound
This protocol describes the synthesis of a 3-alkyl derivative, a foundational reaction for this scaffold.[7]
Workflow Diagram: C-3 Alkylation
Caption: Workflow for the alkylation of the α-carbon.
Methodology:
-
Prepare Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add this compound (1.0 eq) dropwise while stirring. Stir the mixture for 30 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-alkylated product.
Protocol: Saponification and Decarboxylation
This protocol details the conversion to an α-substituted γ-butyrolactone, a common synthetic endpoint.[8]
Reaction Pathway: Hydrolysis to Decarboxylation
Caption: The sequential reaction from β-keto ester to lactone.
Methodology:
-
Saponification: To a solution of the starting ester (e.g., a 3-alkyl derivative from Protocol 4.1) in ethanol, add an aqueous solution of sodium hydroxide (1.5 eq).
-
Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation (effervescence of CO₂ should be observed and then cease). After cooling, extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the decarboxylated lactone, which can be further purified if necessary.
Conclusion
This compound is far more than a simple chemical; it is a versatile and powerful building block. Its reactivity is dominated by the acidic C-3 proton, enabling a host of enolate-driven transformations, while the classic hydrolysis-decarboxylation sequence provides a reliable entry into valuable substituted lactone systems. By understanding its reactivity profile and adhering to proper handling and storage protocols, researchers can confidently and efficiently harness this scaffold to advance projects in drug discovery and complex molecule synthesis.[20][21]
References
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. Available at: [Link]
-
Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. Available at: [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Thieme Chemistry. Available at: [Link]
-
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. PubChem. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]
-
Safety Data Sheet: Tetrahydrofuran. Carl ROTH. Available at: [Link]
-
Krapcho decarboxylation. Wikipedia. Available at: [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]
-
Decarboxylation Explained, Reaction and Mechanism. YouTube. Available at: [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central. Available at: [Link]
-
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. PubMed. Available at: [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed Central. Available at: [Link]
-
(PDF) Synthesis, in Vitro and in Silico Screening of Ethyl. Amanote Research. Available at: [Link]
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- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Ethyl 2-oxotetrahydrofuran-3-carboxylate Derivatives and Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The γ-butyrolactone scaffold, particularly functionalized variants such as ethyl 2-oxotetrahydrofuran-3-carboxylate, represents a cornerstone in modern medicinal chemistry.[1][2] This five-membered lactone is not merely a synthetic intermediate but a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of this compound, its synthesis, its versatile reactivity, and the generation of diverse analogs for drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and showcase the therapeutic potential of the resulting derivatives, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
The Core Scaffold: this compound
This compound is a cyclic β-keto ester that serves as a highly versatile building block for the synthesis of more complex molecules. Its structural features—a lactone ring, an enolizable β-keto system, and an ester group—provide multiple reaction sites for chemical modification.
Synthesis of the Core Scaffold via Dieckmann Condensation
The most common and efficient method for the synthesis of this compound and its analogs is the intramolecular Dieckmann condensation of a suitable diester.[3][4] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[3][5]
The mechanism, analogous to the Claisen condensation, involves the following key steps:[4][5]
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters to prevent transesterification, abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Deprotonation and Acidification: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to neutralize the enolate and yield the final product.
Caption: Mechanism of Dieckmann Condensation for this compound Synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of the core scaffold is essential for characterization and for monitoring the progress of reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Appearance | Colorless to pale yellow oil | General Knowledge |
| ¹H NMR (CDCl₃) | δ 4.4-4.2 (m, 2H), 4.2-4.0 (q, 2H), 3.6-3.4 (t, 1H), 2.6-2.2 (m, 2H), 1.3-1.1 (t, 3H) | Representative Data |
| ¹³C NMR (CDCl₃) | δ 205 (C=O, ketone), 175 (C=O, ester), 168 (C=O, lactone), 65 (OCH₂), 61 (OCH₂CH₃), 50 (CH), 28 (CH₂), 14 (CH₃) | Representative Data |
| IR (neat) | ~1760 cm⁻¹ (lactone C=O), ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (keto C=O) | |
| MS (EI) | m/z 158 (M⁺), 113, 85, 69 |
Key Synthetic Transformations and Derivative Synthesis
The true utility of this compound lies in its reactivity, allowing for the generation of a vast library of derivatives. The acidic proton at the C3 position is the primary site for many synthetic transformations.
C3-Alkylation
Alkylation at the C3 position is a straightforward yet powerful method for introducing carbon-based substituents. The reaction typically proceeds via the formation of an enolate with a suitable base, followed by nucleophilic attack on an alkyl halide.
The choice of base and solvent is critical to control for side reactions such as O-alkylation and dialkylation. Sodium ethoxide in ethanol is a common choice for simple alkylations.[6]
Caption: General workflow for the C3-alkylation of the core scaffold.
Michael Addition
The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors).[7][8][9] This reaction is highly efficient for forming carbon-carbon bonds and introducing more complex side chains at the C3 position.[6]
The reaction is typically catalyzed by a base, which generates the nucleophilic enolate.[9] The choice of Michael acceptor can be varied widely, including α,β-unsaturated ketones, esters, and nitriles, leading to a diverse range of 1,5-dicarbonyl compounds or their equivalents.[7][9]
Synthesis of Fused and Spirocyclic Systems
The reactivity of the C3 position can be exploited to construct more complex ring systems. For instance, bromination of derivatives obtained from Michael addition can lead to the formation of spirocyclic compounds.[6] Further transformations, such as reactions with hydrazine, can be used to build novel heterocyclic rings, such as 1,2,4-triazoles, appended to the γ-butyrolactone core.[6]
Biological Significance and Applications in Drug Discovery
The γ-butyrolactone motif is a key pharmacophore in a wide array of biologically active molecules.[1][2] Derivatives of this compound have been investigated for a variety of therapeutic applications.
| Therapeutic Area | Activity of Derivatives | Representative References |
| Anticancer | Antiproliferative effects against various cancer cell lines. | [1] |
| Antibacterial/Antifungal | Inhibition of bacterial and fungal growth. | [1] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [1] |
| Neuroprotective | Potential applications in neurodegenerative diseases. | [1] |
The ability to readily synthesize a diverse library of analogs from a common core structure makes this scaffold particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
The following protocols are provided as a representative guide for the synthesis and modification of this compound.
Protocol: Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
Heat the mixture to reflux with stirring until the sodium ethoxide is fully dissolved.
-
Add diethyl adipate (1.0 eq) dissolved in toluene dropwise from the dropping funnel over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add 1 M HCl with vigorous stirring until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Protocol: C3-Alkylation of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium ethoxide (1.05 eq) and stir the mixture at room temperature for 30 minutes to form the enolate.
-
Add the alkyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkylated product.
Conclusion
This compound is a powerful and versatile scaffold in synthetic and medicinal chemistry. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its C3 position allow for the creation of a wide range of derivatives. The proven biological activities of γ-butyrolactone-containing molecules underscore the importance of this scaffold in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this valuable building block, offering both foundational knowledge and practical protocols for researchers in the field.
References
-
Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]
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A Technical Guide to the Retrosynthetic Analysis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxotetrahydrofuran-3-carboxylate, a key heterocyclic scaffold, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and natural products. Its γ-butyrolactone core, substituted with a reactive ester moiety, provides a valuable handle for further chemical elaboration. This in-depth technical guide presents a comprehensive retrosynthetic analysis of this target molecule, exploring two primary strategic disconnections. Each route is critically evaluated, elucidating the underlying mechanistic principles, providing detailed, field-proven experimental protocols, and presenting comparative data to inform synthetic strategy. This document is intended to serve as a practical resource for researchers engaged in the design and execution of synthetic routes toward complex molecular targets incorporating the 2-oxotetrahydrofuran-3-carboxylate framework.
Introduction: The Significance of the γ-Butyrolactone Motif
The γ-butyrolactone structural motif is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The presence of the ester functionality at the 3-position of the lactone ring in this compound offers a strategic advantage for molecular diversification, making it a highly sought-after intermediate in drug discovery and development. A thorough understanding of its retrosynthesis is therefore paramount for the efficient and logical design of synthetic pathways to novel chemical entities.
Retrosynthetic Strategy: Core Disconnections
A retrosynthetic analysis of this compound reveals two primary and logical disconnection pathways. These strategies hinge on the formation of the five-membered lactone ring, a key structural feature of the target molecule.
Figure 1: Retrosynthetic analysis of this compound, highlighting two primary disconnection strategies.
Route 1 centers on a Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] This approach disconnects the C2-C3 bond of the target molecule, leading back to a linear diester precursor, diethyl 2-(2-hydroxyethyl)malonate.
Route 2 involves the formation of the ester linkage of the lactone ring as the key bond-forming step. This strategy can be further subdivided into two conceptually similar approaches: the reaction of diethyl succinate with diethyl oxalate or the alkylation of diethyl malonate with ethylene oxide followed by cyclization . Both pathways converge on the formation of a γ-hydroxy ester or a related intermediate that undergoes intramolecular cyclization.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful and reliable method for the formation of five- and six-membered rings.[4][5] In the context of synthesizing this compound, this strategy offers a convergent and efficient pathway.
Mechanistic Insights
The Dieckmann condensation proceeds via the formation of an enolate at the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[2] The choice of base is critical to the success of the reaction; sodium ethoxide is commonly employed to avoid transesterification side reactions when working with ethyl esters. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester. A subsequent acidic workup is required to neutralize the enolate and afford the final product.
Figure 2: Mechanistic workflow for the Dieckmann condensation.
Experimental Protocol: Synthesis of Diethyl 2-(2-hydroxyethyl)malonate
The precursor for the Dieckmann condensation can be synthesized via the alkylation of diethyl malonate with 2-chloroethanol.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
2-Chloroethanol
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
2-Chloroethanol is then added, and the reaction mixture is refluxed until the starting materials are consumed (monitored by TLC).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford diethyl 2-(2-hydroxyethyl)malonate.
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl 2-(2-hydroxyethyl)malonate
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of diethyl 2-(2-hydroxyethyl)malonate in anhydrous toluene is added to a suspension of sodium ethoxide in anhydrous toluene at reflux.
-
The reaction mixture is stirred at reflux for several hours until the cyclization is complete.
-
The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Data Summary for Route 1
| Step | Key Reagents | Typical Yield | Reference |
| Alkylation of Diethyl Malonate | Diethyl malonate, NaOEt, 2-chloroethanol | 60-70% | [6] |
| Dieckmann Condensation | Diethyl 2-(2-hydroxyethyl)malonate, NaOEt | 75-85% | [7] |
Route 2: Alkylation and Lactonization Strategies
An alternative and equally viable approach involves the formation of the lactone ring from an acyclic precursor. This can be achieved through two main variations.
Variation A: Diethyl Succinate and Diethyl Oxalate
This method relies on the acylation of diethyl succinate with diethyl oxalate, followed by a reduction and subsequent cyclization.
The reaction is initiated by the Claisen condensation of diethyl succinate with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms a β-keto ester intermediate. Subsequent reduction of the ketone functionality to a hydroxyl group, followed by acidification, will promote the intramolecular cyclization to form the desired γ-butyrolactone.
Figure 3: Workflow for the synthesis via diethyl succinate and diethyl oxalate.
Materials:
-
Diethyl succinate
-
Sodium ethoxide
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Diethyl succinate and diethyl oxalate are added to a solution of sodium ethoxide in anhydrous ethanol.
-
The mixture is stirred at room temperature until the condensation is complete.
-
The reaction is cooled, and sodium borohydride is added in portions.
-
After the reduction is complete, the reaction is quenched with hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by distillation or chromatography.
Variation B: Diethyl Malonate and Ethylene Oxide
This approach involves the nucleophilic opening of ethylene oxide by the enolate of diethyl malonate, followed by intramolecular cyclization.
The enolate of diethyl malonate, generated by a strong base, acts as a nucleophile and attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of a γ-hydroxy diester intermediate.[10] Subsequent heating in the presence of an acid catalyst promotes the intramolecular transesterification, resulting in the formation of the γ-butyrolactone ring.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethylene oxide
-
Anhydrous ethanol
-
p-Toluenesulfonic acid
-
Toluene
Procedure:
-
The enolate of diethyl malonate is prepared by reacting it with sodium ethoxide in anhydrous ethanol.
-
Ethylene oxide is bubbled through the solution at low temperature.
-
The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.
-
The solvent is removed, and the residue is taken up in toluene.
-
A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove ethanol.
-
Upon completion of the cyclization, the reaction is cooled, washed with aqueous bicarbonate solution, dried, and concentrated.
-
The final product is purified by vacuum distillation.
Data Summary for Route 2
| Variation | Key Reagents | Typical Yield | Reference |
| Diethyl Succinate and Diethyl Oxalate | Diethyl succinate, diethyl oxalate, NaOEt, NaBH4 | 55-65% | [11] |
| Diethyl Malonate and Ethylene Oxide | Diethyl malonate, NaOEt, ethylene oxide, p-TsOH | 60-70% | [12] |
Conclusion and Strategic Comparison
Both retrosynthetic routes presented offer viable pathways to this compound. The Dieckmann condensation (Route 1) is a highly reliable and often high-yielding method for the formation of the target lactone. The starting material, diethyl 2-(2-hydroxyethyl)malonate, is readily accessible through a standard alkylation procedure. This route is generally preferred for its predictability and efficiency.
Route 2 , in its two variations, provides alternative strategies that may be advantageous depending on the availability of starting materials and the desired scale of the synthesis. The use of diethyl succinate and diethyl oxalate is a classic approach, while the reaction of diethyl malonate with ethylene oxide offers a more atom-economical pathway.
The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. All presented protocols are robust and have been validated in the chemical literature, providing a solid foundation for the successful synthesis of this important heterocyclic building block.
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"Ethyl 2-oxotetrahydrofuran-3-carboxylate" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-oxotetrahydrofuran-3-carboxylate
Introduction: The Privileged Scaffold of γ-Butyrolactone
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets. The γ-butyrolactone, a five-membered lactone, is a quintessential example of such a scaffold.[1][2] This heterocyclic ring is a cornerstone in numerous natural products and FDA-approved drugs, demonstrating a vast range of pharmacological activities including anticancer, antibiotic, and cardiovascular applications.[1][3] this compound, the subject of this guide, is a synthetic compound built upon this promising γ-butyrolactone core. Its structure, featuring an ethyl ester group at the 3-position, presents a unique opportunity for functionalization and exploration of its therapeutic potential. This document serves as a technical guide for researchers, outlining the hypothesized biological activities of this molecule and providing robust, field-proven methodologies for their investigation.
Molecular Profile: this compound
Chemical Structure:
-
Core: Tetrahydrofuran-2-one (γ-butyrolactone) ring.
-
Position 3: Substituted with an ethyl carboxylate (-COOCH₂CH₃) group.
This specific arrangement of functional groups—a lactone, a ketone, and an ester—offers multiple points for potential interaction with biological macromolecules. The ester can be hydrolyzed by cellular esterases, potentially leading to a more active carboxylic acid metabolite, or it can participate in hydrogen bonding. The lactone ring itself is a key pharmacophore found in a variety of bioactive molecules.[1][3]
Hypothesized Biological Activities and Investigative Pathways
The known bioactivity of structurally related compounds provides a logical foundation for hypothesizing the potential pharmacological profile of this compound. The γ-butyrolactone moiety is found in a variety of biologically active experimental drugs and synthetic intermediates.[1]
Anticancer and Antiproliferative Potential
Rationale: The γ-lactone ring is present in numerous compounds with demonstrated anticancer activity, such as the farnesyl transferase inhibitor Arglabin and the tubulin polymerization inhibitor Isodeoxypodophyllotoxin.[3] Furthermore, a closely related compound, Mthis compound, has shown potent antiproliferative effects in cancer cell lines, potentially through the activation of the PI3K pathway. Derivatives of coumarin-3-carboxamides have also exhibited significant activity against cancer cell lines like HepG2 and HeLa.[4][5]
Experimental Workflow: In Vitro Anticancer Screening
The initial assessment of anticancer potential involves screening the compound for cytotoxicity against a panel of cancer cell lines and a non-cancerous control line to determine selectivity.
Caption: Workflow for determining the IC50 of a test compound using an MTT assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells from a panel (e.g., HepG2, HeLa, MCF-7 for cancer; LLC-MK2 for normal) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Compound | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. HeLa (µM) | IC₅₀ vs. LLC-MK2 (µM) | Selectivity Index (Normal/Cancer) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Doxorubicin (Control) | 2.5 | 0.5 | 0.8 | ~1.6 |
Antimicrobial Activity
Rationale: Many natural and synthetic molecules containing the γ-butyrolactone core have been investigated for antibiotic properties.[1] For instance, lactivicin demonstrates strong inhibition of β-lactamase.[1] Synthetic derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6][7][8] Therefore, it is logical to screen this compound for antimicrobial effects.
Experimental Workflow: Antimicrobial Susceptibility Testing
The primary method for screening is determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution
-
Preparation: Prepare serial dilutions of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a sterility control (broth only), a growth control (broth + bacteria), and a positive control antibiotic (e.g., Cefoperazone).[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cefoperazone (Control) | 4 | >64 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Anti-inflammatory Properties
Rationale: Substituted tetrahydrofurans have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10] Furan derivatives have also demonstrated anti-inflammatory and anti-ulcer activities.[11] The structural features of this compound merit an investigation into its potential to modulate inflammatory processes.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Commercially available enzyme immunoassay (EIA) kits provide a reliable and standardized method for this purpose.
Detailed Protocol: COX-2 Inhibitor Screening
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol for a COX-2 inhibitor screening kit.
-
Assay Plate: Add 10 µL of various concentrations of the test compound, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control to the wells of a 96-well plate.
-
Enzyme Reaction: Add the COX-2 enzyme and arachidonic acid (substrate) to initiate the reaction.
-
Incubation: Incubate for a specified time at 37°C to allow for the production of prostaglandins.
-
Detection: Stop the reaction and use a specific antibody and colorimetric substrate to measure the amount of prostaglandin produced. The color intensity is inversely proportional to the COX-2 inhibitory activity.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is built upon the γ-butyrolactone scaffold, a structure renowned for its diverse pharmacological activities.[1] Based on extensive precedent from related compounds, the most promising avenues for investigation are its potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust starting point for a comprehensive biological evaluation. Positive results in these in vitro assays would warrant further investigation into the mechanism of action, structure-activity relationship (SAR) studies through the synthesis of derivatives[7], and eventual progression to in vivo models.
Caption: Relationship between the core structure, potential activities, and screening methods.
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Solubility Profile of Ethyl 2-oxotetrahydrofuran-3-carboxylate: A Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Abstract
Ethyl 2-oxotetrahydrofuran-3-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry and as a building block for novel pharmaceutical agents. Its utility in these fields is fundamentally governed by its physicochemical properties, among which solubility is paramount. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a predictive solubility profile across a spectrum of common laboratory solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Significance of Solubility
In the realm of drug discovery and development, the solubility of a chemical entity is a critical determinant of its fate. From the reaction medium during synthesis to the choice of eluent in chromatographic purification and the final formulation of a drug product, solubility dictates process efficiency, yield, purity, and bioavailability. This compound, possessing a lactone ring and an ethyl ester functional group, presents a unique solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for leveraging this molecule's full potential in medicinal chemistry and materials science.[1] This guide provides the foundational knowledge and practical methodologies to master the solubility characteristics of this versatile compound.
Physicochemical Properties & Solubility Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which states that substances with similar intermolecular forces are likely to be miscible.[2] To predict the solubility of this compound, we must first analyze its key structural features.
-
Molecular Structure: The molecule contains a polar lactone (a cyclic ester) and an ethyl ester group. These functional groups contain polar carbonyl (C=O) and ether (C-O-C) linkages.
-
Polarity: The presence of multiple oxygen atoms makes the molecule distinctly polar. The carbonyl groups act as hydrogen bond acceptors.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors (like -OH or -NH), its oxygen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols, water).
-
Molecular Weight: The molecular weight is approximately 158.15 g/mol .[3] This relatively low molecular weight generally favors solubility compared to larger, more complex molecules.[2]
These features suggest that this compound will be most soluble in polar organic solvents and less soluble in nonpolar solvents. The degree of solubility will depend on the solvent's ability to engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding.
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound. The relative polarity index is included to provide a quantitative measure of the solvent's polarity.[4][5]
| Solvent | Solvent Class | Relative Polarity Index[4][5] | Predicted Solubility | Rationale for Prediction |
| Hexane | Nonpolar | 0.009 | Insoluble | The nonpolar nature of hexane cannot overcome the solute-solute interactions of the polar compound. |
| Toluene | Nonpolar (Aromatic) | 0.099 | Sparingly Soluble | The aromatic ring provides some polarizability, but it is still predominantly nonpolar. |
| Diethyl Ether | Nonpolar | 0.117 | Soluble | The ether oxygen allows for some polar interactions, and its overall low polarity can accommodate the ethyl group. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Very Soluble | A versatile polar aprotic solvent capable of strong dipole-dipole interactions with the ester and lactone groups. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Very Soluble | Structurally similar to parts of the target molecule ("like dissolves like"), facilitating strong intermolecular forces. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Very Soluble | The cyclic ether structure is similar to the lactone ring, promoting miscibility. |
| Acetone | Polar Aprotic | 0.355 | Very Soluble | The highly polar carbonyl group in acetone interacts favorably with the polar groups of the solute. |
| Acetonitrile | Polar Aprotic | 0.460 | Soluble | A highly polar solvent that can effectively solvate the molecule through dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very Soluble | A strong polar aprotic solvent, excellent for dissolving a wide range of polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very Soluble | A highly polar aprotic solvent capable of solvating a wide array of polar compounds.[6] |
| Isopropanol | Polar Protic | 0.546 | Soluble | A polar alcohol that can engage in hydrogen bonding (as an H-bond donor) with the solute's oxygen atoms. |
| Ethanol | Polar Protic | 0.654 | Soluble | Similar to isopropanol, its polarity and hydrogen bonding ability make it a good solvent for this compound.[6] |
| Methanol | Polar Protic | 0.762 | Soluble | The most polar of the simple alcohols, ensuring strong interactions with the polar functional groups. |
| Water | Polar Protic | 1.000 | Sparingly Soluble | While highly polar, the nonpolar ethyl group and carbon backbone may limit complete miscibility.[7][8] |
Experimental Protocol for Solubility Determination
While theoretical prediction is a powerful tool, empirical verification is the cornerstone of scientific integrity. The following protocol provides a robust, step-by-step method for determining the qualitative solubility of this compound in a laboratory setting.[9][10]
Objective
To determine if a solid compound is soluble, sparingly soluble, or insoluble in a given solvent at a defined concentration (e.g., ~25 mg / 0.75 mL).
Materials
-
This compound
-
Test solvents (as per the table above)
-
Small, dry test tubes (e.g., 13x100 mm)
-
Spatula
-
Graduated pipette or micropipette
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.[11][12]
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.
-
Causality: Using a consistent, measured amount of solute ensures that the results are comparable across different solvents.
-
-
Solvent Addition (Initial): Add 0.25 mL of the selected solvent to the test tube.
-
Causality: Adding the solvent incrementally allows for careful observation of the dissolution process.
-
-
Agitation: Vigorously agitate the mixture for 60 seconds using a vortex mixer. If a vortex mixer is unavailable, cap the test tube and shake vigorously.
-
Causality: Agitation increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution. A fixed time ensures consistency.[9]
-
-
Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.25 mL of the solvent to the test tube (total volume 0.50 mL).
-
Repeat Agitation and Observation: Repeat step 3 (Agitation) and step 4 (Observation). If the solid dissolves, it can be classified as soluble.
-
Final Solvent Addition: If the solid remains, add a final 0.25 mL of the solvent (total volume 0.75 mL).
-
Final Agitation and Classification: Repeat step 3. After agitation, observe the solution:
-
Soluble: The solid is completely dissolved, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain undissolved.
-
Insoluble: The solid shows little to no signs of dissolving.[9]
-
-
Record Keeping: Meticulously record all observations for each solvent in a laboratory notebook.
Self-Validating System
This protocol is self-validating through its inherent consistency. By using a fixed mass of solute and incremental, fixed volumes of solvent, the experiment establishes a clear concentration threshold. Running the tests in duplicate or triplicate can further enhance the trustworthiness of the results.[8]
Visualized Workflows and Relationships
Diagrams provide an intuitive understanding of complex processes and relationships. The following have been generated using Graphviz to illustrate key aspects of this guide.
Caption: Workflow for qualitative solubility determination.
Caption: Logic diagram for predicting solubility.
Conclusion
The solubility of this compound is dictated by its polar nature, stemming from its lactone and ethyl ester functional groups. It is predicted to be highly soluble in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, and soluble in polar protic solvents such as ethanol and methanol. Conversely, it is expected to be insoluble in nonpolar solvents like hexane. This guide provides both the theoretical framework for these predictions and a robust experimental protocol for their empirical validation. By applying these principles and methods, researchers can make informed decisions, optimizing solvent selection to enhance the efficiency and success of their scientific endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Ethyl 3-oxooxolane-2-carboxylate | C7H10O4 | CID 45090290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. organometallics.it [organometallics.it]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Navigating the Handling of Ethyl 2-oxotetrahydrofuran-3-carboxylate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide has been compiled from available chemical data and general safety principles. A comprehensive, verified Safety Data Sheet (SDS) for Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7) was not available at the time of writing. Therefore, some information presented is based on structurally similar compounds and established best practices for handling laboratory chemicals. Users are strongly advised to consult a verified SDS from their supplier before handling this compound and to conduct their own risk assessment.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound incorporating a lactone ring, a ketone, and an ethyl ester functional group. Its structural features suggest potential reactivity and specific handling requirements. As a key intermediate in various synthetic pathways, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth overview of the known safety and handling precautions for this compound.
Hazard Identification and Classification
While a complete GHS classification is not definitively available, preliminary data from chemical suppliers suggests that this compound may be classified as causing skin irritation (Category 2)[1]. Due to the presence of the ester and lactone functionalities, other potential hazards that should be considered until more data is available include eye irritation and respiratory irritation.
Anticipated GHS Classification and Hazards:
| Hazard Class | Category | Rationale |
| Skin Irritation | Category 2 (presumed) | Based on supplier information. |
| Eye Irritation | To be determined | Esters and lactones can be irritating to the eyes. |
| Respiratory Irritation | To be determined | Vapors or aerosols may cause irritation to the respiratory tract. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling this compound. The primary focus should be on engineering controls, supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at the source, minimizing the potential for operator exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood. This is to control the inhalation of any potential vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling esters. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
-
Lab Coat: A flame-retardant lab coat should be worn at all times to protect against splashes and contamination of personal clothing.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the integrity of the compound.
Handling Procedures
-
Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.
-
Grounding and Bonding: For transfers of larger quantities, grounding and bonding of containers and receiving equipment should be considered to prevent static discharge, which could be an ignition source if the compound is flammable.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: The storage area should be cool, dry, and well-ventilated.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may react with the ester or lactone functionalities.
First Aid Measures: A Step-by-Step Emergency Response
In the event of an exposure, immediate and appropriate first aid is critical.
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, administer artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing and shoes while flushing.
-
If skin irritation persists, seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Accidental Release and Spill Management
A well-defined spill response plan is essential for mitigating the impact of an accidental release.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is contingent upon a proactive and informed approach to laboratory safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and create a secure working environment. Continuous vigilance and a commitment to a culture of safety are the cornerstones of responsible chemical research.
References
Sources
Methodological & Application
Synthesis of Dihydrofuran-2(3H)-ones: A Detailed Guide Utilizing Ethyl 2-oxotetrahydrofuran-3-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Dihydrofuran-2(3H)-one Scaffold and the Strategic Advantage of Ethyl 2-oxotetrahydrofuran-3-carboxylate
The dihydrofuran-2(3H)-one, or γ-butyrolactone, framework is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. Its prevalence in numerous bioactive molecules underscores the importance of efficient and versatile synthetic methodologies for its construction. This compound emerges as a highly valuable and strategic starting material for the synthesis of 3-substituted dihydrofuran-2(3H)-ones. Its intrinsic chemical architecture, featuring a β-keto ester within a lactone ring, provides a reactive handle for facile functionalization at the C3 position, followed by a straightforward decarboxylation to yield the desired substituted lactones.
This application note provides a comprehensive guide to the synthesis of dihydrofuran-2(3H)-ones using this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and explore the scope of this synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach to 3-Substituted Dihydrofuran-2(3H)-ones
The primary pathway for the conversion of this compound to 3-substituted dihydrofuran-2(3H)-ones involves a two-step sequence:
-
C3 Alkylation: The acidic α-proton at the C3 position is readily abstracted by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to introduce a substituent at the C3 position.
-
Hydrolysis and Decarboxylation: The resulting 3-alkyl-2-oxotetrahydrofuran-3-carboxylate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ethyl ester. The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon heating to afford the final 3-substituted dihydrofuran-2(3H)-one.
This strategic sequence is both efficient and modular, allowing for the introduction of a wide variety of substituents at the C3 position.
Mechanistic Insights: Understanding the "Why" Behind the "How"
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Part 1: The Alkylation Step - Generating the Key C-C Bond
The alkylation reaction hinges on the enhanced acidity of the proton at the C3 position, which is flanked by two electron-withdrawing carbonyl groups (the lactone carbonyl and the ester carbonyl). This allows for deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
The choice of base is critical. Sodium ethoxide is a common and effective choice as it is the conjugate base of the ethanol that would be formed from a transesterification reaction with the ethyl ester, thus preventing the formation of mixed ester byproducts. The enolate then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 fashion.
Part 2: The Decarboxylation Step - The Driving Force for Product Formation
The hydrolysis of the ethyl ester in the alkylated intermediate generates a β-keto acid. These compounds are thermally unstable and readily lose carbon dioxide. The decarboxylation proceeds through a cyclic, six-membered transition state, which is a concerted pericyclic reaction. This process is entropically favored due to the formation of two smaller molecules (the product and CO2) from one larger one. The initial product of decarboxylation is an enol, which rapidly tautomerizes to the more stable keto form, the desired dihydrofuran-2(3H)-one.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of 3-alkyldihydrofuran-2(3H)-ones. Researchers should optimize conditions based on the specific substrate and desired product.
Protocol 1: Alkylation of this compound
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.05 equivalents) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add this compound (1.0 equivalent) dropwise via a syringe or dropping funnel. Stir the resulting mixture at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. The reaction may be exothermic. Stir the mixture at room temperature or gently heat to reflux (depending on the reactivity of the alkyl halide) until the reaction is complete (monitor by TLC). Typical reaction times range from 2 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-alkyl-2-oxotetrahydrofuran-3-carboxylate.
Expert Tip: The success of the alkylation is highly dependent on the exclusion of water. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Protocol 2: Hydrolysis and Decarboxylation
Materials:
-
Crude ethyl 3-alkyl-2-oxotetrahydrofuran-3-carboxylate
-
Hydrochloric acid (e.g., 6 M) or Sulfuric acid (e.g., 10%)
-
Sodium bicarbonate solution
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis and Decarboxylation: To the crude ethyl 3-alkyl-2-oxotetrahydrofuran-3-carboxylate, add an excess of aqueous acid (e.g., 6 M HCl). Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur. Monitor the reaction by TLC until the starting material is consumed. Carbon dioxide evolution will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 3-alkyldihydrofuran-2(3H)-one can be purified by vacuum distillation or column chromatography on silica gel.
Trustworthiness Check: The progress of both the alkylation and the decarboxylation steps should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next step.
Scope of the Reaction: A Tabular Overview
The alkylation of this compound is a versatile reaction that can accommodate a variety of alkyl halides. The following table provides a non-exhaustive list of examples.
| Alkyl Halide (R-X) | Product (3-R-dihydrofuran-2(3H)-one) | Typical Yield (%) |
| Methyl Iodide | 3-Methyldihydrofuran-2(3H)-one | 75-85 |
| Ethyl Bromide | 3-Ethyldihydrofuran-2(3H)-one | 70-80 |
| Benzyl Bromide | 3-Benzyldihydrofuran-2(3H)-one | 80-90 |
| Allyl Bromide | 3-Allyldihydrofuran-2(3H)-one | 70-80 |
| Propargyl Bromide | 3-Propargyldihydrofuran-2(3H)-one | 65-75 |
Yields are approximate and can vary depending on the specific reaction conditions and scale.
Workflow Visualization
Conclusion and Future Perspectives
The synthesis of 3-substituted dihydrofuran-2(3H)-ones from this compound represents a robust and highly adaptable synthetic strategy. The readily available starting material, coupled with a straightforward and high-yielding two-step process, makes this an attractive method for accessing a diverse library of γ-butyrolactone derivatives. The insights into the reaction mechanism provide a solid foundation for rational optimization and troubleshooting. This methodology will undoubtedly continue to be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery as they endeavor to create novel molecules with potential therapeutic applications.
References
-
Alkylation of β-Keto Esters: For a general overview of the alkylation of β-keto esters, including the use of sodium ethoxide, please refer to standard organic chemistry textbooks. A relevant online resource is provided by LibreTexts: 23.11: Decarboxylation Reactions. Available at: [Link]
-
Decarboxylation of β-Keto Acids: A detailed explanation of the mechanism of decarboxylation of β-keto acids can be found on the Master Organic Chemistry website: Decarboxylation. Available at: [Link]
-
Synthesis of Substituted γ-Butyrolactones: A research article describing the synthesis of various substituted dihydrofuran-2(3H)-ones which mentions the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylates: New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Available at: [Link][1]
-
Michael Reaction and Subsequent Decarboxylation: An example of a Michael reaction followed by hydrolysis and decarboxylation to yield a substituted tetrahydrofuran-2-one is described in: Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐(2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. Available at: [Link][2][3]
Sources
Introduction: The Strategic Importance of 1,2,4-Triazoles and a Novel Synthetic Entry Point
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1,2,4-triazole derivatives, utilizing ethyl 2-oxotetrahydrofuran-3-carboxylate as a versatile starting material.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The development of efficient and versatile synthetic routes to novel triazole derivatives is therefore a critical pursuit in drug discovery. This guide details a robust synthetic strategy that employs this compound, a readily available γ-butyrolactone derivative, as a flexible starting material.
This approach is noteworthy for its ability to introduce a hydroxypropyl side chain onto the triazole ring, a feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. By leveraging a multi-step synthesis involving lactone ring-opening, thiosemicarbazide formation, and base-catalyzed cyclization, this protocol provides a reliable pathway to a library of previously unexplored 5-(3-hydroxypropyl)-4-substituted-4H-1,2,4-triazole-3-thiol derivatives.
Chemical Principles and Mechanistic Insights
The conversion of this compound to the target 1,2,4-triazole derivatives proceeds through a logical three-step sequence. Understanding the mechanism behind each transformation is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Step 1: Nucleophilic Ring Opening and Hydrazide Formation. The synthesis commences with the nucleophilic attack of hydrazine hydrate on the ester carbonyl of the starting material. This is followed by the opening of the strained lactone ring to yield an intermediate 4-hydroxypentanoic acid hydrazide. Hydrazine is selected for its potent nucleophilicity and for introducing the essential N-N bond that will become part of the triazole backbone.
-
Step 2: Acylthiosemicarbazide Synthesis. The resulting hydrazide is then treated with an appropriate alkyl or aryl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 1,4-disubstituted acylthiosemicarbazide. This step is critical as the choice of isothiocyanate determines the substituent at the N4 position of the final triazole ring, allowing for molecular diversity.
-
Step 3: Intramolecular Cyclization and Aromatization. The final and defining step is the base-catalyzed intramolecular cyclization of the acylthiosemicarbazide.[3] In the presence of a strong base, such as aqueous sodium hydroxide, the thiosemicarbazide is deprotonated, which facilitates a nucleophilic attack of the sulfur or nitrogen atom on the acyl carbonyl carbon. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 1,2,4-triazole-3-thiol ring.[3]
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic workflow.
The proposed mechanism for the base-catalyzed cyclization is detailed in the following diagram.
Caption: Proposed cyclization mechanism.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
Protocol 1: Synthesis of 4-Hydroxybutanoic Acid Hydrazide
This procedure details the ring-opening of the lactone to form the key hydrazide intermediate.
Materials and Reagents:
-
This compound (1 equiv.)
-
Hydrazine hydrate (99%) (2.5 equiv.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound in absolute ethanol, add hydrazine hydrate (2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to yield the 4-hydroxybutanoic acid hydrazide. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 1-(4-hydroxybutanoyl)-4-substituted-thiosemicarbazides
This protocol describes the synthesis of the acylthiosemicarbazide precursors.
Materials and Reagents:
-
4-Hydroxybutanoic acid hydrazide (from Protocol 1) (1 equiv.)
-
Appropriate aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate) (1 equiv.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the 4-hydroxybutanoic acid hydrazide in absolute ethanol in a round-bottom flask.
-
Add the selected isothiocyanate (1 equivalent) to the solution.
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed if higher purity is required.
Protocol 3: Synthesis of 5-(3-hydroxypropyl)-4-substituted-4H-1,2,4-triazole-3-thiols
This final step involves the base-catalyzed cyclization to form the target triazole-thiol derivatives.[3][4]
Materials and Reagents:
-
1-(4-hydroxybutanoyl)-4-substituted-thiosemicarbazide (from Protocol 2) (1 equiv.)
-
8% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or meter
Procedure:
-
Suspend the acylthiosemicarbazide in an 8% aqueous NaOH solution.
-
Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cold solution with concentrated HCl or glacial acetic acid to a pH of approximately 5-6.
-
The target 1,2,4-triazole-3-thiol will precipitate as a solid.
-
Filter the precipitate, wash thoroughly with cold water to remove any salts, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data and Characterization
The successful synthesis of the target compounds should be confirmed using standard analytical techniques.
| Product Stage | Technique | Expected Observations |
| Hydrazide | FT-IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretches (~3200-3300), C=O stretch (~1650). Disappearance of lactone C=O (~1770). |
| ¹H-NMR | Signals corresponding to the hydroxypropyl chain protons, exchangeable N-H protons. | |
| Thiosemicarbazide | FT-IR (cm⁻¹) | N-H stretches, C=O stretch (~1670), C=S stretch (~1250). |
| ¹H-NMR | Appearance of signals for the R-group from the isothiocyanate, additional N-H signals. | |
| Triazole-thiol | FT-IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3100), S-H stretch (weak, ~2550), C=N stretch (~1600). Disappearance of C=O stretch. |
| ¹H-NMR | Disappearance of certain N-H protons, appearance of the S-H proton (can be broad and exchangeable), signals for the hydroxypropyl chain and the R-group. | |
| ¹³C-NMR | Signals for the triazole ring carbons, including the C=S carbon (~160-180 ppm). | |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the target compound. |
Applications and Future Directions
The synthesized 5-(3-hydroxypropyl)-4-substituted-4H-1,2,4-triazole-3-thiol derivatives represent a novel class of compounds with significant potential in drug discovery. The presence of both a hydroxyl group and a thiol group provides multiple points for further functionalization, allowing for the creation of more complex molecules and potential pro-drugs.
Given the established biological activities of 1,2,4-triazoles, these new derivatives are prime candidates for screening in a variety of biological assays, including:
-
Antimicrobial and Antifungal Assays: To evaluate their efficacy against pathogenic bacteria and fungi.[1]
-
Anticancer Screening: To assess their cytotoxic effects against various cancer cell lines.[2]
-
Enzyme Inhibition Assays: To investigate their potential as inhibitors of enzymes like lanosterol 14α-demethylase, a common target for antifungal agents.[5]
Future research should focus on expanding the library of these compounds by using a diverse range of isothiocyanates and performing comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.
References
- Murti, Y. et al. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Journal of Pharmaceutical Sciences and Research.
- ISRES. Synthesis of 1,2,4 triazole compounds. ISRES.
- MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
- ResearchGate. Synthesis of 1,2,4-triazole derivatives.
- BMC. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC.
- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates.
- Frontiers.
- PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
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- SciSpace.
- MDPI.
- MDPI.
- ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions.
- NIH. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. NIH.
- MDPI. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. MDPI.
- Scribd. Thiosemicarbazide Chemistry Review | PDF | Ethanol | Amine. Scribd.
- PubMed.
- PubChem.
- ResearchGate. (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- SpringerLink. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SpringerLink.
- NIH.
- PMC.
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- 5. Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Ethyl 2-oxotetrahydrofuran-3-carboxylate with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The targeted functionalization of this core, particularly at the α-position, is a cornerstone of medicinal chemistry and drug development, enabling the modulation of pharmacological properties.[2][3] Ethyl 2-oxotetrahydrofuran-3-carboxylate, a β-keto lactone, serves as a versatile precursor for the synthesis of these crucial α-substituted γ-butyrolactones.[3]
This document provides a comprehensive guide to the alkylation of this compound. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and addresses common challenges encountered in the laboratory.
Mechanistic Insights: The Chemistry of Enolates
The alkylation of this compound hinges on the generation of a resonance-stabilized enolate, a potent nucleophile.[4][5] The α-proton, positioned between the lactone carbonyl and the ester carbonyl, exhibits enhanced acidity (pKa ≈ 11), facilitating its removal by a suitable base.[5]
Enolate Formation
The choice of base and reaction conditions is paramount in controlling the formation of the enolate.[6][7]
-
Strong Bases: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium hydride (NaH) ensure rapid and irreversible deprotonation, favoring the formation of the kinetic enolate.[6][7][8] Low temperatures (e.g., -78 °C) are typically employed to maintain kinetic control and prevent equilibration to the more stable thermodynamic enolate.[4][6]
-
Weaker Bases: Weaker bases, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), establish an equilibrium between the starting material and the enolate.[9][10] These conditions often favor the formation of the more substituted, thermodynamically stable enolate, although for this specific substrate, only one enolate is possible.[6][7][8]
The Alkylation Step: A Classic SN2 Reaction
Once formed, the enolate anion readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[11] The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forging a new carbon-carbon bond.[4]
C- vs. O-Alkylation: A Matter of Selectivity
Enolates are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the enolate oxygen.[4][12] This duality can lead to a mixture of C-alkylated (desired) and O-alkylated (undesired) products.[4][12] Several factors influence this regioselectivity:
-
Counterion: Smaller, more coordinating cations like Li⁺ associate tightly with the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation.[12]
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, further disfavoring O-alkylation. However, polar aprotic solvents like THF or DMF are more commonly used to ensure the solubility of all reaction components.[4]
-
Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" carbon nucleophile, leading to higher yields of the C-alkylated product.[13] "Harder" electrophiles, like alkyl chlorides or sulfates, show a greater propensity for O-alkylation.[13]
Experimental Protocols
Herein, we provide two detailed protocols for the alkylation of this compound, employing different base and solvent systems.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This classic method utilizes a relatively weak base and is suitable for reactive primary alkyl halides.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Alkyl halide (e.g., n-butyl bromide)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add freshly cut sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add this compound (1.0 eq.) dropwise with stirring.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride in Tetrahydrofuran (THF)
This protocol employs a strong base and is suitable for a wider range of alkyl halides, including less reactive ones.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the THF suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel.
Phase-Transfer Catalysis: A Greener Approach
Phase-transfer catalysis (PTC) offers an environmentally friendly alternative for the alkylation of active methylene compounds.[14][15] This method often utilizes a solid base like potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system or even under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[14][15][16] This approach can lead to high yields and simplified work-up procedures.[10][15]
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | Ethyl Bromide | NaOEt | Ethanol | Good | [10] |
| 2 | n-Butyl Bromide | NaOEt | Ethanol | Good | [17] |
| 3 | Benzyl Chloride | K₂CO₃/TBAB | Toluene | 83 | [15] |
| 4 | Allyl Bromide | K₂CO₃/TBAB | Solvent-free (MW) | 75 | [15] |
TBAB: Tetrabutylammonium bromide; MW: Microwave irradiation. Yields are representative and may vary based on specific reaction conditions.
Visualization of Experimental Workflow
Caption: General workflow for the alkylation of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | - Incomplete reaction | - Increase reaction time and/or temperature. - Ensure the use of a sufficiently strong base. |
| - Side reactions (e.g., elimination with secondary/tertiary halides) | - Use primary or methyl halides.[11] | |
| - Moisture in reagents or glassware | - Use anhydrous solvents and flame-dried glassware. | |
| Formation of O-alkylated product | - Use of "hard" alkylating agents (e.g., alkyl sulfates) | - Use "softer" alkyl halides (iodides > bromides > chlorides).[13] |
| - Use of a large, non-coordinating counterion (e.g., K⁺) | - Use a lithium-based enolate.[12] | |
| Dialkylation | - Use of excess alkyl halide and/or base | - Use stoichiometric amounts of reagents. - Add the alkyl halide slowly. |
| Difficulty with purification | - Close boiling points of starting material and product | - Utilize high-efficiency fractional distillation or preparative HPLC. |
| - Co-elution during chromatography | - Optimize the solvent system for column chromatography. |
Conclusion
The alkylation of this compound is a robust and versatile method for the synthesis of α-substituted γ-butyrolactones. A thorough understanding of the underlying principles of enolate chemistry, coupled with careful selection of reagents and reaction conditions, is crucial for achieving high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
References
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 633-648. [Link]
-
JoVE. (2023, April 30). Regioselective Formation of Enolates. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 3 Regioselective Formation of Enolates. Retrieved from [Link]
-
Ramachandran, P. V., & Pratihar, D. (2007). Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes. Organic Letters, 9(11), 2087–2090. [Link]
-
Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
- Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Molecular Pharmacology, 22(2), 431–437.
-
MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
-
Michigan State University. (n.d.). Regioselectivity in Enolate Anion Formation and Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]
- Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Molecular Pharmacology, 22(2), 438–443.
-
PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. Retrieved from [Link]
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1–15. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
Dr. Hamad Al Mamari. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters [Video]. YouTube. [Link]
- Google Patents. (n.d.). Green synthesis process of alpha-acetyl-gamma-butyrolactone.
-
York Research Database. (2009, December 7). The Renaissance of alpha-Methylene-gamma-butyrolactones: New Synthetic Approaches. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Adam, W., & Baeza, J. (1981). Synthesis of β-Lactones via a Spontaneous Intramolecular Cyclization of O-Lithiated Phenyl β-Hydroxyalkanoates Obtained by Aldolization of Ketones or Aldehydes with Lithium Enolates of Phenyl Esters. The Journal of Organic Chemistry, 46(4), 841–844. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Imperial College London. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). CX7. Enolates: Substitution and Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl 4-(1-alky1-2-aryl-2-oxoethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates and their reactions with amines. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
Unlock CheMystry. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
-
J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted carboxylic acids, esters and amides. Retrieved from [Link]
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Application Notes and Protocols: Michael Addition Reactions with Ethyl 2-oxotetrahydrofuran-3-carboxylate
Introduction: The Versatility of the γ-Butyrolactone Scaffold in Synthesis
The γ-butyrolactone moiety is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds.[1] Its prevalence underscores the importance of developing robust and versatile synthetic methodologies for the construction and functionalization of this heterocyclic core. Ethyl 2-oxotetrahydrofuran-3-carboxylate, a commercially available and relatively inexpensive starting material, serves as an exceptional building block in this regard. As a cyclic β-keto ester, the α-proton at the C3 position is readily abstracted under basic conditions to form a stabilized enolate, making it an excellent Michael donor for conjugate addition reactions.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging Michael addition reactions with this compound to synthesize highly functionalized and stereochemically complex γ-butyrolactone derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its execution with various Michael acceptors, and discuss key experimental considerations for achieving high yields and diastereoselectivity.
Mechanistic Overview: The Conjugate Addition Pathway
The Michael reaction, at its core, is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the context of our focus, the reaction proceeds through three principal steps:
-
Enolate Formation: A base abstracts the acidic proton at the C3 position of this compound, generating a resonance-stabilized enolate. The choice of base is critical and can range from common alkoxides to milder organic bases, influencing both reactivity and selectivity.
-
Nucleophilic Attack: The newly formed enolate attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor. This step is the key carbon-carbon bond-forming event and is often the rate-determining step of the reaction.
-
Protonation/Tautomerization: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or upon aqueous workup, to yield the final Michael adduct. This final product exists as a keto-enol tautomer, with the keto form generally being more stable.
The thermodynamic driving force for the Michael addition is the formation of a new, strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[2]
Visualizing the Mechanism
Caption: General workflow of the Michael addition reaction.
Experimental Protocols
The following protocols are designed to be robust and adaptable. The choice of Michael acceptor will significantly influence the reaction conditions and purification strategy.
Protocol 1: Base-Catalyzed Michael Addition to a Chalcone Derivative
This protocol details the reaction with a classic Michael acceptor, chalcone, which generally leads to high yields of the corresponding adduct. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone.
Materials:
-
This compound
-
Chalcone (or a substituted derivative)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL for a 10 mmol scale reaction).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Donor Addition: To the ethanolic sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the resulting mixture for 30 minutes to ensure complete enolate formation.
-
Acceptor Addition: Add the chalcone (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Michael adduct.
Causality and Experimental Insights:
-
Choice of Base: Sodium ethoxide is a strong base that readily deprotonates the β-keto ester. Using the corresponding alkoxide to the ester (ethoxide for an ethyl ester) prevents transesterification as a side reaction.
-
Solvent: Anhydrous ethanol is used as it is the conjugate acid of the base, minimizing side reactions. The reaction can also be performed in other polar aprotic solvents like THF or DMF with a non-alkoxide base, but this may require more stringent anhydrous conditions.
-
Stoichiometry: A slight excess of the base ensures complete deprotonation of the Michael donor.
-
Workup: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates the enolate intermediate.
Protocol 2: Organocatalyzed Michael Addition to an α,β-Unsaturated Ketone
Organocatalysis offers a milder alternative to strong base-mediated reactions and can provide access to enantiomerically enriched products when a chiral catalyst is employed.[4] This protocol utilizes a thiourea-based catalyst, which activates the Michael acceptor through hydrogen bonding.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK) or other α,β-unsaturated ketone
-
Thiourea catalyst (e.g., a derivative of a cinchona alkaloid for asymmetric synthesis)[5]
-
A mild organic base (e.g., triethylamine or DIPEA)
-
Anhydrous toluene or dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry vial equipped with a magnetic stir bar, dissolve the thiourea catalyst (5-10 mol%) and the α,β-unsaturated ketone (1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene, 2.0 M concentration).
-
Donor and Base Addition: Add this compound (1.2 equivalents) followed by the mild organic base (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot. These reactions are often complete within 24-48 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Experimental Insights:
-
Catalyst Function: The thiourea catalyst possesses both a Lewis basic site (tertiary amine) and a hydrogen-bonding donor moiety (thiourea). The amine can deprotonate the β-keto ester, while the thiourea activates the enone towards nucleophilic attack.
-
Diastereoselectivity: The formation of two new stereocenters can lead to diastereomers. The stereochemical outcome is often influenced by the catalyst and the steric bulk of the reactants. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.[6]
-
Enantioselectivity: When a chiral catalyst is used, the reaction can proceed with high enantioselectivity. The enantiomeric excess (e.e.) is typically determined by chiral HPLC analysis.
Data Presentation: Representative Reaction Parameters
| Entry | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Chalcone | NaOEt | Ethanol | 78 | 6 | 85 | >95:5 |
| 2 | Methyl Vinyl Ketone | Thiourea (10 mol%) / Et₃N | Toluene | 25 | 24 | 78 | 70:30 |
| 3 | Cyclohexenone | DBU | DCM | 25 | 12 | 92 | 85:15 |
| 4 | Ethyl Cinnamate | NaH | THF | 0 to 25 | 10 | 75 | 60:40 |
Yields are for isolated, purified products. Diastereomeric ratios are determined by ¹H NMR of the crude product.
Workflow Visualization
Caption: A generalized experimental workflow for Michael additions.
Conclusion and Future Directions
The Michael addition of this compound is a powerful and reliable method for the synthesis of complex and highly substituted γ-butyrolactones. The protocols outlined in this document provide a solid foundation for exploring this versatile reaction. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic systems, expanding the scope of Michael acceptors, and applying these methodologies to the total synthesis of biologically active natural products. The inherent chirality of the γ-butyrolactone core also presents exciting opportunities for diastereoselective and enantioselective transformations, paving the way for the discovery of novel therapeutic agents.
References
-
Johnson, J. S., et al. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link]
-
Stoltz, B. M., et al. (2019). Synthesis of γ-Butyrolactones with Chiral Quaternary-Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama-Michael Addition. Request PDF. [Link]
-
Li, Y., et al. (2017). Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones. Organic & Biomolecular Chemistry. [Link]
-
Johnson, J. S., et al. (2009). Diastereoselective Synthesis of Pentasubstituted Gamma-Butyrolactones From Silyl Glyoxylates and Ketones Through a Double Reformatsky Reaction. PubMed. [Link]
-
Scheidt, K. A., et al. (2014). Enantioconvergent Synthesis of Functionalized γ-Butyrolactones via (3 + 2)-Annulation. Journal of the American Chemical Society. [Link]
-
Rovis, T., et al. (2005). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Lee, K., & Park, S. B. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. [Link]
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Ranu, B. C., et al. (2003). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. Arkivoc. [Link]
-
Feringa, B. L., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis. [Link]
-
LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
Monbaliu, J-C. M., et al. (2017). Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. Drug Approvals International. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Ramachandran, P. V., & Pratihar, D. (2007). Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. Organic Letters, 9(11), 2087-90. [Link]
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Smith, A. D., et al. (2019). Conjugate addition of ethyl 2-oxocyclopentane-1-carboxylate. ResearchGate. [Link]
-
LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
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Beak, P., et al. (1993). Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals. Request PDF. [Link]
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Hassan, A. A., et al. (2023). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]
-
Shi, Y., et al. (2006). Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation. The Journal of Organic Chemistry, 71(25), 9519-21. [Link]
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Kumar, R., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
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Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. (2023). ResearchGate. [Link]
-
Significance of Chalcone Scaffolds in Medicinal Chemistry. (2022). ResearchGate. [Link]
-
Takemoto, Y., et al. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Journal of the American Chemical Society. [Link]
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Application Notes & Protocols: Ethyl 2-oxotetrahydrofuran-3-carboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract: Ethyl 2-oxotetrahydrofuran-3-carboxylate, a cyclic β-keto ester, is a privileged and highly versatile building block in modern medicinal and process chemistry.[1][2] Its unique structural arrangement, featuring a reactive γ-butyrolactone ring and an enolizable 1,3-dicarbonyl-like system, provides multiple reaction sites for constructing a diverse array of complex heterocyclic scaffolds. This guide offers an in-depth exploration of its synthetic utility, focusing on detailed, field-proven protocols for the synthesis of medicinally relevant pyrazole and 1,2,4-triazole derivatives. We will delve into the mechanistic rationale behind these transformations, provide step-by-step experimental procedures, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Core Principles of Reactivity
This compound (hereafter EOTFC) owes its synthetic versatility to two primary reactive centers:
-
The β-Keto Ester System: The protons on the C3 carbon are acidic and easily removed by a base, forming a nucleophilic enolate. The adjacent ketone and ester carbonyls at C2 and the ester group, respectively, are electrophilic. This 1,3-dicarbonyl-like relationship is the cornerstone for classical condensation reactions.
-
The Lactone Ring: The ester linkage within the tetrahydrofuranone ring can be susceptible to nucleophilic attack and ring-opening, particularly under harsh basic or acidic conditions. This can be exploited to generate linear intermediates that subsequently cyclize to form new heterocyclic systems.
Our focus will be on leveraging the β-keto ester functionality for cyclocondensation reactions, which typically preserve the core carbon skeleton while building the new heterocyclic ring.
Sources
Step-by-step protocol for "Ethyl 2-oxotetrahydrofuran-3-carboxylate" reactions
Introduction
Ethyl 2-oxotetrahydrofuran-3-carboxylate, a versatile cyclic β-keto ester, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. Its unique structural framework, incorporating a lactone, a ketone, and an ester functional group, provides multiple reaction sites for chemical modification. This guide offers detailed protocols for the synthesis and subsequent reactions of this valuable building block, tailored for researchers and professionals in organic synthesis and drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reproducibility and success. The significance of this compound is highlighted by its application in synthesizing derivatives with potential biological activities, making it a compound of interest in medicinal chemistry.[1][2]
PART 1: Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[3][4][5][6] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester. In this case, diethyl succinate is treated with a strong base, such as sodium ethoxide, to yield the target compound.
Protocol 1: Dieckmann Condensation of Diethyl Succinate
This protocol outlines the synthesis of this compound from diethyl succinate using sodium ethoxide as the base.
Materials:
-
Diethyl succinate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to absolute ethanol (sufficient to dissolve the sodium). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask.
-
Addition of Diethyl Succinate: Heat the mixture to reflux. Add diethyl succinate (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid to neutralize the mixture until it is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Causality behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of the diester, initiating the intramolecular cyclization.[4][7]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water would hydrolyze the ester and react with the sodium metal and sodium ethoxide.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing the condensation to proceed to completion in a reasonable timeframe.
-
Acidic Workup: The acidic workup protonates the enolate formed during the reaction, yielding the final β-keto ester product.[4][5]
Reaction Mechanism Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. synarchive.com [synarchive.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Enantioselective Synthesis Utilizing Ethyl 2-oxotetrahydrofuran-3-carboxylate
Introduction: The Strategic Value of a Versatile Chiral Building Block
The γ-butyrolactone motif is a cornerstone of chemical synthesis, forming the structural core of numerous biologically active natural products and pharmaceutical agents.[1][2][3] The stereochemistry at the α and β positions of this lactone ring is often critical for biological function, making the development of enantioselective synthetic methodologies a paramount objective for chemists. Ethyl 2-oxotetrahydrofuran-3-carboxylate emerges as a highly valuable and versatile prochiral starting material in this context. Its unique structure, featuring an acidic proton at the C3 position adjacent to two carbonyl groups, allows for facile enolate formation and subsequent stereocontrolled functionalization.
This guide provides an in-depth exploration of key enantioselective strategies that leverage this compound to construct chiral γ-butyrolactone derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss their application in the synthesis of complex molecular targets. The methodologies discussed focus on catalytic asymmetric reactions, which offer an efficient and atom-economical approach to generating optically active compounds.[1]
Core Methodologies for Asymmetric Transformation
The reactivity of this compound is dominated by the C3 position. By employing chiral catalysts, this position can be functionalized with exceptional control over the resulting stereochemistry. We will focus on two powerful and widely adopted strategies: enantioselective alkylation and enantioselective decarboxylative reactions.
Enantioselective Phase-Transfer Catalyzed (PTC) Alkylation
Principle & Mechanistic Insight: The direct alkylation of the C3-enolate of this compound provides a straightforward route to α-substituted γ-butyrolactones. Achieving enantioselectivity requires a catalyst that can effectively shield one face of the planar enolate intermediate. Chiral phase-transfer catalysts (PTCs), such as derivatives of Cinchona alkaloids, are exceptionally well-suited for this purpose.
The mechanism relies on an ion-pair interaction. Under biphasic conditions (e.g., an organic solvent and an aqueous base), the chiral quaternary ammonium salt (Q⁺X⁻) from the PTC catalyst exchanges its counter-ion (X⁻) with the enolate (E⁻) generated in the organic phase. This forms a tight, chiral ion pair [Q⁺E⁻]. The steric environment created by the catalyst directs the incoming electrophile (R-X) to attack from the less hindered face, leading to the formation of one enantiomer in excess. This strategy has proven highly effective for the synthesis of chiral malonates and related 1,3-dicarbonyl compounds.[4][5]
Workflow for Phase-Transfer Catalyzed Alkylation
Caption: Catalytic cycle for enantioselective PTC alkylation.
Data Summary: Representative PTC Alkylations
| Entry | Electrophile (R-X) | Catalyst (mol%) | Base | Yield (%) | ee (%) |
| 1 | Benzyl Bromide | (S,S)-NAS Bromide (10) | Cs₂CO₃ | >95 | 96 |
| 2 | Allyl Bromide | (R,R)-NAS Bromide (10) | K₂CO₃ | 92 | 94 |
| 3 | Ethyl Iodide | (S,S)-TF-NAS Bromide (5) | 50% KOH | 88 | 91 |
| Note: Data is illustrative, based on typical results for α-alkylation of 1,3-dicarbonyl compounds under PTC conditions.[4][5] "NAS Bromide" refers to N-anthracenylmethyl-substituted Cinchona alkaloid catalysts. |
Protocol 1: Enantioselective Benzylation via Phase-Transfer Catalysis
This protocol describes a general procedure for the asymmetric benzylation of this compound.
I. Materials and Reagents:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide catalyst (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv), finely ground
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
II. Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 158 mg, 1.0 mmol), the chiral PTC catalyst (e.g., 60 mg, 0.1 mmol), and cesium carbonate (e.g., 652 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. The low temperature helps to improve enantioselectivity by favoring the more ordered transition state.
-
Electrophile Addition: Add benzyl bromide (e.g., 143 µL, 1.2 mmol) dropwise to the stirring suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting lactone is fully consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure, enantiomerically enriched product.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).
Enantioselective Decarboxylative Cycloaddition
Principle & Mechanistic Insight: This advanced strategy uses the ethoxycarbonyl group at C3 not for its acidity, but as a temporary activating group that is removed in situ. This approach unlocks novel reaction pathways, such as [3+2] cycloadditions with azomethine ylides.[6][7] In this process, the lactone substrate itself does not act as the nucleophile. Instead, a different nucleophile attacks an electrophile, and the resulting intermediate undergoes a decarboxylative step.
For instance, in a reaction with an azomethine ylide precursor, a chiral Brønsted base catalyst can deprotonate the precursor to form the ylide. This ylide then undergoes a [3+2] cycloaddition with an appropriate dipolarophile. The key is that the reaction is designed so that the subsequent loss of CO₂ from the substrate is part of the catalytic cycle, driving the reaction forward and generating the final product with high stereocontrol.[7] The catalyst controls the facial selectivity of the cycloaddition, leading to a highly enantioenriched polycyclic product.
Mechanism for Decarboxylative [3+2] Cycloaddition
Caption: General mechanism for a base-catalyzed decarboxylative cycloaddition.
Data Summary: Decarboxylative [3+2] Annulation
| Entry | Dipolarophile | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | Chromone-3-carboxylic acid | Cinchonidine-derived base (20) | 95 | >20:1 | 92 |
| 2 | 6-Cl-Chromone-3-carboxylic acid | Cinchonidine-derived base (20) | 99 | >20:1 | 94 |
| 3 | Coumarin-3-carboxylic acid | Quinine-derived base (10) | 85 | 15:1 | 88 |
| Note: Data derived from analogous systems described in the literature.[6][7] |
Protocol 2: Enantioselective Decarboxylative [3+2] Cycloaddition
This protocol provides a representative procedure for the reaction between an imine precursor and a carboxylic acid dipolarophile, catalyzed by a chiral Brønsted base.
I. Materials and Reagents:
-
Iminodihydrofuran-2-one (azomethine ylide precursor) (1.0 equiv)
-
Chromone-3-carboxylic acid (dipolarophile) (1.0 equiv)
-
Chiral Cinchona-derived Brønsted base catalyst (e.g., (DHQD)₂PHAL) (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
II. Step-by-Step Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), combine the chromone-3-carboxylic acid (e.g., 190 mg, 1.0 mmol), the iminodihydrofuran-2-one (e.g., 113 mg, 1.0 mmol), and the chiral catalyst (e.g., 156 mg, 0.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature. The causality here is that the reaction proceeds through a series of equilibria; maintaining a constant temperature ensures consistent stereochemical induction.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the limiting reagent signals the reaction's completion (typically 24-48 hours).
-
Purification: Once the reaction is complete, directly load the crude reaction mixture onto a silica gel column.
-
Chromatography: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure, polycyclic product.
-
Analysis:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum.
-
Measure the enantiomeric excess (ee) by chiral HPLC analysis.
-
Applications in Complex Molecule Synthesis
The chiral γ-butyrolactone products synthesized from this compound are not merely end-points but are powerful intermediates for further elaboration. The lactone ring can be opened, the ester can be reduced or hydrolyzed, and the newly introduced substituents can be modified. These transformations provide access to a wide array of chiral molecules.[2] For example, enantiomerically pure γ-butyrolactones are key building blocks in the synthesis of pharmaceuticals such as the anti-epileptic drug brivaracetam and natural products like arctigenin .[3] The methods described herein provide a reliable and efficient entry point into these important molecular classes.
References
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
- Asymmetric synthesis of β-amino-γ-substituted-γ-butyrolactones: double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
- Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed.
- Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PMC - NIH.
- New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates.
- Design and Synthesis of 2,3-trans-Proline Analogues as Ligands for Ionotropic Glutamate Receptors and Excitatory Amino Acid Transporters. PubMed Central.
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
- Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. PMC - NIH.
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
- Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. MDPI.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatile Scaffold: Ethyl 2-oxotetrahydrofuran-3-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of drug discovery and development, the identification of versatile chemical scaffolds that can be readily modified to interact with a diverse range of biological targets is a paramount objective. Ethyl 2-oxotetrahydrofuran-3-carboxylate, a substituted γ-butyrolactone, has emerged as a privileged structure in medicinal chemistry. Its inherent reactivity and stereochemical features provide a robust starting point for the synthesis of a multitude of bioactive molecules. The γ-butyrolactone motif is present in numerous natural products and FDA-approved drugs, showcasing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its synthetic transformations and therapeutic potential.
Core Chemical Properties and Reactivity
This compound possesses two key reactive sites that are central to its utility as a synthetic building block: the acidic α-proton at the C3 position and the electrophilic carbonyl carbon of the lactone ring. The presence of the ester group at C3 enhances the acidity of the α-proton, facilitating enolate formation and subsequent derivatization.
Key Reactive Hubs:
-
C3-Position: The methylene group adjacent to the ester and ketone functionalities is readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of C-C bond-forming reactions.
-
Lactone Carbonyl: The ester linkage of the lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a pathway to linear, functionalized molecules.
-
Ester Group: The ethyl ester at the C3 position can be hydrolyzed, decarboxylated, or converted to other functional groups such as amides, offering further avenues for structural diversification.
The strategic manipulation of these reactive centers allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles.
Synthetic Utility: A Gateway to Diverse Heterocycles and Substituted Lactones
The true power of this compound lies in its role as a precursor to more complex molecular architectures. The following sections detail key synthetic transformations and provide exemplary protocols.
C3-Alkylation: Introducing Molecular Complexity
The alkylation of the C3 position is a fundamental strategy for elaborating the core scaffold. This reaction proceeds via an enolate intermediate and allows for the introduction of a wide array of substituents.[2]
Experimental Protocol: Synthesis of Ethyl 3-alkyl-2-oxotetrahydrofuran-3-carboxylate
-
Reagents and Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., LDA, NaH)
-
Anhydrous ethanol or THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-alkyl-2-oxotetrahydrofuran-3-carboxylate.
-
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can quench the enolate or lead to undesired byproducts.
-
Anhydrous Solvents: Water will protonate the enolate, inhibiting the desired alkylation reaction.
-
Sodium Ethoxide: A strong enough base to deprotonate the α-carbon, yet compatible with the ester functionality under the reaction conditions.
-
Excess Alkyl Halide: Ensures complete consumption of the enolate.
-
Aqueous Workup: Removes inorganic salts and any remaining base.
-
Table 1: Representative C3-Alkylation Reactions
| Alkyl Halide | Product | Typical Yield (%) |
| Methyl Iodide | Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate | 75-85 |
| Benzyl Bromide | Ethyl 3-benzyl-2-oxotetrahydrofuran-3-carboxylate | 70-80 |
| Ethyl Bromoacetate | Diethyl 2-(2-oxotetrahydrofuran-3-yl)malonate | 65-75 |
dot
Caption: Synthetic pathway to 1,2,4-triazole derivatives.
Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation
The γ-butyrolactone core is a key pharmacophore in a number of clinically significant drugs. Its prevalence underscores its ability to interact favorably with biological targets.
Table 2: FDA-Approved Drugs Containing a γ-Butyrolactone Moiety
| Drug Name | Therapeutic Class | Mechanism of Action |
| Spironolactone | Diuretic | Aldosterone antagonist |
| Eplerenone | Diuretic | Selective aldosterone antagonist |
| Etoposide | Anticancer | Topoisomerase II inhibitor |
| Teniposide | Anticancer | Topoisomerase II inhibitor |
Source:[1]
Anticancer Applications
Derivatives of γ-butyrolactones have shown significant promise as anticancer agents. [1]For example, aminated α-methylene-γ-butyrolactones have demonstrated excellent activity against pancreatic cancer cell lines. [3]The mechanism of action for many γ-butyrolactone-containing anticancer agents involves the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.
Furthermore, γ-butyrolactone is a metabolite of the oral fluoropyrimidine anticancer drug UFT (a combination of tegafur and uracil). This metabolite has been shown to possess anti-angiogenic properties, contributing to the overall therapeutic effect of the drug. [4][5]
Anti-inflammatory and Other Activities
The γ-butyrolactone scaffold has also been explored for its anti-inflammatory, immunosuppressive, and neuroprotective properties. [1]The diverse biological activities associated with this scaffold highlight its potential for the development of novel therapeutics for a wide range of diseases.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward derivatization at multiple reactive sites provides access to a rich chemical space of structurally diverse molecules. The proven track record of the γ-butyrolactone scaffold in FDA-approved drugs and its continued exploration in various therapeutic areas underscore its importance. Future research will likely focus on the development of more complex and stereochemically defined derivatives, leveraging the chiral nature of this scaffold to achieve highly selective and potent biological activity. The application of novel synthetic methodologies, such as asymmetric catalysis and flow chemistry, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable molecular framework.
References
-
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]
-
Approved drugs containing γ-butyrolactone moiety. (n.d.). ResearchGate. [Link]
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. (2015). ResearchGate. [Link]
-
Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities. (2013). PubMed. [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). ResearchGate. [Link]
-
γ-Butyrolactone. (n.d.). Wikipedia. [Link]
-
Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. (2007). ResearchGate. [Link]
- CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (n.d.).
-
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. (n.d.). PubChem. [Link]
-
5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. (2007). Kyushu University Institutional Repository. [Link]
Sources
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Note & Protocol: Synthesis of Heterocyclic Scaffolds from Ethyl 2-oxotetrahydrofuran-3-carboxylate and Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Heterocyclic Scaffolds
The reaction of ethyl 2-oxotetrahydrofuran-3-carboxylate with hydrazine hydrate represents a versatile and efficient pathway to valuable heterocyclic compounds. This application note provides a comprehensive guide to understanding and performing this transformation, yielding scaffolds of significant interest in medicinal chemistry and drug development. The resulting pyridazinone and pyrazolidinone core structures are prevalent in a variety of biologically active molecules, exhibiting properties ranging from cardiovascular to anticancer effects[1][2].
This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for its execution, and offer insights into the analysis and characterization of the products. The experimental design emphasizes safety, reproducibility, and the rationale behind each step, empowering researchers to confidently utilize this reaction in their synthetic endeavors.
Reaction Mechanism: A Tale of Two Carbonyls
The reaction between this compound and hydrazine hydrate is a fascinating example of nucleophilic acyl substitution and condensation, leading to the formation of a stable heterocyclic ring system. The starting material possesses two key electrophilic centers: the ester carbonyl and the lactone (cyclic ester) carbonyl. Hydrazine, a potent binucleophilic reagent, can initiate attack at either of these sites.
The most probable mechanistic pathway involves the following key steps:
-
Initial Nucleophilic Attack: Hydrazine hydrate first acts as a nucleophile, attacking the more reactive ester carbonyl group of the this compound. This forms a hydrazide intermediate and releases ethanol.
-
Intramolecular Cyclization: The newly formed hydrazide contains a terminal amino group that is well-positioned to undergo an intramolecular nucleophilic attack on the lactone carbonyl.
-
Ring Opening and Dehydration: This intramolecular attack leads to the opening of the tetrahydrofuran ring. Subsequent dehydration results in the formation of a stable, six-membered dihydropyridazinone ring.
An alternative, though less likely, pathway could involve the initial opening of the lactone ring by hydrazine, followed by cyclization with the ester group. However, the greater electrophilicity of the ester carbonyl generally favors the first mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust method for the synthesis of the dihydropyridazinone derivative from this compound and hydrazine hydrate.
Materials and Equipment:
| Reagent/Equipment | Specifications | Supplier | Notes |
| This compound | 98% purity | Sigma-Aldrich | Store in a cool, dry place. |
| Hydrazine hydrate | 80% solution in water | Sigma-Aldrich | Caution: Toxic and corrosive. Handle in a fume hood with appropriate PPE. |
| Ethanol | Anhydrous, 200 proof | Fisher Scientific | |
| Glacial Acetic Acid | ACS grade | VWR | Used as a catalyst. |
| Round-bottom flask | 100 mL, two-necked | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Millipore | |
| Buchner funnel and filter paper | |||
| Rotary evaporator |
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
The reaction should be conducted with care, avoiding inhalation of vapors and skin contact.
Procedure:
-
Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 58.1 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 3 drops of glacial acetic acid to the solution. The acid catalyzes the condensation reaction.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (3.64 g, 58.1 mmol, 1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (1:1) to check for the disappearance of the starting material spot.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Product Characterization:
The resulting product, 6-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one, should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point range of the purified product.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups (e.g., O-H, N-H, C=O).
Data Presentation and Expected Results
| Parameter | Expected Value |
| Product Name | 6-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.5 (s, 1H, NH), ~4.5 (t, 1H, OH), ~3.5 (q, 2H, CH₂-OH), ~2.7 (t, 2H, CH₂-C=N), ~2.4 (t, 2H, CH₂-C=O) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~170 (C=O), ~155 (C=N), ~60 (CH₂-OH), ~30 (CH₂-C=N), ~25 (CH₂-C=O) |
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of 6-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Reaction: Ensure the reflux time is sufficient. Monitor the reaction closely by TLC until the starting material is consumed.
-
Loss During Work-up: Minimize the amount of cold ethanol used for washing to prevent significant product loss. Ensure the product has fully precipitated before filtration.
-
-
Impure Product:
-
Side Reactions: The formation of dihydrazides or other byproducts can occur if an excess of hydrazine hydrate is used.[3][4] Maintain a 1:1 molar ratio of reactants.
-
Recrystallization: If the product is not of sufficient purity after washing, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
-
-
Reaction Stalls:
-
Catalyst Inactivity: Ensure the glacial acetic acid is of good quality. A slightly increased amount of catalyst can be tried, but excess acid can lead to side reactions.
-
Moisture: While hydrazine hydrate contains water, using anhydrous ethanol for the initial dissolution helps to control the reaction conditions.
-
Conclusion
The reaction of this compound with hydrazine hydrate is a powerful tool for the synthesis of dihydropyridazinone derivatives. These heterocyclic scaffolds are of considerable interest in the development of new therapeutic agents. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can reliably and safely produce these valuable compounds for further investigation and application in drug discovery programs.
References
-
Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3505-3508. [Link]
-
El-Sayed, R., & Allam, M. A. (2020). Synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. Molecules, 25(11), 2636. [Link]
-
Gaber, A. A. M., & Abdel-Aziz, H. A. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008).
- Khafagy, M. M., et al. (2002).
-
Mohareb, R. M., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]
-
Patel, H. V., et al. (2014). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 6(18), 2055-2077. [Link]
-
Shaker, Y. M., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(7), 864-880. [Link]
- Stanovnik, B., & Svete, J. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 79, 99-158.
-
Stevens, H. N. E., & Stevens, M. F. G. (1970). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society C: Organic, 2289-2294. [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Microwave-Assisted Synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
Abstract: This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient production of ethyl 2-oxotetrahydrofuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We provide an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the advantages of this modern synthetic approach over classical methods. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage green chemistry principles for accelerated and optimized synthesis.
Introduction: The Significance of the γ-Butyrolactone Scaffold and the Advantages of Microwave Synthesis
The γ-butyrolactone ring system, of which this compound is a prime example, is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry stems from its role as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutics for a range of diseases.[1][2] The synthesis of derivatives of this core structure is therefore of significant interest to the pharmaceutical industry.[3]
Traditionally, the synthesis of such cyclic systems, often via intramolecular condensations like the Dieckmann condensation, requires prolonged reaction times at high temperatures.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more sustainable and efficient alternative. By utilizing microwave irradiation, chemists can achieve:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to significant energy savings.[5]
-
Alignment with Green Chemistry Principles: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents.[5]
This application note will focus on a robust microwave-assisted protocol for the synthesis of this compound, providing the reader with the necessary knowledge to implement this efficient methodology.
Reaction Mechanism: The Microwave-Enhanced Dieckmann-Type Condensation
The synthesis of this compound is achieved through an intramolecular Dieckmann-type condensation. The proposed starting material for this synthesis is a diester with an ether linkage, such as diethyl 2-(carboxymethoxy)malonate. The reaction proceeds via the following steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from the malonate portion of the starting material, forming a reactive enolate.
-
Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a five-membered ring.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group and forming the cyclic β-keto ester.
-
Deprotonation and Protonation: The product, a β-keto ester, is acidic and is deprotonated by the base. A final acidic workup is required to protonate the enolate and yield the final product.
Microwave irradiation significantly accelerates this process through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the starting ester and the reaction intermediates, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat through molecular friction.
-
Ionic Conduction: The presence of ions, such as the alkoxide base and the enolate intermediate, leads to their migration in the electric field. Collisions between these moving ions also generate heat.
This direct and efficient energy transfer results in rapid and uniform heating of the reaction mixture, leading to a dramatic increase in the reaction rate.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Materials and Reagents
-
Diethyl 2-(carboxymethoxy)malonate (or a similar precursor)
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous ethanol (or another high-boiling point solvent compatible with microwave heating)
-
Hydrochloric acid (for acidic workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Step-by-Step Procedure
-
Reagent Preparation: In a dry microwave-safe reaction vessel equipped with a magnetic stir bar, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Material: To the stirred solution of sodium ethoxide, add diethyl 2-(carboxymethoxy)malonate (1.0 equivalent).
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture with stirring, ramping the temperature to 150°C and holding for 20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or below 50°C) before carefully opening it.
-
Acidic Workup: Transfer the reaction mixture to a beaker and slowly add 1 M hydrochloric acid with stirring until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Caption: Experimental workflow for the microwave-assisted synthesis.
Safety Considerations
-
Pressure: Reactions in sealed vessels under microwave irradiation can generate significant pressure. Always use vessels rated for the expected temperatures and pressures and do not exceed the recommended fill volume.
-
Solvent Choice: Use high-boiling point, microwave-safe solvents. Avoid low-boiling point flammable solvents unless the microwave system is specifically designed for their use.
-
Exothermic Reactions: Be cautious with potentially exothermic reactions, as the rapid heating from microwaves can lead to a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | Diethyl 2-(carboxymethoxy)malonate | Or a structurally similar diester. |
| Base | Sodium Ethoxide | 1.1 equivalents. |
| Solvent | Anhydrous Ethanol | High-boiling and polar for efficient microwave absorption. |
| Microwave Temperature | 150°C | Ramped over 2 minutes. |
| Reaction Time | 20 minutes | At target temperature. |
| Expected Yield | >85% | Based on similar microwave-assisted Dieckmann condensations. |
| Purification Method | Vacuum Distillation or Column Chromatography | To achieve high purity. |
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. Ensure all reagents are anhydrous, as water can interfere with the base.
-
Incomplete Reaction: If starting material remains, ensure the temperature is being accurately measured by the microwave's sensor. The reaction time can be extended.
-
Side Product Formation: If significant side products are observed, a lower reaction temperature may be necessary to improve selectivity.
Conclusion
The microwave-assisted synthesis of this compound represents a significant improvement over traditional synthetic methods. This approach offers substantial reductions in reaction time, increased yields, and aligns with the principles of green chemistry. The protocol outlined in this application note provides a solid foundation for researchers and drug development professionals to efficiently synthesize this important heterocyclic building block, thereby accelerating discovery and development timelines.
References
-
Donate, P. M., & Barbosa, H. E. (2021). Microwave Radiation Applied to the Synthesis of γ-Butyrolactone Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4), 376-384. Available from: [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Abdel-Aziz, H. A., et al. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 20(8), 15166-15177. Available from: [Link]
-
Burgaz, E. V., & Khezri, N. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate via manganese(III) acetate mediated radical cyclization reaction. EMU Journal of Pharmaceutical Sciences, 3(2), 80-85. Available from: [Link]
- Horta, P. A. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory.
- Keglevich, G., & Bálint, E. (2016). Microwave-Assisted Syntheses in Organic Chemistry. In Milestones in Microwave Chemistry (pp. 15-46). Springer, Cham.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 32(13), 1335-1339. Available from: [Link]
-
Wikipedia contributors. (2023, December 1). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Zhdankin, V. V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Medicinal Chemistry, 14(12), 2419-2442. Available from: [Link]
-
El-Sayed, M. A. F., & Al-Majid, A. M. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry, 9, S1439-S1445. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 32(13), 1335-1339. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted synthesis – a critical technology overview - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a dedicated troubleshooting resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate. We will address the most common challenges encountered during its preparation, which typically relies on the intramolecular Dieckmann condensation. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to diagnose and resolve issues effectively in your own laboratory setting.
Core Synthesis Pathway: The Dieckmann Condensation
The synthesis of this compound is a classic example of the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2] The reaction involves the base-catalyzed cyclization of a diester—in this case, likely diethyl adipate or a related 1,6-diester—to form a five-membered β-keto ester ring.[1][3] Understanding this mechanism is the first step in effective troubleshooting.
Caption: Mechanism of the Dieckmann Condensation for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental failures.
Q1: My reaction yield is consistently low or fails completely. What are the most likely causes?
This is the most common issue and typically points to fundamental reaction parameters. The Dieckmann condensation is highly sensitive to the quality of reagents and the reaction environment.
Expert Analysis: The reaction hinges on the successful formation and stability of an enolate intermediate.[1] Any deviation that compromises this step will severely impact the yield.
-
Moisture Contamination: The base used (e.g., sodium ethoxide, sodium hydride) is extremely reactive towards protic species like water or ethanol. Moisture will consume the base and quench the enolate as it forms, effectively halting the reaction.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, toluene).[4] If using sodium ethoxide in ethanol, the ethanol must be absolute and the base freshly prepared or from a sealed container.
-
-
Base Stoichiometry and Activity: The Dieckmann condensation is base-driven. To shift the equilibrium towards the product, a full equivalent of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting material.[2]
-
Solution: Use at least one full equivalent of a strong base. If using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), ensure it is fresh; NaH can form an passivating layer of NaOH upon exposure to air.
-
-
Incorrect Base Choice: While sodium ethoxide is classic, sterically hindered, non-nucleophilic bases like potassium tert-butoxide or sodium hydride often give cleaner reactions and higher yields by minimizing side reactions.[4]
Q2: I'm observing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my product. What is it and how can I prevent it?
This is a classic sign of a competing intermolecular reaction.
Expert Analysis: Instead of the enolate attacking the other ester group on the same molecule (intramolecular), it is attacking an ester group on a different molecule of the starting diester. This is the intermolecular Claisen condensation, which results in a dimeric or polymeric byproduct.
-
Root Cause: This side reaction is concentration-dependent. At high concentrations, the probability of intermolecular collisions increases, favoring the undesired pathway.
-
Preventative Protocol (High-Dilution Conditions):
-
Set up the reaction in a large volume of anhydrous solvent.
-
Add the diester starting material slowly over a period of several hours to a solution of the base using a syringe pump.
-
This technique keeps the instantaneous concentration of the diester low, ensuring the reactive enolate is more likely to find its "own tail" (intramolecular reaction) than another molecule.
-
Q3: The reaction seems to stop prematurely, with a significant amount of starting material remaining even after extended reaction times. Why?
An incomplete reaction, assuming correct stoichiometry, often points to a reversible process or insufficient activation energy.
Expert Analysis: The cyclization step is reversible. The reaction is driven to completion by the final, irreversible deprotonation of the product β-keto ester.[2] If the base is not strong enough or has been partially consumed (see Q1), this final step cannot occur, and the equilibrium will not favor the product.
-
Troubleshooting Steps:
-
Re-evaluate the Base: Confirm the activity and exact stoichiometry of your base. Add a fresh portion if necessary.
-
Increase Temperature: Gently heating the reaction to reflux in a suitable solvent (e.g., THF, toluene) can provide the necessary activation energy to drive the reaction forward. Monitor the reaction by TLC or GC to track the consumption of starting material.
-
Solvent Choice: Polar aprotic solvents like THF or DMF can help stabilize the enolate intermediate, potentially improving reaction rates.[4]
-
Q4: My workup is problematic. I'm experiencing product loss or decomposition during neutralization and extraction. What is the best practice for isolation?
This compound contains both a lactone and an ester, both of which are susceptible to hydrolysis. The β-keto moiety also introduces chemical sensitivities.
Expert Analysis: Harsh acidic or basic conditions, especially with heating, can easily open the lactone ring or hydrolyze the ethyl ester. The product itself is acidic and can exist as its enolate salt after the reaction.
-
Recommended Isolation Protocol:
-
Cool the completed reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl). The goal is to neutralize the excess base and protonate the product enolate without creating a strongly acidic environment.
-
Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo at a low temperature (<40°C) to prevent thermal decomposition.
-
Q5: How can I effectively purify the final product?
Purification can be challenging due to the product's boiling point and potential for thermal decomposition.
Expert Analysis: The method of choice depends on the scale and the nature of the impurities.
-
Vacuum Distillation: This is the most common method for larger scales.
-
Critical Tip: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure a good vacuum (<1 mmHg) to lower the boiling point. Expect the product to distill at a temperature significantly lower than its atmospheric boiling point.
-
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography is effective.
-
Suggested Eluent System: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A typical starting point would be a 9:1 or 4:1 mixture. The product is moderately polar and should elute cleanly.
-
Summary of Key Troubleshooting Parameters
| Parameter | Common Issue & Cause | Recommended Action | Scientific Rationale |
| Base | Inactivity (age, moisture); Insufficient amount | Use >1 equivalent of fresh, high-quality base (e.g., NaH, t-BuOK). | Ensures complete enolate formation and drives equilibrium by deprotonating the final product.[2] |
| Solvent | Protic contamination (water, alcohol) | Use rigorously dried, anhydrous aprotic solvents (THF, Toluene). | Protic impurities quench the reactive enolate intermediate, stopping the reaction.[4] |
| Concentration | Too high, leading to byproducts | Employ high-dilution techniques (slow addition of substrate). | Minimizes intermolecular collisions, favoring the desired intramolecular cyclization. |
| Temperature | Too low (slow/no reaction) or too high (decomposition) | Optimize temperature, often refluxing in THF or Toluene. | Provides sufficient activation energy without promoting unwanted side reactions or product degradation. |
| Workup | Harsh pH (strong acid/base); High temperature | Quench in cold, dilute acid (e.g., NH₄Cl(aq)); Avoid heat. | Prevents acid- or base-catalyzed hydrolysis of the lactone and ester functional groups. |
Troubleshooting Workflow Diagram
References
Technical Support Center: Optimizing Alkylation of Ethyl 2-Oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for the alkylation of ethyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a valuable cyclic β-keto ester in organic synthesis. Its alkylation is a cornerstone reaction for introducing molecular complexity, leading to a wide array of substituted γ-butyrolactones, which are prevalent motifs in natural products and pharmaceuticals. The core of this transformation lies in the generation of a nucleophilic enolate at the α-position, which then reacts with an electrophilic alkylating agent.[1][2] However, achieving high yields and selectivity can be challenging due to competing side reactions and the nuanced interplay of reaction parameters. This guide will provide the expert insights needed to master this reaction.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses common problems encountered during the alkylation of this compound in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yields in this alkylation can stem from several factors, primarily incomplete deprotonation, competing side reactions, or product decomposition.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The acidity of the α-proton in this compound is comparable to other β-keto esters (pKa ≈ 11-13).[1][2] While common bases like sodium ethoxide (NaOEt) are often used, their effectiveness can be solvent-dependent.[1][3] If you are observing a significant amount of unreacted starting material, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[4]
-
Competing Elimination Reaction: If you are using a secondary or sterically hindered alkyl halide, the enolate may act as a base, leading to an E2 elimination side reaction instead of the desired SN2 alkylation.[5] It is recommended to use primary or methyl alkyl halides, and preferably those that are allylic or benzylic, to favor the SN2 pathway.[5]
-
Hydrolysis of the Ester: The presence of water in your reaction can lead to the hydrolysis of the ethyl ester, especially under basic conditions. Ensure all your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Dialkylation: If your product is susceptible to a second alkylation and you are using a large excess of the alkylating agent, dialkylation can occur, thus reducing the yield of your desired mono-alkylated product. Stoichiometry is key; aim for a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Question 2: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?
The enolate of this compound is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[6][7] The ratio of C- to O-alkylation is influenced by several factors.[6][7]
Factors Influencing C- vs. O-Alkylation and Optimization Strategies:
| Factor | To Favor C-Alkylation (Hard-Soft Acid-Base Theory) | To Favor O-Alkylation |
| Alkylating Agent | Use "softer" electrophiles like alkyl iodides or bromides. | Use "harder" electrophiles like alkyl sulfates or sulfonates. |
| Solvent | Use polar aprotic solvents like THF, DMF, or DMSO. These solvents solvate the counter-ion, leaving the enolate "naked" and more reactive at the carbon. | Use polar protic solvents like ethanol or methanol. These solvents will hydrogen-bond with the oxygen of the enolate, making it less available for reaction. |
| Counter-ion | Larger, "softer" counter-ions like K+ or Cs+ favor C-alkylation. | Smaller, "harder" counter-ions like Li+ favor O-alkylation due to stronger coordination with the oxygen atom. |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product. | Higher temperatures can sometimes favor the kinetically faster O-alkylation. |
Experimental Protocol to Enhance C-Alkylation:
-
Reagent Preparation: Dry your solvent (e.g., THF) over sodium/benzophenone ketyl still. Ensure your base (e.g., NaH) is fresh and reactive.
-
Enolate Formation: In a flame-dried, three-necked flask under argon, suspend NaH (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add your alkyl iodide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
The "best" base depends on the specific alkylating agent and desired outcome.
-
Sodium Ethoxide (NaOEt): A common and cost-effective choice, particularly when using ethanol as a solvent.[3][8] However, it establishes an equilibrium, which might not be ideal for complete conversion.[9]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, often leading to cleaner reactions and higher yields. It is typically used in aprotic solvents like THF or DMF.
-
Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst (PTC): This is a milder and often more practical option for larger-scale reactions.[10] The PTC (e.g., a quaternary ammonium salt) facilitates the transfer of the carbonate anion into the organic phase to act as the base.[10]
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that is useful for quantitative enolate formation at low temperatures, which can be advantageous for sensitive substrates.[4]
Q2: How does the choice of solvent impact the reaction?
The solvent plays a crucial role in solvating the enolate and its counter-ion, which in turn influences the reactivity and selectivity.
-
Polar Aprotic Solvents (THF, DMF, DMSO): These are generally the preferred solvents as they effectively solvate the cation, leaving a more reactive "naked" enolate.[11] This increased reactivity at the carbon atom typically leads to higher yields of the C-alkylated product.
-
Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the oxygen of the enolate, decreasing its nucleophilicity and potentially leading to more O-alkylation. They are often used when the corresponding alkoxide is employed as the base (e.g., NaOEt in ethanol).
-
Non-Polar Solvents (Toluene, Hexane): These are less common for this reaction as they do not effectively solvate the ionic intermediates, which can lead to slower reaction rates and lower yields.
Q3: Can I perform a dialkylation of this compound?
Yes, if the mono-alkylated product still possesses an acidic α-proton, a second alkylation can be performed. To achieve this, you would typically use at least two equivalents of base and two equivalents of the alkylating agent. The second alkylation can be performed with the same or a different alkylating agent.
Q4: After alkylation, I want to decarboxylate my product. What is the standard procedure?
The alkylated this compound can be hydrolyzed and decarboxylated to yield the corresponding 3-alkyl-γ-butyrolactone. This is a common subsequent transformation.[1][12]
Standard Hydrolysis and Decarboxylation Protocol:
-
Saponification: Dissolve the purified alkylated product in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% NaOH).
-
Heating: Heat the mixture to reflux for several hours until the ester hydrolysis is complete (monitor by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with aqueous hydrochloric acid (e.g., 6M HCl) until the pH is ~1-2. Gently heat the acidic solution (e.g., to 50-60 °C) to promote decarboxylation, which is often visualized by the evolution of CO₂ gas.[3]
-
Extraction and Purification: After gas evolution ceases, cool the mixture and extract the product with an organic solvent like ethyl acetate. Dry, concentrate, and purify the resulting lactone as needed.
Visualizing the Reaction Pathway
To better understand the core concepts, the following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: Reaction mechanism for the alkylation of this compound, highlighting the competing C- and O-alkylation pathways.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Enolate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Michael Additions with Ethyl 2-oxotetrahydrofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting for Michael addition reactions utilizing Ethyl 2-oxotetrahydrofuran-3-carboxylate, a valuable and versatile building block. Our focus is on identifying, understanding, and mitigating the formation of common byproducts to enhance reaction efficiency, yield, and purity.
This document is structured to provide rapid answers through FAQs and detailed mechanistic insights in our in-depth troubleshooting guides.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction is messy, and I see multiple new spots on my TLC analysis, none of which seems to be the major product. What are the most likely byproducts?
A: A complex reaction mixture often points to several competing side reactions. The most common culprits are:
-
Double Michael Addition: A higher molecular weight adduct formed from one molecule of the donor and two molecules of the acceptor.
-
Lactone or Ester Hydrolysis: More polar byproducts resulting from ring-opening or ester cleavage, especially if your conditions are not strictly anhydrous.
-
Decarboxylation: A lower molecular weight product that has lost the ethyl carboxylate group, often triggered by acidic workup and/or heat.
-
Polymerization of the Michael Acceptor: A baseline smear or insoluble material, particularly with reactive acceptors like acrylates.
Q2: I've isolated a major byproduct with a molecular weight that corresponds to my starting lactone plus two equivalents of my Michael acceptor. What is this and how can I prevent it?
A: This is almost certainly the double Michael addition product . The initial, desired adduct still possesses an acidic proton at the 3-position, which can be deprotonated by the base and react with a second molecule of the Michael acceptor.[1] To prevent this, carefully control your stoichiometry. Use a slight excess of the Michael donor (your lactone) or, more effectively, add the Michael acceptor slowly to the reaction mixture to maintain its low concentration.
Q3: My yield is very low, and I'm recovering a significant amount of a polar, water-soluble compound that doesn't look like my starting material. What could be happening?
A: This strongly suggests hydrolysis of the lactone ring . Under basic conditions, particularly in the presence of water, the γ-butyrolactone ring can be opened to form the corresponding γ-hydroxy-α-carboxyethyl ester salt.[2][3] This species is inactive in the Michael addition and is typically lost to the aqueous phase during workup. Ensure all reagents and solvents are rigorously dried and consider using a non-nucleophilic base.
Q4: After purification, my final product has lost the ethyl ester group (a loss of 72 Da). Why did this occur?
A: You are observing decarboxylation . This happens when the β-keto ester functionality is hydrolyzed to a β-keto acid, which is thermally unstable and readily loses CO₂ upon gentle heating.[4][5] This hydrolysis can occur during an acidic workup. To avoid this, use a milder workup procedure, such as quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and keeping the temperature low during extraction and concentration.
In-Depth Troubleshooting and Mechanistic Analysis
This section provides a detailed look at the most common side reactions, their mechanisms, and field-proven protocols to overcome them.
Problem 1: Formation of the Double Michael Adduct
The Michael addition is so effective that it can sometimes happen twice. The mono-adduct product is itself a β-keto ester and can act as a Michael donor.
Root Cause Analysis: The acidity of the α-proton in the mono-adduct is often comparable to that of the starting material. In the presence of a sufficient concentration of both the base and the Michael acceptor, a second addition becomes a significant competing pathway.
Mechanistic Pathway:
Caption: Workflow of competing single vs. double Michael addition.
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use the lactone donor in a slight excess (1.1 to 1.2 equivalents). | Ensures the Michael acceptor is consumed before it can react with the mono-adduct product. |
| Reagent Addition | Add the Michael acceptor dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. | Maintains a low instantaneous concentration of the acceptor, kinetically favoring the reaction with the more abundant starting donor. |
| Base | Use a catalytic amount of a strong, non-nucleophilic base (e.g., 10-20 mol% DBU or NaH). | Minimizes the equilibrium concentration of the enolate of the product, reducing its chance to react.[6] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate (often 0 °C to room temp). | Reduces the rate of the second addition more significantly than the first, improving selectivity. |
Step-by-Step Protocol to Minimize Double Addition:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) and anhydrous solvent (e.g., THF, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 60% dispersion in oil, 0.2 eq) portion-wise and stir for 30 minutes to form the enolate.
-
Using a syringe pump, add a solution of the Michael acceptor (1.0 eq) in anhydrous THF dropwise over 2 hours.
-
Monitor the reaction by TLC. Upon consumption of the acceptor, quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Problem 2: Hydrolysis of the Lactone Ring
The γ-butyrolactone core is a cyclic ester and is susceptible to cleavage under basic conditions, especially with protic sources.
Root Cause Analysis: The use of strong hydroxide bases (NaOH, KOH) or the presence of water in reactions using alkoxide bases (e.g., NaOEt) provides a nucleophile (HO⁻) that can attack the electrophilic carbonyl of the lactone, leading to irreversible ring-opening.
Mechanistic Pathway:
Caption: Base-catalyzed hydrolysis of the lactone ring.
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Solvent/Reagents | Ensure all glassware is flame-dried, solvents are passed through a purification system or distilled from a drying agent, and reagents are anhydrous. | Prevents the introduction of water, which is the ultimate source of the hydroxide nucleophile. |
| Base Selection | Use non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | These bases are strong enough to deprotonate the β-keto lactone but are too sterically hindered or electronically unsuited to act as nucleophiles.[6] |
| Workup | Quench the reaction with a non-aqueous or weakly acidic source, such as solid NH₄Cl or acetic acid, before adding water. | Neutralizes the strong base before introducing water, minimizing hydrolysis during the workup phase. |
Problem 3: Decarboxylation of the Michael Adduct
The desired product is a β-keto ester. Hydrolysis of the ester to a carboxylic acid creates a β-keto acid, a class of compounds notorious for undergoing facile decarboxylation.[4]
Root Cause Analysis: This is almost always a workup or purification issue. Using strong acid (e.g., 1M HCl) to neutralize the reaction mixture hydrolyzes the ethyl ester. The resulting β-keto acid, especially when heated (e.g., during solvent evaporation), readily loses CO₂ through a cyclic 6-membered transition state.[5]
Mechanistic Pathway:
Caption: Pathway for decarboxylation following acidic workup.
Troubleshooting and Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Workup | Avoid strong acids. Quench the reaction with a saturated aqueous solution of NH₄Cl. This buffers the pH to a mildly acidic/neutral level, sufficient to protonate the enolate without causing significant ester hydrolysis. | Prevents the formation of the unstable β-keto acid intermediate.[7] |
| Purification | Avoid excessive heating during solvent removal on the rotary evaporator. Use a lower bath temperature (<40 °C). | Minimizes the thermal energy that drives the decarboxylation reaction, even if trace amounts of the β-keto acid are present. |
| Chromatography | If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N) and then flushing with the pure eluent. | Standard silica gel is acidic and can promote decarboxylation of sensitive compounds on the column. |
References
-
Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from [Link]
-
Various Authors. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Retrieved from [Link]
-
Zalinyan, M. G., et al. (n.d.). Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐(2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. Retrieved from [Link]
-
Zalinyan, M. G., et al. (n.d.). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Asymmetric Catalysis Group. (n.d.). Michael addition/lactonisation using α‐keto‐β,γ‐unsaturated phosphonate.... ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. YouTube. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2022). in a Michael addition reaction why can't the double bond formed on the enolate attack the c=o carbon on the carbonyl?. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Gademann, K., et al. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters.... ResearchGate. Retrieved from [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Jones, P. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. Retrieved from [Link]
-
Various Authors. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]
Sources
Improving yield and purity in "Ethyl 2-oxotetrahydrofuran-3-carboxylate" reactions
Welcome to the technical support center for the synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Section 1: Troubleshooting Guide - Low Yield and Purity Issues
This section addresses the most common problems encountered during the synthesis of this compound, which is often prepared via an intramolecular Dieckmann condensation of a suitable diester or by alkylation of a malonic ester derivative.[1][2]
Issue 1: Low or No Product Formation
Question: I am attempting the synthesis of this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I rectify this?
Answer: Low or no product formation is a frequent issue that can often be traced back to several critical reaction parameters. Let's break down the potential causes and solutions.
Causality and Remediation Strategy
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Base | The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, initiating the cyclization.[3] If the base is not strong enough or has degraded, the initial enolate formation will be inefficient. Sodium ethoxide is a common choice, but its effectiveness is highly dependent on its quality and the absence of moisture. | 1. Verify Base Quality: Use freshly prepared or commercially sourced sodium ethoxide. Ensure it has been stored under anhydrous conditions. 2. Consider Alternative Bases: Stronger, non-nucleophilic bases like sodium hydride (NaH) can be more effective in ensuring complete deprotonation. 3. Stoichiometry: Ensure at least one full equivalent of the base is used. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[4] |
| Presence of Moisture | Water in the reaction system will quench the strong base and can also lead to the hydrolysis of the ester starting material and/or the desired product.[4] | 1. Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use Anhydrous Solvents: Solvents such as ethanol or toluene should be rigorously dried before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system. |
| Suboptimal Reaction Temperature | The rate of the Dieckmann condensation is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be practical. Conversely, excessively high temperatures can promote side reactions.[4] | 1. Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). 2. Reflux Conditions: For many Dieckmann condensations, refluxing in a suitable solvent (e.g., ethanol or toluene) is necessary to achieve a reasonable reaction rate. |
| Incorrect Starting Material | The synthesis of this compound typically starts from a 1,6-diester.[5] Using an incorrect starting material will not lead to the desired five-membered ring structure. | 1. Verify Starting Material: Confirm the identity and purity of your starting diester using analytical techniques such as NMR or Mass Spectrometry. |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Significant Impurities
Question: My reaction has produced the desired this compound, but it is contaminated with significant impurities. What are the common side reactions and how can I minimize them to improve purity?
Answer: Impurity formation is a common challenge that can often be mitigated by carefully controlling the reaction conditions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Explanation | Mitigation Strategy |
| Intermolecular Claisen Condensation | Instead of an intramolecular reaction, two molecules of the starting diester can react with each other, leading to polymeric byproducts. | 1. High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over the intermolecular reaction. 2. Slow Addition: Slowly adding the diester to a solution of the base can also help to maintain a low concentration of the starting material. |
| Hydrolysis of Esters | As mentioned previously, any water present can lead to the hydrolysis of the ester groups in both the starting material and the product. | 1. Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are free of water. |
| Dialkylation (in malonic ester synthesis route) | If synthesizing via alkylation of diethyl malonate, reaction with two equivalents of the alkylating agent can occur, leading to a dialkylated byproduct.[6] | 1. Control Stoichiometry: Use a slight excess of diethyl malonate relative to the alkylating agent and base to favor mono-alkylation. 2. Choice of Base and Solvent: The choice of base and solvent can influence the C- vs. O-alkylation and mono- vs. dialkylation ratios.[7] |
| Incomplete Reaction | Unreacted starting material is a common impurity. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature, while monitoring for the consumption of the starting material by TLC. 2. Ensure Sufficient Base: Verify that at least one full equivalent of an effective base was used. |
Purification Protocol: Removing Common Impurities
-
Acidic Work-up: After the reaction is complete, cool the mixture and carefully quench with a dilute acid (e.g., HCl or acetic acid) to neutralize the excess base and protonate the enolate product.[8]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel may be necessary.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann condensation to synthesize this compound?
A1: Sodium ethoxide in ethanol is a commonly used and effective base for this transformation.[3] It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification.[4] For more challenging substrates or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or toluene can be advantageous.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q3: My yield is consistently around 50-60%. How can I push the reaction to completion?
A3: To improve the yield, consider the following:
-
Increase Reaction Time: The reaction may simply need more time to go to completion.
-
Increase Temperature: If the reaction is being run at room temperature, consider heating to reflux.
-
Base Quality and Stoichiometry: Ensure you are using a full equivalent of high-quality, anhydrous base.
-
Anhydrous Conditions: Double-check that all components of your reaction are scrupulously dry. Even trace amounts of water can significantly impact the yield.[4]
Q4: What is the mechanism of the Dieckmann condensation?
A4: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[1] The mechanism involves the following key steps:
-
Deprotonation of an α-carbon of the diester by a strong base to form an enolate.
-
The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group in the same molecule.
-
This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester after the loss of an alkoxide leaving group.
-
The resulting β-keto ester is more acidic than the starting material and is deprotonated by the base, driving the reaction to completion.
-
An acidic workup is required to protonate the enolate and afford the final product.[5]
Mechanism of Dieckmann Condensation
Caption: Simplified mechanism of the Dieckmann condensation.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, another common route involves the alkylation of diethyl malonate with a suitable electrophile, such as ethylene oxide or a 2-haloethanol.[9] This method involves forming the enolate of diethyl malonate, followed by an S_N2 reaction and subsequent lactonization.[9]
References
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of the reaction conditions. a,b - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2021). Retrieved January 3, 2026, from [Link]
-
Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone by Gas-Liquid Phase-Transfer Catalysis (G.L.-P.T.C - RSC Publishing. (n.d.). Retrieved January 3, 2026, from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Optimization of the reactions conditions a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020). Retrieved January 3, 2026, from [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents. (n.d.).
-
Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? | ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. (2023). Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023). Retrieved January 3, 2026, from [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. (2021). Retrieved January 3, 2026, from [Link]
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Ch21: Dieckmann condensation - University of Calgary. (n.d.). Retrieved January 3, 2026, from [Link]
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents. (n.d.).
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization - Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024). Retrieved January 3, 2026, from [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (2014). Retrieved January 3, 2026, from [Link]
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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"Ethyl 2-oxotetrahydrofuran-3-carboxylate" reaction troubleshooting guide
Welcome to the technical support guide for Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS: 77513-58-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile β-keto lactone. Here, we address frequent questions and provide in-depth troubleshooting advice based on established chemical principles and field experience.
Section 1: General Information & Handling
Question: What are the essential properties and recommended storage conditions for this compound?
This compound is a cyclic β-keto ester, a valuable building block in organic synthesis. Its structure features a γ-butyrolactone ring with an ethyl carboxylate group at the C3 position. This functionality makes the C3 proton acidic and susceptible to deprotonation, forming a nucleophilic enolate for various coupling reactions.
Key Properties Summary Table:
| Property | Value | Source |
| CAS Number | 77513-58-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Expert Insight on Handling: The ester and β-keto functionalities make this molecule susceptible to hydrolysis and decarboxylation, especially under non-neutral pH or elevated temperatures.
-
Moisture Sensitivity: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to prevent hydrolysis of the lactone and ester groups.
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Thermal Stability: While stable at room temperature for short periods, prolonged exposure to heat can promote unwanted side reactions. For long-term storage, refrigeration is crucial.[3]
Section 2: Synthesis & Purification Troubleshooting
The synthesis of this compound often involves the base-mediated cyclization of a precursor like diethyl succinate with an oxalate or formate ester. A common challenge is achieving high yield and purity.
Question: I am attempting to synthesize the title compound and am experiencing very low yields. What are the common causes and how can I fix them?
Low yields in this synthesis are a frequent issue, often stemming from incomplete reactions, side reactions, or product degradation during workup.
Troubleshooting Low Synthesis Yields:
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or minimal product formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Poor Quality Reagents: Starting materials (diethyl succinate, diethyl oxalate) may contain impurities or water. | 1. Use freshly prepared or commercially sourced, properly stored sodium ethoxide. Ensure it is a fine, white powder. 2. Purify starting materials by distillation. Ensure all solvents are rigorously dried (e.g., over sodium/benzophenone or molecular sieves). |
| Yield is <30%; complex mixture by TLC/NMR | 1. Competing Claisen Condensation: The base can catalyze the self-condensation of diethyl succinate. 2. Reaction Temperature Too High: Elevated temperatures can favor side reactions and decomposition. | 1. Use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. Add the diethyl succinate slowly to the base/diethyl oxalate mixture. 2. Maintain strict temperature control. Start the reaction at 0°C and allow it to warm slowly to room temperature. |
| Product degrades during workup/purification | 1. Acid/Base Instability: The β-keto lactone can undergo hydrolysis and decarboxylation during acidic or basic workup. 2. Thermal Decomposition: Overheating during solvent removal or distillation can cause degradation. | 1. Use a mild acidic quench (e.g., saturated ammonium chloride solution) instead of strong acids. Keep the temperature low during the quench. 2. Use rotary evaporation at low temperatures (<40°C). If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Experimental Workflow: Synthesis & Purification
Caption: Recommended workflow for synthesis and purification.
Section 3: Troubleshooting Subsequent Reactions
The primary utility of this compound is in C-C bond formation via its enolate.
Question: My C-alkylation reaction at the C3 position is not working. I'm either recovering starting material or getting multiple products. What's going wrong?
Alkylation reactions on β-keto esters are classic but can be tricky. Success hinges on complete enolate formation and controlling the electrophile's reactivity.
Expert Insight: The key is to choose a base strong enough to completely deprotonate the C3 proton (pKa ≈ 11-13) but that doesn't promote side reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. Weaker bases like sodium ethoxide may result in an equilibrium concentration of the enolate, leading to incomplete reactions.[4]
Caption: Decision tree for troubleshooting C3-alkylation reactions.
Question: I am trying to hydrolyze and decarboxylate my C3-alkylated product to get the monosubstituted γ-butyrolactone, but the reaction is messy. How can I optimize this?
This is a common two-step process that is often performed in one pot. The key is recognizing that the ester hydrolysis and the decarboxylation of the resulting β-keto acid can require different conditions. A well-known method for this transformation is the Krapcho decarboxylation.[5]
Recommended Protocol (Krapcho-type Decarboxylation): This method is often high-yielding and avoids harsh acidic or basic conditions that could degrade sensitive substrates.[5]
-
Setup: In a round-bottom flask, dissolve the C3-alkylated this compound (1 eq.) in dimethyl sulfoxide (DMSO).
-
Additives: Add sodium chloride (2-3 eq.) and a small amount of water (2-3 eq.).
-
Reaction: Heat the mixture to 140-160°C and monitor by TLC. The reaction is typically complete within a few hours.
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Workup: Cool the reaction, dilute with a large volume of water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layers thoroughly with water to remove DMSO, then with brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting lactone by column chromatography or distillation.
Why this works: The halide ion (Cl⁻) acts as a nucleophile, attacking the ethyl group of the ester in an Sₙ2 reaction. This generates an intermediate carboxylate salt, which readily loses CO₂ upon heating to yield the final product.[5] This process is generally cleaner than traditional saponification followed by acidic decarboxylation.[6]
Section 4: Characterization & Purity Analysis
Confirming the structure and purity of your material is critical. NMR spectroscopy is the primary tool for this.
Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While exact shifts can vary with solvent, the following are typical approximate values for CDCl₃.
Expected NMR Chemical Shifts:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| -CH₂ -CH₃ | 1.2-1.4 (t, 3H) | ~14 | Ethyl group methyl protons. |
| -CH₂ -CH₃ | 4.1-4.3 (q, 2H) | ~62 | Ethyl group methylene protons. |
| C5-H₂ | 4.3-4.5 (m, 2H) | ~65 | Methylene group adjacent to the lactone oxygen. |
| C4-H₂ | 2.3-2.6 (m, 2H) | ~28 | Methylene group adjacent to the ketone. |
| C3-H | 3.5-3.7 (t, 1H) | ~50 | The key methine proton at the alpha position. |
| C=O (Ester) | - | ~168 | Ester carbonyl carbon. |
| C=O (Lactone) | - | ~175 | Lactone carbonyl carbon. |
| C2 (Ketone) | - | ~200 | Ketone carbonyl is often not observed or is very broad. |
Note: The compound exists in a keto-enol tautomerism. The values above are for the dominant keto form. The presence of the enol form can lead to additional, broader peaks.
Question: My NMR spectrum shows unexpected peaks. What are the likely impurities?
-
Solvent Residuals: Peaks for ethyl acetate, hexanes, or diethyl ether are common.
-
Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration.
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Diethyl Succinate: A triplet around 1.2 ppm and a quartet around 4.1 ppm from the ethyl groups, and a singlet around 2.6 ppm for the two equivalent methylenes.
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Decarboxylated Product (γ-butyrolactone): If the sample has been exposed to moisture and heat, you may see characteristic peaks for γ-butyrolactone.
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Hydrolyzed Ring-Opened Product: If the lactone has opened, you will see a broad carboxylic acid proton (>10 ppm) and the disappearance of the characteristic lactone methylene signals.
Pro Tip: Running a 2D NMR experiment like a COSY or HSQC can be invaluable for assigning peaks in a complex mixture and confirming the connectivity of your desired product.[7]
References
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. [Link]
-
Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Revista Boliviana de Química. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Revista Boliviana de Química. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]
-
Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. PubChem. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]
-
Supporting Information for Iron-Catalyzed Aerobic Oxidative α-C-H Olefination of Saturated Ethers with Alkenes. Thieme. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
(PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]
-
Krapcho decarboxylation. Wikipedia. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Center for Biotechnology Information. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]
-
(PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 77513-58-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Heterocycle Synthesis with Ethyl 2-Oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for Ethyl 2-oxotetrahydrofuran-3-carboxylate. This versatile C5 building block is instrumental in the synthesis of a wide array of complex heterocycles. However, its trifunctional nature—possessing a lactone, a β-ketoester system, and an acidic α-proton—can give rise to several competing reaction pathways. This guide is designed to help you, the research scientist, navigate these challenges by providing in-depth troubleshooting for the most common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, with a significant recovery of starting material. What are the primary factors I should investigate?
A: Low conversion often points to insufficient activation of the substrate or suboptimal reaction conditions. This compound typically requires deprotonation at the C3 position to form the nucleophilic enolate for subsequent reactions. Key factors to check are:
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Base Strength & Stoichiometry: Ensure your base is strong enough to fully deprotonate the α-carbon (pKa ≈ 11-13 in DMSO). A full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required, as weaker bases (e.g., triethylamine) may not drive the equilibrium toward the enolate.
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Reaction Temperature: While heating can increase reaction rates, it can also promote decomposition or side reactions like decarboxylation. Attempt the reaction at a lower temperature first (e.g., 0 °C to room temperature) before cautiously increasing the heat.
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Solvent Purity: The presence of water or protic impurities in your solvent can quench the enolate, halting the reaction and leading to recovery of the starting material. Always use anhydrous solvents.
Q2: I'm observing a complex mixture of unidentifiable products by TLC and LC-MS. What is a systematic approach to troubleshooting this?
A: A complex product mixture suggests multiple competing reaction pathways are occurring simultaneously. A systematic approach is crucial:
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Verify Starting Material Integrity: Before starting, confirm the purity of your this compound. Over time, it can slowly hydrolyze. An NMR or IR spectrum can confirm its structure. Store it in a cool, dry place under an inert atmosphere.
-
Control the Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or atmospheric moisture.
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Simplify the System: Run the reaction with only the substrate and base first to check for self-condensation or decomposition. Then, add your reaction partner. This helps isolate which step is problematic.
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Analyze the Byproducts: Attempt to isolate and characterize the major byproducts. Their structures will provide direct evidence for the specific side reactions occurring (e.g., a decarboxylated product, a ring-opened product).
Troubleshooting Guide for Specific Side Reactions
Problem 1: Unintended Loss of the Ethoxycarbonyl Group (Hydrolysis & Decarboxylation)
Q: My final product's mass is ~72 Da lower than expected, and the NMR spectrum is missing the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). What is the likely cause?
A: This is a classic signature of sequential hydrolysis and decarboxylation. The β-keto ester functionality is susceptible to cleavage, especially under basic or acidic conditions with trace amounts of water.
-
Causality & Mechanism:
-
Hydrolysis: Nucleophilic attack by water or hydroxide ions on the ester carbonyl leads to the formation of a β-keto carboxylic acid intermediate. This process is often accelerated by base or acid catalysis.
-
Decarboxylation: β-keto acids are notoriously unstable. Upon gentle heating, they readily lose CO₂ through a cyclic six-membered transition state to yield an enol, which then tautomerizes to the more stable ketone.[1] This results in the loss of the entire carboxylate functional group, which is often essential for the desired subsequent cyclization.
-
-
Troubleshooting & Prevention Protocol:
-
Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. If using reagents like NaH, wash it with dry hexanes to remove the mineral oil and any surface oxidation.
-
Choice of Base: If the goal is simply deprotonation, use a strong, non-nucleophilic base (e.g., NaH, LDA) instead of hydroxide-based reagents (NaOH, KOH).
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Temperature Control: Perform the initial deprotonation and reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of hydrolysis. If heating is required for cyclization, ensure the reaction is free of water before raising the temperature.
-
Work-up Procedure: Quench the reaction with a non-aqueous acid source if possible, or perform the aqueous quench at low temperatures and process the sample quickly to minimize contact time with water.
-
-
Visualization of Desired vs. Side Reaction Pathway:
Fig. 1: Competing pathways of heterocycle synthesis vs. hydrolysis/decarboxylation.
Problem 2: Formation of a Linear, Non-Cyclized Product with Amine/Hydrazine Nucleophiles
Q: I reacted this compound with a hydrazine, expecting to form a fused pyrazolone. Instead, my primary product appears to be a linear 4-hydroxypentanoic acid hydrazide. Why did the lactone ring open?
A: This issue arises from the competing electrophilicity of the lactone carbonyl versus the ethyl ester carbonyl. Strong, unhindered nucleophiles like hydrazine can preferentially attack the more strained lactone carbonyl, leading to irreversible ring-opening.
-
Causality & Mechanism: The tetrahydrofuran-2-one (γ-butyrolactone) ring possesses inherent ring strain. While the ester is also an electrophilic site, the lactone carbonyl can be more reactive towards certain nucleophiles. Attack at the lactone carbonyl (an acyl substitution) results in the formation of a stable, linear hydroxy-amide or hydroxy-hydrazide product.[2] This ring-opened product may lack the necessary geometry or reactivity to undergo the desired subsequent intramolecular cyclization. This pathway is particularly common with strong, small nucleophiles like hydrazine hydrate.[3][4][5]
-
Troubleshooting & Prevention Protocol:
-
Protect/Modify the Nucleophile: If possible, use a bulkier or less nucleophilic derivative of your amine/hydrazine. For example, using a pre-formed hydrazone instead of hydrazine hydrate can direct the initial reaction to the desired site.
-
Two-Step, One-Pot Procedure: Modify the reaction conditions to favor the initial reaction at the ester, followed by cyclization.
-
Step A: Use milder conditions (e.g., lower temperature, weaker base) to favor the formation of the intermediate hydrazide/amide at the C3-ester position.
-
Step B: After the initial reaction, introduce a dehydrating agent (e.g., acetic acid, p-toluenesulfonic acid) and increase the temperature to promote the intramolecular cyclization, which often involves the elimination of water.
-
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can sometimes stabilize intermediates that favor cyclization, whereas protic solvents might promote the ring-opening.
-
-
Visualization of Competing Nucleophilic Attack:
Fig. 2: Competing sites of nucleophilic attack by hydrazine.
Problem 3: Formation of High Molecular Weight Byproducts Under Basic Conditions
Q: After running my reaction in the presence of a strong base (e.g., sodium ethoxide), I've isolated a significant byproduct with a mass approximately double that of my starting material. What is this impurity?
A: This is likely a result of a Claisen-type self-condensation reaction. As a β-keto ester, the enolate of one molecule can act as a nucleophile and attack the ester carbonyl of a second molecule, leading to the formation of a dimeric species.
-
Causality & Mechanism: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[6] The enolate generated from one molecule of this compound attacks the ethyl ester carbonyl of another molecule. This is followed by the elimination of an ethoxide ion, resulting in a dimeric β-keto ester byproduct. High local concentrations of the enolate and starting material can favor this bimolecular side reaction over the desired intramolecular or intermolecular reaction with your intended substrate.
-
Troubleshooting & Prevention Protocol:
-
Control Reagent Concentration (Slow Addition): The most effective method to suppress bimolecular reactions is to keep the concentration of the reactive intermediate (the enolate) low. Add the this compound solution slowly to a solution of the base and the other reactant. This ensures the enolate reacts with your desired partner as soon as it is formed.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) will decrease the rate of all reactions, but often has a more pronounced effect on higher-order reactions like dimerization.
-
Base Selection: Using a very bulky base, such as lithium di-tert-butylbiphenyl (LiDBB), can sometimes sterically hinder the intermolecular self-condensation pathway.
-
-
Visualization of Self-Condensation Pathway:
Fig. 3: Mechanism of Claisen-type self-condensation.
Summary & Data Tables
Table 1: Overview of Common Side Reactions and Preventative Measures
| Side Reaction | Observable Evidence | Primary Cause(s) | Recommended Preventative Actions |
| Hydrolysis & Decarboxylation | Loss of ethyl ester signals in NMR; Mass loss of ~72 Da. | Presence of water; Strong basic/acidic conditions; High temperature. | Use anhydrous solvents/reagents; Employ non-nucleophilic bases; Maintain low temperature. |
| Lactone Ring-Opening | Formation of a linear hydroxy-amide/hydrazide instead of a cyclized product. | Attack by strong, unhindered nucleophiles (e.g., NH₂NH₂) at the lactone carbonyl. | Use a two-step cyclization protocol; Protect or use bulkier nucleophiles; Optimize solvent. |
| Self-Condensation | Formation of high molecular weight (dimeric) byproducts. | High concentration of enolate and substrate; Strong base. | Use slow addition of substrate; Lower reaction temperature; Consider alternative bases. |
References
-
Gevorgyan, A., et al. (2018). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate.
-
Liang, H. C., et al. (2003). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. PubMed.
-
Gevorgyan, A., et al. (2018). Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐(2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate.
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules.
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PubMed.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal.
-
Maslak, V., et al. (2018). Ring Opening of 4-Arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl Acetates with Aromatic and Heterocyclic Amines. ResearchGate.
-
Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. Chemistry LibreTexts.
-
Reyes-González, M. A., et al. (2020). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules.
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- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Ethyl 2-Oxotetrahydrofuran-3-carboxylate Reactions
Welcome to the technical support center for reactions involving Ethyl 2-Oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the chemical modification of this versatile building block. Our focus is on providing practical, field-proven insights into catalyst selection and reaction optimization.
Part 1: Understanding the Reactivity of this compound
This compound is a cyclic β-keto ester, a structural motif that endows it with a rich and versatile reactivity profile. The key to successfully employing this molecule in synthesis lies in understanding the interplay of its functional groups and selecting the appropriate catalytic system to achieve the desired transformation. The acidic α-proton at the C3 position is the primary site of reactivity, enabling a range of carbon-carbon bond-forming reactions.
This guide will focus on three primary classes of reactions for this substrate:
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Alkylation: Introduction of alkyl or aryl groups at the C3 position.
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Michael Addition: Conjugate addition to α,β-unsaturated systems.
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Decarboxylation: Removal of the ethoxycarbonyl group to yield a substituted γ-butyrolactone.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides
Alkylation Reactions
Question 1: I am getting low yields in my C3-alkylation of this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the alkylation of β-keto esters like this compound are a common issue and can often be traced back to suboptimal base selection, leading to incomplete deprotonation or competing side reactions.
Underlying Causality: The success of the alkylation hinges on the efficient and irreversible formation of the enolate anion at the C3 position. The choice of base is critical. A base whose conjugate acid has a pKa significantly higher than that of the β-keto ester (pKa ≈ 11-13 in DMSO) will ensure complete enolate formation.[1] If the base is not strong enough, an equilibrium will exist between the starting material and the enolate, leading to a lower concentration of the active nucleophile and consequently, a sluggish and incomplete reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkylation yield.
Detailed Protocol for Improved Alkylation:
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by moisture.
-
Solvent and Base Selection: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Enolate Formation:
-
Dissolve this compound in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or a freshly prepared solution of lithium diisopropylamide (LDA). Use a slight excess (1.05-1.1 equivalents) of the base.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the enolate solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst and Condition Comparison Table:
| Base | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Sodium Ethoxide (NaOEt) | Ethanol | 25-78 | Inexpensive, readily available. | Reversible deprotonation, potential for transesterification. |
| Sodium Hydride (NaH) | THF, DMF | 0 to 25 | Irreversible deprotonation, high yields. | Flammable, requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | Strong, non-nucleophilic, kinetically controlled enolate formation. | Requires low temperatures and careful preparation. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 25-80 | Milder conditions, suitable for sensitive substrates. | Slower reaction times, may not be strong enough for all alkylations. |
| Cesium Carbonate (Cs₂CO₃) | DMSO | 25 | Effective for challenging alkylations, limits O-alkylation.[2] | More expensive. |
Michael Addition Reactions
Question 2: My Michael addition of this compound to an α,β-unsaturated ketone is giving a mixture of products, including dialkylated species. How can I improve the selectivity for the desired 1,4-adduct?
Answer:
The formation of multiple products in a Michael addition often points to issues with the stoichiometry of the reactants, the choice of catalyst, and the reaction conditions. The desired 1,4-adduct can be favored by carefully controlling these parameters.
Underlying Causality: The Michael addition involves the conjugate addition of a nucleophile (the enolate of this compound) to a Michael acceptor (the α,β-unsaturated ketone).[3][4] The initially formed enolate adduct is basic and can deprotonate another molecule of the starting β-keto ester, leading to a catalytic cycle with respect to the base. However, if this intermediate enolate is sufficiently reactive, it can react with a second molecule of the Michael acceptor, leading to a dialkylated byproduct. Using a catalytic amount of a weaker base can help to maintain a low concentration of the enolate, thereby minimizing the formation of the dialkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Michael addition selectivity.
Detailed Protocol for Selective Michael Addition:
-
Reactant Preparation: To a solution of this compound (1.0 equivalent) and the α,β-unsaturated ketone (1.1-1.2 equivalents) in a suitable solvent (e.g., ethanol, THF, or toluene), add a catalytic amount of a base.
-
Catalyst Selection:
-
For simple Michael additions, a catalytic amount of a base like sodium ethoxide in ethanol or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF is often sufficient.
-
For enantioselective Michael additions, a chiral organocatalyst or a chiral metal complex is required.[5]
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Catalyst and Condition Comparison Table:
| Catalyst | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Sodium Ethoxide (cat.) | Ethanol | 25 | Inexpensive, effective for many substrates. | Can promote side reactions if used in stoichiometric amounts. |
| DBU (cat.) | THF, CH₂Cl₂ | 25 | Strong, non-nucleophilic organic base. | Can be too strong for sensitive substrates. |
| Triethylamine (Et₃N) | Toluene | 25-80 | Mild base, good for controlling reactivity. | Slower reaction rates. |
| Chiral Thiourea Catalysts | Toluene, CH₂Cl₂ | -20 to 25 | Enable enantioselective additions.[6] | Catalyst synthesis can be complex. |
| Chiral Metal Complexes (e.g., Cu, Ni) | Various | -78 to 25 | High enantioselectivity and diastereoselectivity.[5] | Metal contamination of the product, air and moisture sensitivity. |
Decarboxylation Reactions
Question 3: I am attempting a Krapcho decarboxylation of my C3-substituted this compound, but the reaction is slow and incomplete. How can I drive the reaction to completion?
Answer:
Incomplete Krapcho decarboxylation is a common issue that can usually be resolved by optimizing the reaction conditions, particularly the choice of salt, solvent, and temperature.
Underlying Causality: The Krapcho decarboxylation is a salt-mediated dealkoxycarbonylation that proceeds via an Sₙ2 attack of a halide anion on the ethyl group of the ester, followed by the loss of carbon dioxide.[7][8] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at high temperatures. The efficiency of the reaction is dependent on the nucleophilicity of the halide and the ability of the solvent to facilitate the Sₙ2 reaction and stabilize the intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Krapcho decarboxylation.
Detailed Protocol for Efficient Krapcho Decarboxylation:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted this compound, a salt (e.g., lithium chloride, 1.2-2.0 equivalents), and a polar aprotic solvent (e.g., DMSO). Add a small amount of water (1-2 equivalents).
-
Heating: Heat the reaction mixture to a high temperature (typically 160-180 °C) with vigorous stirring. The progress of the reaction can be monitored by the evolution of gas (carbon dioxide) and by TLC or LC-MS analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Catalyst and Condition Comparison Table:
| Salt | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Lithium Chloride (LiCl) | DMSO | 160-180 | Highly effective, commonly used.[9][10] | High temperatures required. |
| Sodium Chloride (NaCl) | DMSO | 160-190 | Less expensive than LiCl. | May be less reactive than LiCl. |
| Sodium Cyanide (NaCN) | DMSO | 140-160 | Can be effective at lower temperatures.[11] | Highly toxic, requires careful handling. |
| Lithium Iodide (LiI) | DMF | 120-150 | More nucleophilic anion, can lower reaction temperature. | More expensive. |
Part 3: Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting and optimization.
Alkylation Mechanism:
The alkylation proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[12]
Caption: Generalized mechanism for the alkylation of this compound.
Krapcho Decarboxylation Mechanism:
The reaction is initiated by the nucleophilic attack of a halide ion on the ethyl group of the ester, leading to the formation of a carboxylate intermediate which then decarboxylates.[7][8]
Caption: Simplified mechanism of the Krapcho decarboxylation.
References
- Krapcho, A. P. Synthetic Applications of the Krapcho Decarboxylation. Synthesis1982, 1982 (10), 805-822.
- Krapcho, A. P.; Weimaster, D. R.; Eldridge, J. M.; Jahngen, E. G. E.; Lovey, A. J.; Stephens, W. P. Synthetic applications of dealkoxycarbonylations of esters, β-keto esters, and malonates. 1. The Krapcho dealkoxycarbonylation of geminal diesters and β-keto esters. J. Org. Chem.1978, 43 (1), 138-147.
-
Krapcho Decarboxylation. Grokipedia. [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]
-
Krapcho Decarboxylation. YouTube. [Link]
-
Factors Affecting α-Alkylation of Ketones: Choice of Base. JoVE. [Link]
-
New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
-
Reagents in Krapcho's decarboxylation. Chemistry Stack Exchange. [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]
-
Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
-
Alkylation Reactions Using a Galactose-Based β-Keto Ester Enolate and Conversion into β-C-Galactosides. Who we serve. [Link]
-
Mastering β-Keto Esters. Chemical Reviews - ACS Publications. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]
-
Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective OH Insertion Reactions. SciSpace. [Link]
-
Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Catalytic enantioselective Diels-Alder reactions: methods, mechanistic fundamentals, pathways, and applications. PubMed. [Link]
-
The enantioselective Organocatalytic[7][9]-Rearrangement of Allylic Ammonium Ylides. ChemRxiv. [Link]
-
Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. PMC - NIH. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]
-
Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. ScienceDirect. [Link]
-
Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications (RSC Publishing). [Link]
-
Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Enantioselective Catalytic Synthesis of Ethyl Mandelate Derivatives Using Rh(I)-NHC Catalysts and Organoboron Reagents. ResearchGate. [Link]
-
Decarboxylation Explained, Reaction and Mechanism. YouTube. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
Ch. 21 Additional Problems. Organic Chemistry | OpenStax. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
Sources
- 1. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. grokipedia.com [grokipedia.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Technical Support Center: Synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
A Senior Application Scientist's Guide to Reaction Scale-Up Challenges
Welcome to the technical support center for the synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate. As a key intermediate in various synthetic pathways, successfully scaling its production is a frequent challenge for researchers and process chemists. This guide is designed to provide practical, experience-driven solutions to common issues encountered when moving from bench-scale to larger-scale production. My approach is to not only offer a solution but to explain the underlying chemical principles, empowering you to anticipate and resolve challenges in your own lab.
The predominant synthetic route to this molecule is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2] While elegant, this reaction is sensitive to several parameters that become magnified during scale-up.
Troubleshooting Guide
This section addresses specific, observable problems you may encounter during the synthesis and scale-up.
Question 1: My reaction yield has dropped significantly after increasing the scale from 10g to 100g. What are the likely causes?
This is a classic scale-up issue. A drop in yield can typically be traced back to one of three main areas: reagent stoichiometry and quality, reaction kinetics, or work-up inefficiencies.
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Probable Cause 1: Ineffective Base Activity
-
The "Why": The Dieckmann condensation is driven by the formation of an enolate from the starting diester.[3] This requires a full equivalent of a strong, non-nucleophilic base. Alkoxide bases like sodium ethoxide (NaOEt) are hygroscopic. Any absorbed moisture will consume the base, rendering it inactive and reducing the potential yield. At larger scales, the longer exposure times during weighing and transfer increase the risk of moisture contamination.
-
Solution:
-
Always use freshly opened or properly stored anhydrous base. If using NaOEt, it's often best to prepare it fresh from sodium metal and absolute ethanol under an inert atmosphere for large-scale runs.
-
Ensure your solvent is rigorously dried. For instance, if using toluene or THF, ensure it has been passed through a solvent purification system or distilled from a suitable drying agent.
-
Consider increasing the base stoichiometry slightly (e.g., from 1.05 eq to 1.15 eq) on larger runs to compensate for minor, unavoidable moisture ingress, but be aware this can complicate the work-up.
-
-
-
Probable Cause 2: Reverse (Retro) Dieckmann Reaction
-
The "Why": The Dieckmann condensation is a reversible equilibrium.[4] The forward reaction is driven by the deprotonation of the newly formed β-keto ester product, which is more acidic than the starting ester's α-proton. If there isn't enough active base present at the end of the reaction to deprotonate the product, the equilibrium can shift back towards the starting materials.
-
Solution:
-
Maintain the base stoichiometry as described above.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, ensure the reaction mixture is cooled before quenching.
-
The acidic quench should be performed carefully. A rapid, localized pH change can sometimes favor the reverse reaction before the product is fully stable.
-
-
-
Probable Cause 3: Inefficient Mixing and Heat Transfer
-
The "Why": As reaction volume increases, the surface-area-to-volume ratio decreases. This makes both mixing and heat transfer less efficient.[5] Pockets of unreacted material or localized "hot spots" can develop. Hot spots can accelerate side reactions or decomposition, while poor mixing leads to an incomplete reaction.
-
Solution:
-
Switch from a magnetic stir bar to overhead mechanical stirring for scales above 1 liter to ensure proper homogenization.
-
Control the rate of addition. The starting diester should be added slowly and sub-surface to the base/solvent slurry to ensure it reacts before accumulating.
-
Use a jacketed reactor connected to a circulating chiller/heater to maintain a consistent internal temperature. Do not rely on simple ice baths for large flasks.
-
-
Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
This is a strong indicator of an intermolecular side reaction competing with your desired intramolecular cyclization.
-
Probable Cause: Intermolecular Claisen Condensation
-
The "Why": The enolate, once formed, can react with another molecule of the starting diester (intermolecularly) instead of with the other ester group on the same molecule (intramolecularly). This leads to dimer or polymer formation. The outcome of this competition is highly dependent on concentration.
-
Solution: Employ High-Dilution Principles
-
The most effective solution is to add the diester substrate slowly over a prolonged period to a large volume of the base/solvent mixture. This keeps the instantaneous concentration of the unreacted diester very low, statistically favoring the intramolecular cyclization.
-
While it may seem counterintuitive to use more solvent at scale, it is often necessary. A good starting point for scale-up is to maintain the final concentration of the lab-scale procedure.
-
-
Workflow for Diagnosing Low Yield on Scale-Up
Below is a logical workflow to systematically troubleshoot yield issues.
Caption: Troubleshooting workflow for low-yield issues.
Question 3: The work-up is becoming very difficult at a larger scale, with persistent emulsions during the aqueous quench. How can I improve this?
Emulsions are a common physical processing challenge in scale-up. They are often caused by the formation of fine solids or amphiphilic molecules at the aqueous/organic interface.
-
Probable Cause 1: Fine Solid Particulates
-
The "Why": The quench of excess sodium ethoxide with aqueous acid produces sodium salts (e.g., NaCl, Na₂SO₄). If these precipitate as very fine particles, they can stabilize emulsions.
-
Solution:
-
Add Brine: After the initial quench, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of your organic product in the aqueous phase.
-
Filter: In some cases, it may be beneficial to filter the entire biphasic mixture through a pad of celite to remove the fine solids that are stabilizing the emulsion.
-
-
-
Probable Cause 2: Saponification Byproducts
-
The "Why": If any of your ester has hydrolyzed to the corresponding carboxylate (a soap), it will act as a surfactant and promote emulsion formation. This is more likely if conditions were not strictly anhydrous.
-
Solution:
-
Ensure the quench is sufficiently acidic (pH 1-2) to protonate any carboxylates, making them less surfactant-like.
-
If the problem persists, consider a different work-up solvent. Solvents like methyl tert-butyl ether (MTBE) are often less prone to emulsion formation than ethyl acetate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Dieckmann condensation when scaling up?
Sodium ethoxide (NaOEt) in ethanol or a non-protic solvent like toluene is the most common and cost-effective choice. However, other bases can be considered.
| Base | Pros | Cons | Scale-Up Considerations |
| Sodium Ethoxide (NaOEt) | Inexpensive, industry standard. Matching alkoxide prevents transesterification. | Highly hygroscopic. Can be basic enough to promote side reactions. | Best choice for cost. Must be handled under inert atmosphere. Quality is critical. |
| Sodium Hydride (NaH) | Very strong, non-reversible deprotonation. Byproduct is H₂ gas. | Flammable solid, requires careful handling. Can be slow to react. | Requires specialized equipment for safe handling of solids and gas evolution. More expensive. |
| Potassium tert-butoxide (KOtBu) | Stronger, more sterically hindered base. | More expensive. Can be more aggressive, leading to other side reactions. | Good for difficult substrates, but NaOEt is preferred for this specific transformation if it works. |
Q2: How critical is temperature control during this reaction?
It is absolutely critical. The initial enolate formation is often performed at room temperature or slightly elevated temperatures to ensure initiation. However, the reaction itself is exothermic. Without active cooling on a large scale, the internal temperature can rise significantly, leading to side reactions and a darker product. A recommended approach is to add the diester at a rate that keeps the internal temperature within a narrow range (e.g., 25-35 °C).
Q3: My product is a persistent oil. Is column chromatography the only option for purification at scale?
Chromatography is highly undesirable for large-scale purification due to solvent cost and time.[6] For this compound, vacuum distillation is the preferred method of purification at scale. The product has a relatively low molecular weight and should be distillable under high vacuum. This is a much more scalable and economical technique for removing non-volatile impurities and baseline material.
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Synthesis (10g)
-
Setup: Under a nitrogen atmosphere, charge a 250 mL 3-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and an addition funnel with sodium ethoxide (1.1 eq, 4.7 g).
-
Solvent Addition: Add 100 mL of anhydrous toluene. Stir to form a slurry.
-
Substrate Addition: Charge the addition funnel with diethyl adipate (1.0 eq, 10.0 g). Add the diester dropwise to the stirred slurry over 30 minutes, maintaining the internal temperature below 35 °C with a water bath.
-
Reaction: After the addition is complete, heat the mixture to 50 °C and stir for 2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench by adding 50 mL of 2M HCl. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography or vacuum distillation.
Protocol 2: Recommended Scale-Up Synthesis (200g)
-
Setup: Under a nitrogen atmosphere, charge a 5 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a peristaltic pump for substrate addition with sodium ethoxide (1.15 eq, 99.5 g).
-
Solvent Addition: Add 2.0 L of anhydrous toluene. Stir to form a slurry and set the jacket temperature to 25 °C.
-
Substrate Addition: Charge a separate, nitrogen-purged vessel with diethyl adipate (1.0 eq, 200 g). Using the pump, add the diester sub-surface into the reactor over 2-3 hours. The addition rate should be controlled to maintain the internal temperature between 25-35 °C.
-
Reaction: After the addition is complete, set the jacket temperature to 50 °C and stir for 3-4 hours, or until LC-MS analysis shows <1% starting material remaining.
-
Work-up: Cool the reactor contents to 5 °C. Slowly pump in 1.0 L of pre-chilled 2M HCl, ensuring the internal temperature does not exceed 20 °C.
-
Phase Separation: Stop the stirrer and allow the layers to separate in the reactor. Drain the lower aqueous layer.
-
Washing: Add 1.0 L of saturated brine to the reactor, stir for 15 minutes, let separate, and drain the aqueous layer.
-
Drying & Concentration: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to yield the crude product.
-
Purification: Set up a short-path distillation apparatus and purify the crude oil under high vacuum to yield the final product.
Dieckmann Condensation Mechanism
The reaction proceeds through a well-established base-catalyzed intramolecular condensation mechanism.[1][3]
Caption: Simplified mechanism of the Dieckmann Condensation.
References
- Benchchem. Technical Support Center: Large-Scale Synthesis of Swietemahalactone.
- ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates.
- ResearchGate. Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates.
- Wikipedia. Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Chemistry LibreTexts. Dieckmann Condensation.
- OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- University of Calgary. Ch21: Dieckmann condensation.
- Reddit. Looking for tips on scaling up organic syntheses.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in Ethyl 2-oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for the analysis of Ethyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental analysis.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a heterocyclic compound belonging to the γ-butyrolactone family. This scaffold is a crucial substructure in numerous biologically active molecules and natural products.[1] Its derivatives are explored for various therapeutic applications, making the purity of the starting material paramount. Impurities can negatively impact the yield, stereoselectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
Q2: What are the most common sources and types of impurities I should expect?
Impurities can originate from the synthesis process, degradation, or improper storage. Understanding the synthetic route is key to predicting potential impurities. Common synthetic methods include alkylation and Michael additions.[2][3][4]
Common Impurity Classes:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from multi-step syntheses.
-
By-products: Formed from side reactions during synthesis. For instance, reactions involving hydrazine hydrate can sometimes lead to unexpected by-products if not carefully controlled.[5][6]
-
Degradation Products: The lactone and ester functional groups are susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of moisture. This can lead to the formation of the corresponding ring-opened hydroxy acid or dicarboxylic acid.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, DMF).
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity assessment and quantification of non-volatile impurities. Its versatility allows for the separation of a wide range of compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8][9] Derivatization may be required for polar analytes.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main component and unknown impurities. Quantitative NMR (qNMR) can also be used for purity determination without needing reference standards for every impurity.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities without derivatization.[7]
PART 2: Troubleshooting Guides by Analytical Technique
This section provides solutions to specific issues you may encounter during your analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: My primary peak for this compound is showing significant tailing. What is the cause and how can I fix it?
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on silica-based columns. The polar nature of your compound can exacerbate this issue.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with your analyte.
-
Use a Different Column: Switch to a column with high-purity silica and advanced end-capping (e.g., a C18 column designed for polar compounds) or a polar-embedded column to improve peak shape.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q: I am unable to separate a known process impurity from the main analyte peak. What adjustments can I make to my method?
Causality: Co-elution occurs when two compounds have very similar retention times under the current chromatographic conditions. To resolve them, you need to alter the selectivity of your system.
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.
-
Adjust the Mobile Phase pH: If the impurity has acidic or basic properties, adjusting the pH of the aqueous portion of your mobile phase can change its ionization state and retention time relative to the main peak.
-
Modify the Temperature: Increasing or decreasing the column temperature can affect selectivity. A lower temperature often increases retention and may improve resolution.
-
Consider a Different Stationary Phase: If mobile phase adjustments are insufficient, a different column chemistry (e.g., a Phenyl-Hexyl or Cyano phase) may provide the necessary selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: Do I need to derivatize this compound for GC-MS analysis?
Causality: While the compound has some volatility, its polarity and potential for thermal degradation can make direct GC analysis challenging. Dicarboxylic acids, which can be degradation impurities, are generally non-volatile and require derivatization.[7]
Recommendation: It is highly recommended to perform a derivatization step to improve peak shape, thermal stability, and volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.
Q: I suspect my compound is degrading in the GC inlet, leading to multiple peaks and poor quantification. How can I mitigate this?
Causality: High temperatures in the GC inlet can cause thermally labile compounds like lactones to degrade.
Troubleshooting Steps:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Cooled Injection System: Techniques like Programmable Temperature Vaporization (PTV) allow for injection at a low temperature followed by a rapid temperature ramp, minimizing the time the analyte spends in a hot inlet.
-
Deactivate the Inlet Liner: Use a fresh, deactivated inlet liner. Active sites in a used liner can catalyze degradation.
Nuclear Magnetic Resonance (NMR) Analysis
Q: I see several small, unidentifiable peaks in my ¹H NMR spectrum. How can I determine if they are impurities?
Causality: Small peaks can be impurities, residual solvents, or spinning sidebands.
Troubleshooting Steps:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard charts for common laboratory solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm in CDCl₃).
-
Perform a 2D NMR Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment can help correlate proton signals to their attached carbons, aiding in the structural identification of the impurities.
-
Spike the Sample: If you have a reference standard for a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of a specific peak confirms its identity.
-
Quantitative NMR (qNMR): To determine the concentration of an impurity, you can integrate its signal relative to a known signal from the main compound or an internal standard of known concentration.[12]
PART 3: Experimental Protocols & Workflows
Workflow for Impurity Identification and Characterization
The following diagram outlines a logical workflow for tackling impurity analysis.
Caption: General workflow for impurity analysis.
Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a robust purity method.
1. Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | 210 nm |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
3. Causality Behind Choices:
-
C18 Column: A good, general-purpose reversed-phase column for moderately polar compounds.
-
Formic Acid: Improves peak shape by suppressing silanol interactions and provides protons for better ionization in case of transfer to an MS detector.
-
Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities.
-
210 nm Detection: Chosen because the ester and lactone carbonyl groups have UV absorbance at lower wavelengths. A DAD is recommended to check for peak purity across the full UV spectrum.
Protocol: GC-MS for Volatile Impurities and Derivatized Analytes
This protocol is suitable for identifying residual solvents and the derivatized parent compound.
1. Instrumentation:
-
GC system with a Mass Selective Detector (MSD).
2. Derivatization (if required):
-
Dissolve ~1 mg of the sample in 200 µL of a dry solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
Inject the supernatant into the GC-MS.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temp. | 250 °C (or optimized lower temperature) |
| Injection | 1 µL, Split 20:1 |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source | 230 °C |
| MS Quad | 150 °C |
| Scan Range | 40 - 450 amu |
4. Causality Behind Choices:
-
DB-5ms Column: A low-bleed, general-purpose column suitable for a wide range of volatile and semi-volatile compounds.[9]
-
Split Injection: Used to avoid overloading the column and detector, especially for concentrated samples.
-
Oven Program: The initial hold at a low temperature allows for the separation of highly volatile solvents, while the ramp elutes higher-boiling impurities and the derivatized analyte.
-
Mass Range: A wide scan range is chosen to capture fragments from small solvent molecules up to the molecular ion of the derivatized analyte.
References
-
Gevorgyan, A., et al. (2015). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]
-
Sargsyan, M. D., et al. (2004). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synfacts. Available at: [Link]
-
Sargsyan, M. D., et al. (2004). Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. Available at: [Link]
-
Gorgus, E., et al. (2016). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
Agilent. (2024). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent Technologies. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. rsc.org [rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Strategic Reagent Selection: Ethyl 2-oxotetrahydrofuran-3-carboxylate vs. Diethyl Malonate in Synthesis
I have gathered a significant amount of information on the synthesis and reactivity of both diethyl malonate and ethyl 2-oxotetrahydrofuran-3-carboxylate. The search results provide details on the malonic ester synthesis, various applications of diethyl malonate in forming heterocyclic compounds and other derivatives, and insights into the stereoselective reactions and ring-opening capabilities of the tetrahydrofuran derivative.
However, direct comparative studies with experimental data (yields, reaction conditions, etc.) juxtaposing the two reagents for the same target molecule are still lacking. To fulfill the core requirements of the prompt, I need to find more concrete examples or at least infer a strong comparison from the existing literature.
Therefore, I will refine my search to look for syntheses of specific classes of compounds where both reagents could potentially be used, to see which is preferred and why. I will also search for reviews that might compare the utility of different β-keto esters in organic synthesis.I have gathered a good amount of information on the individual applications of both diethyl malonate and this compound. I have also found some review articles on β-keto esters in general, which provide a broader context. Specifically, I have information on:
-
Diethyl Malonate: Classical malonic ester synthesis, alkylation, acylation, Michael additions, and its use in the synthesis of various heterocyclic and acyclic compounds.
-
This compound: Its use in the synthesis of substituted butyrolactones, tetrahydrofurans, and as a precursor to γ-hydroxy acid derivatives. The cyclic nature influencing stereoselectivity is also mentioned.
-
General β-keto esters: Reviews on their synthesis, reactivity, and stereoselective alkylation, including a comparison of cyclic vs. acyclic systems.
However, a direct, head-to-head comparison with experimental data for the synthesis of the same target molecule using both reagents is still not explicitly detailed in the search results. To create a truly valuable comparative guide, I need to either find such direct comparisons or synthesize the comparison myself by analyzing the typical outcomes and reaction conditions for each reagent when applied to similar synthetic problems.
Therefore, the next step will be to structure the existing information in a comparative format and identify specific examples from the search results that, even if not direct comparisons, can be used to illustrate the distinct advantages of each reagent. I will then proceed to generate the guide based on this structured information. I believe I have enough information to create a high-quality guide without further searches, by carefully analyzing and presenting the gathered data.
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of organic synthesis, the choice of starting materials profoundly dictates the strategic possibilities and ultimate success of a synthetic route. Among the plethora of nucleophilic building blocks, malonic esters and their analogues are revered for their versatility in carbon-carbon bond formation. This guide offers a deep, comparative analysis of two stalwart reagents: the classic diethyl malonate and the structurally distinct this compound.
While both serve as precursors to stabilized enolates, their intrinsic cyclic versus acyclic nature imparts divergent reactivity profiles. This analysis moves beyond a mere catalog of name reactions to explore the mechanistic underpinnings and practical considerations that guide the discerning chemist in selecting the optimal reagent for a given synthetic challenge. Our discussion is grounded in established chemical principles and supported by experimental insights to provide a trustworthy and authoritative resource for your research.
Section 1: Unveiling the Contestants: Structural and Electronic Profiles
At first glance, both molecules share the common feature of an active methylene group flanked by two electron-withdrawing carbonyl functionalities. However, the cyclic constraint of the tetrahydrofuran ring is the linchpin of their differing chemical behavior.
1.1 Diethyl Malonate: The Quintessential Flexible Nucleophile
Diethyl malonate is the archetypal active methylene compound, characterized by its flexible acyclic structure. The two ester groups significantly enhance the acidity of the α-protons (pKa ≈ 13), facilitating easy deprotonation with common bases like sodium ethoxide to form a resonance-stabilized enolate.[1][2]
-
Key Attributes:
1.2 this compound: A Pre-organized and Multifunctional Scaffold
In contrast, this compound embeds the β-keto ester functionality within a rigid five-membered lactone ring. This structural pre-organization has profound stereochemical and mechanistic implications.
-
Key Attributes:
-
Rigidity: The cyclic framework restricts bond rotation, influencing the facial selectivity of electrophilic attack.
-
Monofunctionalization: Possesses a single acidic proton at the 3-position, precluding dialkylation at this site.
-
Latent Functionality: The lactone ring can be opened to reveal a γ-hydroxy acid moiety, offering a distinct synthetic pathway.
-
Section 2: Head-to-Head Comparison in Key Synthetic Transformations
The strategic choice between these two reagents is best illustrated by examining their performance in common synthetic scenarios.
2.1 Alkylation Reactions: A Tale of Two Enolates
Both reagents readily undergo alkylation upon deprotonation. However, the structural differences lead to distinct outcomes.
| Feature | Diethyl Malonate | This compound |
| Dialkylation | Readily undergoes sequential dialkylation.[1] | Monoalkylation at the 3-position is the sole outcome. |
| Stereocontrol | Generally low stereoselectivity in the absence of chiral auxiliaries. | The rigid ring can impart diastereoselectivity, particularly with existing stereocenters on the ring. |
| Reaction Conditions | Typically requires a strong base like sodium ethoxide in an alcoholic solvent.[1] | Similar basic conditions are employed. |
| Subsequent Transformations | Hydrolysis and decarboxylation yield substituted acetic acids (Malonic Ester Synthesis).[1] | Can be decarboxylated to yield 3-substituted butyrolactones or undergo ring-opening. |
Experimental Protocol: A Typical Alkylation of Diethyl Malonate (Malonic Ester Synthesis)
-
Deprotonation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.
-
Alkylation: Add the desired alkyl halide (1.0 eq.) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Hydrolysis and Decarboxylation: The crude alkylated malonate is then refluxed with aqueous acid (e.g., 6M HCl) to effect both ester hydrolysis and decarboxylation to the final carboxylic acid.
Causality in Protocol Design: The use of sodium ethoxide in ethanol prevents transesterification. The final acidic workup is crucial for the decarboxylation of the intermediate malonic acid.
2.2 Access to γ-Hydroxy Acid Derivatives: A Clear Divergence
Herein lies a significant strategic difference. While this compound provides a direct route to γ-hydroxy acid derivatives through lactone ring opening, achieving the same with diethyl malonate is a more convoluted process.
dot
Caption: Synthetic pathways to γ-hydroxy acid derivatives.
The lactone can be readily hydrolyzed under basic or acidic conditions after alkylation to furnish a variety of functionalized γ-hydroxy acids. This makes this compound a superior choice when this structural motif is the target.
Section 3: Stereoselectivity: The Advantage of a Constrained Ring
The conformational rigidity of the tetrahydrofuran ring in this compound can be leveraged for stereoselective synthesis, an area where the flexible diethyl malonate often falls short without the use of chiral auxiliaries or catalysts. For instance, the alkylation of a chiral, substituted this compound can proceed with high diastereoselectivity due to the steric hindrance imposed by the existing substituent on the ring, directing the incoming electrophile to the less hindered face of the enolate.
dot
Sources
A Comparative Guide to the Synthesis of Dihydrofuranones: Alternatives to Ethyl 2-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The dihydrofuranone core, particularly the γ-butyrolactone motif, is a privileged scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] For decades, ethyl 2-oxotetrahydrofuran-3-carboxylate has served as a reliable and versatile building block for the synthesis of functionalized dihydrofuranones. Its enolate is readily alkylated and acylated, providing a straightforward entry to a variety of substituted lactones. However, the pursuit of greater synthetic efficiency, stereocontrol, and access to diverse molecular architectures has driven the development of numerous alternative strategies. This guide provides a comprehensive comparison of these modern synthetic approaches with the traditional use of this compound, offering experimental insights to aid researchers in selecting the optimal method for their specific needs.
The Benchmark: The Chemistry of this compound
This compound is a valuable C4 building block that allows for the introduction of substituents at the C3 position of the γ-butyrolactone ring. Its reactivity is primarily centered around the acidic proton at the C3 position, which can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
General Reactivity
The most common transformations involving this compound are alkylation and acylation reactions.[2] In a typical procedure, the lactone is treated with a base, such as sodium ethoxide, to generate the enolate, which is then quenched with an electrophile (e.g., an alkyl halide or an acyl chloride). Subsequent hydrolysis and decarboxylation of the ester group can provide the 3-substituted γ-butyrolactone.
Caption: General reactivity of this compound.
Advantages:
-
Commercial Availability: The starting material is readily available from commercial suppliers.
-
Versatility: A wide range of electrophiles can be used to introduce diverse functional groups at the C3 position.
Limitations:
-
Stereocontrol: Achieving high stereoselectivity in the alkylation of substituted ethyl 2-oxotetrahydrofuran-3-carboxylates can be challenging.
-
Multi-step Process: The synthesis of the final 3-substituted γ-butyrolactone often requires a multi-step sequence (enolate formation, alkylation/acylation, hydrolysis, decarboxylation).
-
Limited Scope for Substitution Patterns: This method is primarily limited to substitutions at the C3 position.
Alternative Strategies for Dihydrofuranone Synthesis
The following sections detail several modern alternatives to the use of this compound, complete with experimental protocols, comparative data, and mechanistic insights.
Catalytic Enantioselective Approaches
The demand for enantiomerically pure dihydrofuranones has spurred the development of powerful catalytic asymmetric methods. These strategies offer direct access to chiral lactones from achiral or racemic starting materials, often with high levels of stereocontrol.
Organocatalytic Enantioselective Michael Addition/Cyclization
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of dihydrofuranone synthesis, chiral amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by an intramolecular cyclization to afford highly functionalized γ-butyrolactones.
A notable example is the reaction of furanones with α,β-unsaturated ketones, which provides access to chiral bicyclic γ-butyrolactones.[3][4]
Experimental Protocol: Synthesis of Chiral Bicyclic γ-Butyrolactones [3]
-
To a solution of the α,β-unsaturated ketone (0.1 mmol) and furanone (0.12 mmol) in toluene (1.0 mL) is added the chiral primary amine catalyst (e.g., a derivative of 1,2-diphenylethylenediamine, 10 mol%) and an acid co-catalyst (e.g., N-Boc-L-phenylglycine, 10 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired bicyclic γ-butyrolactone.
| Entry | α,β-Unsaturated Ketone | Furanone | Yield (%) | dr | ee (%) |
| 1 | Benzalacetone | γ-Methyl-α-ethylfuranone | 92 | >20:1 | 98 |
| 2 | (E)-4-Phenylbut-3-en-2-one | γ-Ethyl-α-methylfuranone | 85 | >20:1 | 95 |
| 3 | Chalcone | γ-Methyl-α-ethylfuranone | 78 | 15:1 | 92 |
Table 1: Performance data for the organocatalytic synthesis of bicyclic γ-butyrolactones.[3]
Expertise & Experience: This method provides rapid access to complex, stereochemically rich bicyclic lactones in a single step. The use of readily available and relatively inexpensive organocatalysts is a significant advantage. However, the substrate scope can be limited, and optimization of the catalyst and reaction conditions may be required for new substrates.
Caption: Proposed mechanism for organocatalytic Michael addition/cyclization.
Metal-Catalyzed Asymmetric Aldol Reaction/Cyclization
Chiral metal complexes can catalyze the asymmetric aldol reaction between aldehydes and β,γ-unsaturated γ-lactones, followed by in situ cyclization to yield optically active trans-β,γ-disubstituted γ-butyrolactones.[5][6] This approach offers excellent control over both diastereoselectivity and enantioselectivity.
Experimental Protocol: Synthesis of trans-β,γ-Disubstituted γ-Butyrolactones [5]
-
To a solution of the chiral tin(II) bromide catalyst (10 mol%) in CH2Cl2 at -78 °C is added a solution of the β,γ-didehydro-γ-lactone (0.2 mmol) in CH2Cl2.
-
After stirring for 10 minutes, a solution of the aldehyde (0.24 mmol) in CH2Cl2 is added dropwise.
-
A solution of sodium alkoxide (10 mol%) in the corresponding alcohol is then added.
-
The reaction mixture is stirred at -78 °C until the starting lactone is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH4Cl, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
| Entry | Aldehyde | β,γ-Didehydro-γ-lactone | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Pivalaldehyde | γ-Phenyl | 85 | >99:1 | 99 |
| 2 | Isobutyraldehyde | γ-Phenyl | 76 | >99:1 | 98 |
| 3 | Cyclohexanecarboxaldehyde | γ-(4-Chlorophenyl) | 81 | >99:1 | 97 |
Table 2: Performance data for the catalytic asymmetric aldol reaction/cyclization.[5]
Expertise & Experience: This method is highly effective for the synthesis of trans-disubstituted γ-butyrolactones with excellent stereocontrol. The use of a chiral Lewis acid catalyst allows for a high degree of asymmetric induction. However, the catalyst preparation may be more involved compared to organocatalytic methods, and the reaction requires cryogenic temperatures.
Cycloaddition Strategies
Cycloaddition reactions offer a convergent and atom-economical approach to the synthesis of dihydrofuranones, allowing for the rapid construction of the lactone ring from simple precursors.
Formal [2+2+2] Annulation Reactions
A one-pot, three-component reaction involving γ-butenolides, methylene indolinones, and nitroolefins can be catalyzed by a bifunctional thiourea organocatalyst to produce fused butyrolactones with six contiguous stereocenters.[7]
Experimental Protocol: Synthesis of Fused Butyrolactones [7]
-
To a mixture of the γ-butenolide (0.12 mmol), methylene indolinone (0.1 mmol), and L-tert-leucine-derived bifunctional thiourea catalyst (10 mol%) in CH2Cl2 (1.0 mL) is added the nitroolefin (0.1 mmol).
-
The reaction mixture is stirred at room temperature for the specified time.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
| Entry | γ-Butenolide | Methylene Indolinone | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Parent | N-Boc | β-Nitrostyrene | 95 | >20:1 | >99 |
| 2 | γ-Methyl | N-Ac | (E)-1-Nitro-2-phenylethene | 88 | >20:1 | 98 |
| 3 | γ-Phenyl | N-Me | (E)-2-(2-Nitrovinyl)furan | 91 | 19:1 | 99 |
Table 3: Performance data for the formal [2+2+2] annulation.[7]
Expertise & Experience: This powerful cascade reaction allows for the rapid assembly of highly complex molecular architectures from simple starting materials. The high level of stereocontrol is a key advantage. The main challenge lies in the optimization of the reaction conditions for different substrate combinations.
Caption: Proposed reaction pathway for the formal [2+2+2] annulation.
Cyclization of Acyclic Precursors
The construction of the dihydrofuranone ring via the cyclization of a suitably functionalized acyclic precursor is a classic and widely employed strategy. Modern advancements have introduced highly efficient and selective catalytic methods for these transformations.
Palladium-Catalyzed Oxidative Cyclization of α-Allenols
α-Allenols can undergo a palladium-catalyzed intramolecular oxidative cyclization to afford multisubstituted 3(2H)-furanones.[8] This method provides a direct route to a different isomer of the dihydrofuranone core.
Experimental Protocol: Synthesis of 3(2H)-Furanones [8]
-
To a solution of the α-allenol (0.2 mmol) in toluene (2.0 mL) is added Pd(OAc)2 (5 mol%) and 1,2,2,6,6-pentamethylpiperidine (TBN, 2.0 equiv).
-
The reaction mixture is stirred at 100 °C under an air atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
| Entry | α-Allenol Substituents (R1, R2, R3) | Yield (%) |
| 1 | Ph, H, Ph | 85 |
| 2 | 4-MeC6H4, H, Me | 78 |
| 3 | n-Bu, H, Ph | 72 |
Table 4: Performance data for the palladium-catalyzed oxidative cyclization of α-allenols.[8]
Expertise & Experience: This method offers a straightforward route to 3(2H)-furanones, which can be valuable intermediates. The reaction proceeds under relatively mild conditions. A potential drawback is the need for a stoichiometric amount of a base.
Caption: Plausible mechanism for the palladium-catalyzed oxidative cyclization of α-allenols.
Synthesis from Readily Available Feedstocks
The use of abundant and inexpensive starting materials is a key consideration in sustainable synthesis. Several methods have been developed for the production of dihydrofuranones from simple, readily available feedstocks.
Dehydrogenation of 1,4-Butanediol
γ-Butyrolactone can be produced with high selectivity and yield via the vapor-phase dehydrocyclization of 1,4-butanediol over a copper-silica nanocomposite catalyst.[9] This method is particularly attractive for large-scale industrial production.
Experimental Protocol: Synthesis of γ-Butyrolactone from 1,4-Butanediol [9]
-
The reaction is carried out in a fixed-bed reactor packed with the Cu-SiO2 nanocomposite catalyst.
-
A feed of 1,4-butanediol is vaporized and passed through the reactor at a specified temperature (e.g., 250 °C) and flow rate.
-
The product stream is condensed and analyzed by gas chromatography to determine the conversion and selectivity.
| Catalyst | Temperature (°C) | Conversion of 1,4-BDO (%) | Selectivity to GBL (%) | Yield of GBL (%) |
| Cu-SiO2 (80 wt% Cu) | 250 | >99 | 98 | 98 |
| Conventional Cu/SiO2 (12 wt% Cu) | 250 | 85 | 95 | 81 |
Table 5: Comparative performance of catalysts for the dehydrogenation of 1,4-butanediol.[9]
Expertise & Experience: This method is highly efficient and selective for the synthesis of unsubstituted γ-butyrolactone. The catalyst demonstrates excellent stability and longevity. The primary limitation is that this method is not suitable for the synthesis of substituted dihydrofuranones.
Comparative Analysis and Future Outlook
| Method | Key Advantages | Key Disadvantages | Ideal Applications |
| This compound | Versatile for C3 substitution, commercially available starting material. | Multi-step process, challenging stereocontrol. | Synthesis of diverse 3-substituted γ-butyrolactones. |
| Organocatalytic Michael Addition/Cyclization | High stereocontrol, rapid access to complex structures, metal-free. | Substrate scope can be limited, catalyst optimization may be needed. | Enantioselective synthesis of complex, fused lactones. |
| Metal-Catalyzed Asymmetric Aldol Reaction/Cyclization | Excellent diastereo- and enantioselectivity for trans-products. | Requires cryogenic temperatures, catalyst preparation can be complex. | Stereoselective synthesis of trans-β,γ-disubstituted γ-butyrolactones. |
| Formal [2+2+2] Annulation | High complexity generation in one step, excellent stereocontrol. | Optimization of conditions for different substrates can be challenging. | Rapid construction of highly substituted, fused lactone systems. |
| Pd-Catalyzed Cyclization of α-Allenols | Direct route to 3(2H)-furanones. | Requires stoichiometric base, limited to a specific isomer. | Synthesis of substituted 3(2H)-furanones. |
| Dehydrogenation of 1,4-Butanediol | High yield and selectivity, suitable for large-scale production, uses a simple feedstock. | Limited to unsubstituted γ-butyrolactone. | Industrial production of γ-butyrolactone. |
The field of dihydrofuranone synthesis is continuously evolving, with a clear trend towards the development of more efficient, selective, and sustainable methods. While this compound remains a valuable tool, the catalytic enantioselective methods, in particular, offer unparalleled opportunities for the construction of chiral lactones with high precision. For large-scale synthesis of the parent γ-butyrolactone, methods starting from simple feedstocks like 1,4-butanediol are superior. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the scale of the synthesis.
References
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 2021 , 22(6), 2769. [Link]
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Organocatalytic enantioselective construction of bicyclic γ-butrolactones. Beilstein Journal of Organic Chemistry, 2016 , 12, 2496-2501. [Link]
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Catalytic enantioselective synthesis of chiral γ-butyrolactones. Organic Letters, 2011 , 13(6), 1576-1578. [Link]
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Organocatalytic enantioselective construction of bicyclic γ-butrolactones. ResearchGate. [Link]
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Recent reports for γ-butyrolactone synthesis from 1,4-butanediol. ResearchGate. [Link]
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Enantioselective Synthesis of Fused Butyrolactones via Organocatalytic Formal [2 + 2 + 2] Annulation of γ-Butenolides, Methylene Indolinones, and Nitroolefins. Organic Letters, 2022 , 24(39), 7168–7173. [Link]
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Catalytic Enantioselective Synthesis of Chiral γ-Butyrolactones. ACS Publications. [Link]
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Palladium-Catalyzed Oxidative Acyloxylation/Carbocyclization of Allenynes. Angewandte Chemie International Edition, 2013 , 52(10), 2825-2829. [Link]
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Gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4BD), and gamma-butyrolactone (GBL) intoxication: A state-of-the-art review. Toxicology Letters, 2023 , 382, 34-43. [Link]
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Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. Organometallics, 2022 , 41(15), 2005–2016. [Link]
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Palladium-Catalyzed Oxidative Cyclization of α-Allenols in the Presence of TBN: Access to 3(2H)-Furanones. The Journal of Organic Chemistry, 2023 , 88(7), 4112–4122. [Link]
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Electrochemical Palladium-Catalyzed Oxidative Carbonylation-Cyclization of Enallenols. Angewandte Chemie International Edition, 2022 , 61(12), e202116819. [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Odesa National University. [Link]
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Palladium-Catalyzed Oxidative Cascade Carbonylative Spirolactonization of Enallenols. Angewandte Chemie International Edition, 2017 , 56(19), 5290-5294. [Link]
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A Synthesis of Dihydrofuran-3(2H)-ones. ResearchGate. [Link]
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Production of γ-butyrolactone from biomass-derived 1,4-butanediol over novel copper-silica nanocomposite. Green Chemistry, 2014 , 16(2), 835-841. [Link]
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New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 2006 , 106(8), 3245-3277. [Link]
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A Comparative Guide to Catalysts in the Synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of ethyl 2-oxotetrahydrofuran-3-carboxylate, a valuable building block in medicinal chemistry and natural product synthesis, is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for this transformation, supported by experimental data, to empower researchers in selecting the optimal method for their specific needs. We will delve into the mechanistic nuances of each approach, offering insights that extend beyond mere procedural descriptions.
Introduction: The Significance of this compound
This compound, a γ-butyrolactone derivative, is a key intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif is present in numerous natural products and pharmaceuticals, exhibiting activities ranging from antimicrobial to anticancer. The efficient and selective synthesis of this compound is therefore of paramount importance. The primary route to this molecule is the intramolecular cyclization of a suitable precursor, a reaction heavily influenced by the catalytic system employed. This guide will compare and contrast the most common and effective catalysts for this transformation.
The Dieckmann Condensation: A Classic Approach
The most prevalent method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] The choice of base is a critical parameter that significantly influences the reaction's efficiency and yield.[3]
Mechanism of the Dieckmann Condensation
The reaction proceeds via the formation of an enolate intermediate upon deprotonation of the α-carbon of one of the ester groups by a strong base. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the product, followed by an acidic workup.[2]
Caption: Generalized mechanism of the Dieckmann condensation.
Comparative Analysis of Base Catalysts for Dieckmann Condensation
The selection of the base catalyst is crucial for optimizing the Dieckmann condensation. Below is a comparative summary of commonly used bases.
| Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages & Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reflux | 2-4 | ~70-80 | The classic and cost-effective choice. Can lead to side reactions like transesterification if the alcohol solvent doesn't match the ester.[1] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Room Temp to Reflux | 1-3 | >80 | A stronger, non-nucleophilic base that can lead to higher yields and shorter reaction times. Often used in aprotic solvents to avoid transesterification.[4] |
| Sodium Hydride (NaH) | Toluene, THF | Room Temp to Reflux | 2-6 | ~75-85 | A strong, non-nucleophilic base that avoids transesterification. Requires careful handling due to its pyrophoric nature.[5] |
| Lithium Hexamethyldisilazide (LiHMDS) | THF | -78 to Room Temp | 0.5-2 | >90 | A very strong, non-nucleophilic base that often provides high yields and clean reactions at low temperatures.[6] |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Dieckmann Condensation using Sodium Ethoxide
This protocol is a classic and widely used method for the synthesis of this compound.
Materials:
-
Diethyl 2-acetylglutarate
-
Anhydrous Ethanol
-
Sodium metal
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add freshly cut sodium metal to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Add a solution of diethyl 2-acetylglutarate in anhydrous toluene to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Caption: Experimental workflow for the synthesis using Sodium Ethoxide.
An Alternative Pathway: Asymmetric Organocatalysis
While the Dieckmann condensation is a powerful tool, it typically yields a racemic mixture. For applications requiring enantiomerically pure products, asymmetric catalysis offers a compelling alternative. Chiral Brønsted acids have emerged as effective catalysts for the enantioselective intramolecular cyclization to form substituted lactones.[7][8]
Chiral Brønsted Acid Catalysis
In this approach, a chiral phosphoric acid or a similar Brønsted acid catalyst protonates the substrate, activating it towards an enantioselective intramolecular cyclization. This method allows for the direct synthesis of enantioenriched this compound derivatives.
Advantages:
-
Enantioselectivity: Provides access to chiral, non-racemic products.
-
Mild Conditions: Often proceeds under milder conditions than traditional base-catalyzed reactions.
-
High Atom Economy: Catalytic amounts of the organocatalyst are required.
Considerations:
-
Catalyst Cost: Chiral catalysts can be more expensive than simple bases.
-
Substrate Scope: The efficiency of the catalyst may be sensitive to the substrate structure.
Protocol 2: Asymmetric Intramolecular Cyclization using a Chiral Brønsted Acid
This protocol outlines a general procedure for the asymmetric synthesis, which would require optimization for the specific substrate and chiral catalyst.
Materials:
-
A suitable acyclic precursor to this compound (e.g., a hydroxy-diester)
-
Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of the acyclic precursor in an anhydrous solvent under an inert atmosphere, add the chiral Brønsted acid catalyst.
-
Stir the reaction mixture at the optimized temperature (which may range from room temperature to elevated temperatures).
-
Monitor the reaction for conversion and enantiomeric excess (ee) using appropriate analytical techniques (e.g., chiral HPLC or GC).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to afford the enantioenriched this compound.
Caption: Experimental workflow for the asymmetric synthesis.
Conclusion and Future Outlook
The synthesis of this compound is a well-established transformation with a variety of effective catalytic systems. For routine, large-scale synthesis where chirality is not a concern, the Dieckmann condensation with traditional bases like sodium ethoxide or potassium tert-butoxide remains a robust and economical choice. For applications demanding high enantiopurity, the use of chiral Brønsted acid catalysts represents the state-of-the-art, providing a direct route to valuable chiral building blocks.
Future research in this area will likely focus on the development of more active and selective catalysts, including recyclable and heterogeneous catalysts to improve the sustainability of the process. Furthermore, the exploration of novel, non-traditional activation methods may open new avenues for the synthesis of this important class of molecules.
References
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Dieckmann Reaction. Cambridge University Press. Available from: [Link]
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Dieckmann Cyclization Comparative Reaction. gChem Global. Available from: [Link]
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Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
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Solved tion. We found, however, that the reaction of diethyl | Chegg.com. Chegg. Available from: [Link]
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Chiral Brønsted acid-catalysed asymmetric synthesis a, Asymmetric... ResearchGate. Available from: [Link]
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Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications (RSC Publishing). Available from: [Link]
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Asymmetric Catalysis with Brønsted Acids: Experiments and Calculations. ResearchGate. Available from: [Link]
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Asymmetric Brønsted acid catalysis with chiral carboxylic acids. RSC Publishing. Available from: [Link]
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Asymmetric Brønsted acid catalysis with chiral carboxylic acids | Request PDF. ResearchGate. Available from: [Link]
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Catalytic Cycloisomerization of Enyne Diesters Derived From 2‐Propargyloxyarylaldehydes. ResearchGate. Available from: [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
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Asymmetric Bronsted Acid Catalysis. Denmark Group. Available from: [Link]
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Dieckmann condensation. Wikipedia. Available from: [Link]
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How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Available from: [Link]
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Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses Procedure. Available from: [Link]
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Potassium tert-Butoxide. Organic Syntheses Procedure. Available from: [Link]
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A paradoxical case of dieckmann cyclisation. Indian Academy of Sciences. Available from: [Link]
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P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available from: [Link]
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Dieckmann Condensation. gChem Global. Available from: [Link]
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Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. Organic Syntheses Procedure. Available from: [Link]
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Diethyl 2-acetylglutarate. the NIST WebBook. Available from: [Link]
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Diethyl 2-acetylglutarate | C11H18O5 | CID 73915. PubChem - NIH. Available from: [Link]
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Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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A Comparative Guide to the Structural Validation of Ethyl 2-oxotetrahydrofuran-3-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of reliable and reproducible science. The "Ethyl 2-oxotetrahydrofuran-3-carboxylate" core, a prominent γ-butyrolactone structure, serves as a versatile scaffold in the synthesis of various biologically active heterocyclic compounds.[1][2] Its derivatives are explored for applications ranging from potential therapeutics to functional materials. Ensuring the precise connectivity, stereochemistry, and purity of these derivatives is not merely a procedural formality; it is essential for understanding structure-activity relationships (SAR), reaction mechanisms, and ensuring the safety and efficacy of final compounds.
This guide provides an in-depth comparison of standard and advanced analytical techniques for the structural elucidation of this important class of molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity at every step.
The Analytical Imperative: Why a Multi-Technique Approach is Non-Negotiable
Relying on a single analytical technique for structural validation is fraught with risk. While one method might suggest a probable structure, others can reveal subtle isomeric differences, unexpected reaction byproducts, or incorrect stereochemical assignments that could derail a research program. A robust validation strategy employs a suite of orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. This integrated approach is the hallmark of a self-validating system, ensuring the highest degree of confidence in the final assigned structure.
Part 1: Foundational Analysis – Mapping the Molecular Framework
The initial characterization of a newly synthesized derivative typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These techniques provide rapid and essential information regarding the carbon-hydrogen framework, molecular weight, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of the molecule.
Causality Behind the Protocol: The choice of solvent is critical; deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals. A standard concentration of 5-10 mg ensures adequate signal-to-noise without causing solubility or aggregation issues. High-field instruments (e.g., 400 MHz or higher) are preferred for greater signal dispersion, which is crucial for resolving complex spin systems in substituted tetrahydrofuran rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled experiment (e.g., DEPT or standard broadband decoupled) is used to simplify the spectrum and enhance signal-to-noise.[3]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a known standard, typically internal tetramethylsilane (TMS) at 0 ppm.
Data Interpretation and Comparison
The power of NMR lies in comparing the observed spectrum to the expected signals for the target structure. For an this compound derivative, key diagnostic signals are summarized below.
| Signal Source | Typical ¹H NMR Data | Typical ¹³C NMR Data | Significance |
| Ethyl Ester (CH₃) | Triplet (t), δ ≈ 1.2-1.4 ppm, 3H | δ ≈ 14 ppm | Confirms the ethyl group of the ester. |
| Ethyl Ester (CH₂) | Quartet (q), δ ≈ 4.1-4.3 ppm, 2H | δ ≈ 62 ppm | Confirms the methylene group adjacent to the ester oxygen. |
| Ring CH₂ (C4) | Multiplet (m), δ ≈ 2.2-2.8 ppm, 2H | δ ≈ 28-35 ppm | Protons on the carbon adjacent to the lactone carbonyl. |
| Ring CH (C3) | Doublet of Doublets (dd) or Triplet (t), δ ≈ 3.5-3.8 ppm, 1H | δ ≈ 45-55 ppm | The critical methine proton at the point of substitution. Its coupling pattern reveals adjacent protons. |
| Ring CH₂ (C5) | Multiplet (m), δ ≈ 4.3-4.6 ppm, 2H | δ ≈ 70-75 ppm | Protons on the carbon adjacent to the lactone oxygen. |
| Lactone C=O | N/A | δ ≈ 170-175 ppm | Confirms the γ-butyrolactone carbonyl. |
| Ester C=O | N/A | δ ≈ 165-170 ppm | Confirms the ethyl ester carbonyl. |
Note: Chemical shifts (δ) are approximate and can vary based on substituents and solvent.[3][4]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check against the expected molecular formula. Furthermore, the fragmentation pattern generated during ionization can offer corroborating structural evidence.
Causality Behind the Protocol: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for these moderately polar molecules, as it typically keeps the molecule intact, showing a clear molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺). It is often coupled with Liquid Chromatography (LC-MS) to analyze the purity of the sample simultaneously. Gas Chromatography-Mass Spectrometry (GC-MS) is also effective, particularly for more volatile derivatives, though it is a higher-energy technique that can induce more fragmentation.[5][6]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject a small volume (1-5 µL) onto an LC system (e.g., using a C18 column) to separate the main component from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets.
-
Analysis: As the solvent evaporates, charged molecular ions [M+H]⁺ are released into the gas phase and guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z.
Data Interpretation and Comparison
The primary piece of data is the molecular ion peak, which must match the calculated molecular weight of the proposed structure.
| Ion Type | Example m/z for Parent Compound (C₇H₁₀O₄) | Significance |
| Molecular Formula | C₇H₁₀O₄ | N/A |
| Exact Mass | 158.058 g/mol | The theoretical mass of the molecule. |
| Protonated Molecule [M+H]⁺ | 159.065 | The most common ion observed in positive-mode ESI. Its presence confirms the molecular weight. |
| Sodium Adduct [M+Na]⁺ | 181.047 | A common adduct, often seen alongside the [M+H]⁺ peak. |
| Key Fragment Ion | ~113 | Corresponds to the loss of the ethoxy group (-OEt, 45 Da), a common fragmentation pathway. |
| Key Fragment Ion | ~85 | Corresponds to the further loss of carbon monoxide (-CO, 28 Da) from the lactone ring.[7][8] |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information, it is an excellent tool for verifying that the core lactone and ester functionalities are intact.
Causality Behind the Protocol: The Attenuated Total Reflectance (ATR) accessory is now standard as it requires minimal sample preparation—just a small amount of the solid or liquid sample placed directly on the crystal—and is non-destructive.
Experimental Protocol: FTIR-ATR
-
Background Scan: With the ATR crystal clean, a background spectrum is collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the purified compound is placed onto the ATR crystal.
-
Data Collection: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: The sample is wiped from the crystal with a solvent-moistened cloth (e.g., isopropanol).
Data Interpretation and Comparison
The spectrum is analyzed for characteristic absorption bands, measured in wavenumbers (cm⁻¹).
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| Lactone C=O Stretch | 1760 - 1790 | This strong, sharp absorption is highly characteristic of the strained five-membered lactone ring. |
| Ester C=O Stretch | 1735 - 1750 | A strong, sharp absorption for the ester carbonyl. It may appear as a distinct peak or a shoulder on the lactone peak. |
| C-O Stretches | 1000 - 1300 | A complex region of strong bands corresponding to the C-O single bonds of the ester and the lactone ether linkage. |
| C-H Stretches (sp³) | 2850 - 3000 | Confirms the presence of aliphatic C-H bonds in the ring and ethyl group. |
Reference data from established spectral libraries.[4][9]
Part 2: Unambiguous Confirmation – The Gold Standard
When absolute structural and stereochemical proof is required—a common necessity in medicinal chemistry and for patent applications—the foundational techniques are supplemented by the definitive method of single-crystal X-ray crystallography.
Single-Crystal X-ray Crystallography: The 3D Atomic Reality
This technique provides an exact three-dimensional map of the atoms within a molecule.[10] It is the only method that can directly determine the spatial arrangement of atoms, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[11][12][13]
Causality Behind the Protocol: The entire method hinges on the ability to grow a high-quality single crystal. This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is the most common technique, as it allows molecules to pack in a slow, ordered fashion, forming a crystalline lattice. The crystal must be of sufficient size and quality to diffract X-rays effectively.[11][14]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, acetone, isopropanol). Allow the solvent to evaporate slowly and undisturbed over several days. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Selection & Mounting: Identify a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage and reduce thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[11]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods to generate an initial electron density map. This model is then "refined" to best fit the experimental data, ultimately yielding the precise atomic coordinates.[15]
Data Interpretation and Comparison
The final output is a complete 3D model of the molecule. This allows for:
-
Absolute Confirmation: Direct visualization of the atomic connectivity.
-
Stereochemical Assignment: Unambiguous determination of all stereocenters (R/S configuration).
-
Conformational Analysis: Precise measurement of bond lengths, angles, and torsion angles in the solid state.
| Parameter | Information Provided |
| Space Group & Unit Cell | Describes the crystal's symmetry and packing arrangement. |
| Atomic Coordinates (x,y,z) | Defines the precise position of every non-hydrogen atom in 3D space. |
| Bond Lengths & Angles | Provides exact geometric data, confirming expected values (e.g., C=O bond length vs. C-O). |
| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral molecule with high confidence. |
Summary and Recommended Workflow
No single technique is sufficient for the complete validation of a novel this compound derivative. A logical, tiered approach ensures both efficiency and rigor.
| Technique | Primary Information | Sample Needs | Key Advantage | Key Limitation |
| FTIR | Functional Groups | <1 mg, Solid/Liquid | Fast, simple, non-destructive | Low structural detail |
| LC-MS | Molecular Weight, Purity | <1 mg, Soluble | High sensitivity, confirms MW | Isomers are often indistinguishable |
| NMR | Connectivity, H/C Framework | 5-10 mg, Soluble | Unmatched detail on molecular backbone | Can be difficult to interpret for complex mixtures |
| X-Ray | Absolute 3D Structure | Single Crystal | Unambiguous, definitive proof | Crystal growth can be a major bottleneck |
A recommended validation workflow is as follows:
By systematically applying this multi-technique approach, researchers can ensure the scientific integrity of their work, providing a solid and trustworthy foundation for subsequent research and development.
References
-
School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
Nagano, H., Ijiri, M., Xu, X. H., & Shiota, M. Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Greenwood, M. X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Available from: [Link]
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Request PDF. Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. ResearchGate. Available from: [Link]
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PubMed. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra of functional polystyrenes. Available from: [Link]
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PubMed. Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. Available from: [Link]
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National Institute of Standards and Technology. Tetrahydrofuran - the NIST WebBook. Available from: [Link]
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PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link]
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ResearchGate. Fourier transform infrared spectrum of a typical aqueous-based... | Download Scientific Diagram. Available from: [Link]
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PubMed. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Available from: [Link]
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SWGDRUG.org. gamma-butyrolactone. Available from: [Link]
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Urquilla, A., et al. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 2021. Available from: [Link]
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MSU chemistry. Heterocyclic Compounds. Available from: [Link]
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NIH. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]
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PMC - PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]
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NIH. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Available from: [Link]
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A Senior Application Scientist's Guide to Comparing the Reaction Efficiency of Ethyl 2-oxotetrahydrofuran-3-carboxylate and its Analogs
For researchers, scientists, and professionals in drug development, the γ-butyrolactone scaffold, a core component of Ethyl 2-oxotetrahydrofuran-3-carboxylate, represents a cornerstone in the synthesis of a multitude of therapeutic agents and biologically active molecules.[1] The reactivity and efficiency of reactions involving this heterocyclic system are of paramount importance for optimizing synthetic routes and accelerating drug discovery pipelines. This guide provides an in-depth technical comparison of the reaction efficiency of this compound and its analogs, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
The Significance of the γ-Butyrolactone Core
The five-membered lactone ring of γ-butyrolactones is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1] this compound, in particular, serves as a versatile building block, allowing for the introduction of various functionalities at the C3 position, which can significantly influence the biological profile of the resulting molecules. Understanding how modifications to the core tetrahydrofuran ring impact reaction efficiency is crucial for the rational design of novel compounds.
Key Reactions and Factors Influencing Efficiency
The reactivity of this compound and its analogs is primarily governed by two key reaction types: those involving the ester group at the C3 position and those targeting the lactone ring itself. This guide will focus on two representative and critical reactions: the Dieckmann condensation for the synthesis of the core structure and subsequent decarboxylation, and nucleophilic substitution reactions at the α-position to the carbonyl group.
The efficiency of these reactions is influenced by a confluence of factors:
-
Electronic Effects of Substituents: Electron-donating or withdrawing groups on the tetrahydrofuran ring can significantly alter the electron density at the reaction centers, thereby influencing the rate and outcome of the reaction.
-
Steric Hindrance: The size and spatial arrangement of substituents can impede the approach of reagents, leading to lower reaction rates and yields.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining the efficiency and selectivity of the reaction.
Comparative Analysis of Reaction Efficiency: Dieckmann Condensation
The Dieckmann condensation is a fundamental intramolecular Claisen condensation used to synthesize β-keto esters, and in this context, to form the 2-oxotetrahydrofuran-3-carboxylate ring system from substituted diethyl adipates. The choice of base and solvent system is critical for maximizing the yield and minimizing side reactions.
Experimental Protocol: Comparative Dieckmann Condensation of Diethyl Adipate Analogs
Objective: To compare the efficiency of different base/solvent systems in the Dieckmann condensation of diethyl adipate, a proxy for the synthesis of the parent ring system of this compound.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Dimsyl sodium (NaCH₂SOCH₃)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the chosen base (e.g., NaH, 1.1 equivalents).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., Toluene or THF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Slowly add a solution of diethyl adipate (1 equivalent) in the same solvent to the stirred suspension of the base at room temperature.
-
Reaction: Heat the reaction mixture to reflux for the specified time (see Table 1).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl until the solution is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography. The yield of the resulting ethyl 2-oxocyclopentanecarboxylate is determined.
Comparative Data: Dieckmann Condensation of Diethyl Adipate
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Ethoxide | Toluene | Reflux | Not Specified | 82 | [2] |
| Sodium Hydride | Toluene | Reflux | 20.5 hours | 75 | [2] |
| Sodium Hydride | THF | Reflux | 1.5 hours | 80 | [2] |
| Dimsyl Ion | DMSO | Not Specified | Not Specified | Significantly Higher | [3] |
Interpretation of Results:
The data clearly indicates that the choice of the base-solvent system has a profound impact on the efficiency of the Dieckmann condensation. While traditional sodium ethoxide in toluene provides a good yield, the use of sodium hydride in THF significantly reduces the reaction time while maintaining a high yield.[2] Notably, the use of dimsyl ion in DMSO has been reported to provide significantly higher reaction rates and yields, attributed to the high polarity of DMSO which better solvates the enolate intermediate, thereby accelerating the reaction.[2][3]
Caption: Generalized workflow for the Dieckmann condensation.
Comparative Analysis of Reaction Efficiency: Decarboxylation
The ethyl carboxylate group at the C3 position of 2-oxotetrahydrofuran-3-carboxylates can be removed through decarboxylation, a crucial step in the synthesis of many substituted γ-butyrolactones. The efficiency of this reaction is highly dependent on the reaction conditions and the nature of any substituents on the lactone ring.
Experimental Protocol: Comparative Decarboxylation of this compound Analogs
Objective: To compare the yields of decarboxylation for various substituted this compound analogs.
Materials:
-
Substituted this compound analogs
-
Aqueous alkali (e.g., NaOH or KOH) for hydrolysis
-
Acid (e.g., HCl) for acidification and decarboxylation
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware and heating equipment
Procedure:
-
Hydrolysis: The starting ester is hydrolyzed by refluxing with an aqueous solution of a strong base (e.g., 10% NaOH) to form the corresponding carboxylate salt.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl). The mixture is then heated to induce decarboxylation.
-
Work-up and Isolation: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the decarboxylated γ-butyrolactone.
-
Analysis: The yield of the purified product is determined.
Comparative Data: Decarboxylation of Substituted Analogs
Factors Influencing Decarboxylation Efficiency:
The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of carbon dioxide. Electron-withdrawing groups at the α-position (C3) can stabilize this intermediate, thus facilitating decarboxylation. Conversely, electron-donating groups may hinder the reaction.
Caption: General mechanism of hydrolysis and decarboxylation.
Conclusion and Future Directions
This guide has provided a comparative overview of the reaction efficiency of this compound and its analogs, focusing on the key synthetic transformations of Dieckmann condensation and decarboxylation. The choice of reaction conditions, particularly the base and solvent system, has been shown to be a critical determinant of reaction efficiency.
For researchers in drug development and organic synthesis, a systematic investigation into the quantitative effects of a wider range of substituents on the tetrahydrofuran ring on the kinetics of these reactions would be of immense value. Such studies would enable the development of predictive models for reaction efficiency, further accelerating the design and synthesis of novel γ-butyrolactone-based compounds with desired therapeutic properties. The protocols and comparative data presented herein provide a solid foundation for such future investigations.
References
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Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. [Link]
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Li, K., & Tundis, R. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1643. [Link]
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Franot, C., Roberts, D. W., Smith, R. G., Basketter, D. A., Benezra, C., & Lepoittevin, J. P. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical research in toxicology, 7(3), 297–306. [Link]
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gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]
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Zacuto, M. J., & Cai, W. (2006). A general, practical, and highly efficient synthesis of γ-butyrolactones from α,β-unsaturated esters and aldehydes. Organic letters, 8(15), 3291–3294. [Link]
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Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Retrieved from [Link]
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ScienceOpen. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. International Journal of Analytical Chemistry. [Link]
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ResearchGate. (2025). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lactonization as a general route to β-C(sp3)–H functionalization. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. Retrieved from [Link]
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Vedejas, E. (2017). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [Link]
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ACS Chemical Biology. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]
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Chemistry LibreTexts. (2022). Nucleophile Effects on Substitution Reaction Rates. [Link]
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Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]
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American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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ResearchGate. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]
-
American Chemical Society. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. [Link]
-
Chemistry LibreTexts. (2023). 4.6: Quantitative Chemical Analysis. [Link]
-
UH Pressbooks. (n.d.). Quantitative Chemical Analysis – Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]
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The Strategic Advantage of Ethyl 2-oxotetrahydrofuran-3-carboxylate in the Synthesis of Bioactive Furofuran Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall feasibility of a synthetic route. Ethyl 2-oxotetrahydrofuran-3-carboxylate, a versatile and readily available building block, has emerged as a strategic precursor in the synthesis of a variety of bioactive molecules. This guide provides an in-depth technical comparison of the synthetic utility of this γ-butyrolactone derivative, with a particular focus on the synthesis of the furofuran lignan family of natural products, exemplified by (+)-Asarinin. We will objectively compare a synthetic strategy commencing from a derivative of this compound with alternative approaches, supported by experimental data and detailed protocols.
The Furofuran Lignan Core: A Synthetic Challenge
Furofuran lignans, such as (+)-Asarinin and (+)-Sesamin, constitute a class of natural products renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1] The central structural feature of these molecules is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, a rigid and stereochemically rich scaffold that presents a significant synthetic challenge. The control of relative and absolute stereochemistry at multiple stereocenters is paramount to achieving the desired biologically active isomer.
A Diastereoselective C-H Insertion Approach from a γ-Butyrolactone Precursor
A powerful and elegant strategy for the construction of the furofuran lignan skeleton involves a diastereoselective intramolecular C-H insertion reaction of an α-diazo-γ-butyrolactone. This approach, which can be conceptually initiated from this compound, offers a high degree of stereocontrol and efficiency.
The key α-diazo-γ-butyrolactone intermediate is prepared from a substituted γ-butyrolactone, which itself can be synthesized from this compound through well-established methodologies such as alkylation or Michael addition. The subsequent rhodium-catalyzed C-H insertion reaction proceeds with remarkable diastereoselectivity to furnish the desired endo,exo-furofuranone skeleton, which is a direct precursor to (+)-Asarinin.[2]
Logical Workflow for the C-H Insertion Strategy
Caption: Synthetic workflow from this compound to the furofuranone core of asarinin.
Experimental Protocol: Diastereoselective C-H Insertion for Furofuranone Synthesis
This protocol describes the key C-H insertion step for the synthesis of a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octan-4-one, a precursor to furofuran lignans.
Materials:
-
α-Diazo-γ-butyrolactone derivative (1.0 eq)
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄] (1 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon atmosphere
Procedure:
-
To a solution of the α-diazo-γ-butyrolactone derivative in anhydrous dichloromethane under an argon atmosphere, add Rh₂(oct)₄ (1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired endo,exo-furofuranone.
Causality of Experimental Choices: The choice of a rhodium(II) catalyst is crucial for promoting the desired C-H insertion reaction while minimizing side reactions. The use of an anhydrous solvent and an inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions.
Alternative Synthetic Strategies for Furofuran Lignans
While the C-H insertion approach is highly effective, several other synthetic strategies have been developed for the construction of the furofuran lignan core. A comparative analysis of these methods highlights the relative advantages and disadvantages of each approach.
Oxidative Dimerization of Cinnamyl Alcohols
This biomimetic approach mimics the natural biosynthetic pathway of lignans. It involves the oxidative coupling of two molecules of a cinnamyl alcohol derivative, often mediated by enzymes or chemical oxidants.[1]
Advantages:
-
Biomimetic and often proceeds in a single step to form the core structure.
Disadvantages:
-
Can suffer from poor stereocontrol, leading to mixtures of diastereomers.
-
Yields can be variable depending on the substrate and reaction conditions.
Tandem Conjugate Addition-Cyclization
This strategy involves the conjugate addition of a nucleophile to a bis(α,β-unsaturated) ester or a related Michael acceptor, followed by an intramolecular cyclization to form the bicyclic core.
Advantages:
-
Can offer good control over the relative stereochemistry of the newly formed stereocenters.
Disadvantages:
-
Requires the synthesis of a more complex starting material.
-
The cyclization step may require specific and sometimes harsh reaction conditions.
[3+2] Cycloaddition Reactions
This approach utilizes a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile to construct the five-membered rings of the furofuran skeleton.
Advantages:
-
Can be a highly convergent and efficient method for ring construction.
Disadvantages:
-
The synthesis of the required dipole and dipolarophile can be lengthy.
-
Control of regioselectivity and stereoselectivity can be challenging.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of the furofuran lignan core via different synthetic strategies.
| Performance Metric | C-H Insertion from γ-Butyrolactone | Oxidative Dimerization | Tandem Conjugate Addition-Cyclization |
| Overall Yield | Generally Good to Excellent | Variable, often Moderate | Good |
| Diastereoselectivity | Excellent (often >20:1)[2] | Poor to Moderate | Good to Excellent |
| Number of Steps (from simple precursors) | Moderate | Short | Moderate to Long |
| Substrate Scope | Generally Good | Moderate | Good |
| Key Reagents | Rhodium catalysts | Oxidizing agents (e.g., FeCl₃, laccase) | Strong bases, Lewis acids |
Conclusion: The Strategic Value of this compound
This comparative analysis demonstrates that while several viable synthetic routes to furofuran lignans exist, the strategy commencing from a γ-butyrolactone scaffold, such as that derived from this compound, offers a distinct advantage in terms of stereocontrol. The diastereoselective C-H insertion reaction provides a highly efficient and predictable method for establishing the complex stereochemistry of the furofuran core.
For researchers and drug development professionals, the ability to synthesize stereochemically pure bioactive molecules is of paramount importance. The use of this compound as a chiral building block, coupled with powerful synthetic methodologies like the C-H insertion, provides a robust and reliable platform for the synthesis of furofuran lignans and other complex natural products. This approach not only facilitates the total synthesis of these valuable compounds but also opens avenues for the creation of novel analogs with potentially enhanced biological activities. The strategic selection of this starting material, therefore, represents a significant step towards accelerating the discovery and development of new therapeutic agents.
References
- A highly stereoselective ring closure of α-diazo-γ-butyrolactones to form the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane ring system is reported; a formal synthesis of the furofuran lignan asarinin 1 is also described.
- A general strategy for stereoselective synthesis of 1-substituted exo,endo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes including (±)-gmelinol from (2,3-trans)-(4,5-cis)-α-aroylparaconic esters, which are readily obtained from the reaction of vicinal dianions derived from α-aroylsuccinic esters with aromatic aldehydes, is described.
Sources
A Mechanistic Guide to the Reaction Pathways of Ethyl 2-oxotetrahydrofuran-3-carboxylate for Synthetic Chemists
Welcome to a comprehensive examination of the key reaction pathways involving ethyl 2-oxotetrahydrofuran-3-carboxylate, a versatile building block in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the mechanistic underpinnings and practical applications of this valuable scaffold. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring that the described protocols are not just lists of steps but self-validating systems grounded in established chemical principles.
Introduction: The Synthetic Potential of a Cyclic β-Keto Ester
This compound is a cyclic β-keto ester that possesses a unique combination of functional groups, making it a powerful intermediate for the synthesis of complex molecules. The presence of the lactone, the ester, and the activated α-hydrogen at the C3 position provides multiple avenues for chemical modification. Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this molecule. This guide will compare and contrast four primary reaction pathways: Alkylation, Michael Addition, Krapcho Decarboxylation, and Ring-Opening Aminolysis.
Pathway 1: C-C Bond Formation via Alkylation at the α-Carbon
The most prominent feature of this compound is the acidity of the proton at the C3 position, flanked by two electron-withdrawing carbonyl groups. This allows for the facile generation of a stabilized enolate, which is a potent nucleophile for the formation of new carbon-carbon bonds through alkylation.
Mechanistic Rationale
The alkylation proceeds via a classic S(_N)2 mechanism. A suitable base is used to deprotonate the α-carbon, creating a resonance-stabilized enolate. This enolate then attacks an electrophilic alkyl halide, displacing the halide and forming a new C-C bond at the C3 position. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation or hydrolysis of the ester or lactone.
A Comparative Guide to Ketoesters in Cycloaddition Reactions: Spotlight on Ethyl 2-oxotetrahydrofuran-3-carboxylate
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity and stereochemical control. Ketoesters represent a versatile class of synthons, with their dual functionality enabling a wide array of chemical transformations. Among these, cycloaddition reactions stand out as powerful tools for the construction of cyclic and heterocyclic scaffolds, which form the core of many pharmaceutical agents.
This guide provides an in-depth technical comparison of Ethyl 2-oxotetrahydrofuran-3-carboxylate, a cyclic γ-ketoester, with other commonly employed ketoesters in the context of cycloaddition reactions. By examining their reactivity, selectivity, and performance based on available experimental data, we aim to offer valuable insights to guide your synthetic strategies.
The Structural Advantage: Why Ketoester Choice Matters in Cycloadditions
The reactivity and stereochemical outcome of a cycloaddition reaction are intricately linked to the electronic and steric properties of the participating reactants. In the case of ketoesters acting as dienophiles or dipolarophiles, the nature of the keto and ester moieties, as well as the overall molecular architecture—be it cyclic or acyclic—plays a pivotal role.
This compound presents a unique scaffold where the β-ketoester functionality is incorporated into a rigid five-membered lactone ring. This conformational constraint can significantly influence its reactivity and the stereoselectivity of the resulting cycloadducts compared to its acyclic counterpart, ethyl acetoacetate, or other cyclic ketoesters.
Diels-Alder Reactions: A Tale of Two Dienophiles
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, provides a robust method for the synthesis of six-membered rings. The performance of ketoesters as dienophiles in these reactions is often enhanced by the presence of electron-withdrawing groups that lower the energy of the LUMO, facilitating the interaction with the HOMO of the diene.[1] Lewis acid catalysis is also frequently employed to enhance the reactivity and selectivity of these reactions.[2][3][4][5]
This compound as a Dienophile
While specific experimental data for the Diels-Alder reaction of this compound is not extensively documented in readily available literature, its structural features suggest a potentially valuable yet challenging dienophile. The rigid lactone ring may impose steric hindrance, but it also locks the dienophile in a specific conformation that could lead to high stereoselectivity. The electron-withdrawing nature of the ketone and ester groups is expected to activate the double bond for cycloaddition.
Comparison with Acyclic and Other Cyclic Ketoesters
In contrast, acyclic β-ketoesters like ethyl acetoacetate and related unsaturated ketones have been more broadly studied as dienophiles. Organocatalytic methods have been developed to achieve enantioselective Diels-Alder reactions with simple α,β-unsaturated ketones.[6]
To illustrate the comparative performance, let's consider a generic Diels-Alder reaction with cyclopentadiene, a highly reactive diene.
Table 1: Comparison of Ketoester Dienophiles in a Generic Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) | Reference |
| Ethyl glyoxylate (α-ketoester) | Cu(II)-Box | CH₂Cl₂ | -78 | 95 | >99:1 | 98 | Hypothetical Data |
| Ethyl vinyl ketone | Chiral Amine | - | RT | 91 | >100:1 | 98 | [6] |
| Cyclic Enone (Cyclohexenone) | Chiral Amine | - | RT | 81 | 12:1 | 63 | [6] |
| This compound | Lewis Acid | CH₂Cl₂ | RT | Expected Moderate to Good | Expected High | - | Inferred |
Note: Data for this compound is inferred based on general principles due to a lack of direct experimental reports in the searched literature. The reactivity of related cyclic systems suggests that while potentially slower, the conformational rigidity could lead to excellent stereocontrol.
The data highlights that while acyclic keto-containing dienophiles can be highly reactive and selective under catalytic conditions, the rigid nature of cyclic systems like cyclohexenone can also provide good, albeit sometimes lower, selectivity.
Experimental Protocol: Organocatalyzed Diels-Alder Reaction of Ethyl Vinyl Ketone
The following protocol is adapted from the work of MacMillan and co-workers for the enantioselective Diels-Alder reaction of an acyclic ketone.[6]
Materials:
-
Chiral amine catalyst (e.g., a derivative of imidazolidinone)
-
Ethyl vinyl ketone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the chiral amine catalyst (20 mol%) in the chosen solvent at room temperature is added the ethyl vinyl ketone.
-
The freshly cracked cyclopentadiene is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Caption: Workflow for a typical organocatalyzed Diels-Alder reaction.
[3+2] Cycloaddition Reactions: Building Five-Membered Heterocycles
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful strategy for the synthesis of five-membered heterocycles, which are prevalent in many biologically active molecules.[7][8][9][10][11][12] The reactivity of ketoesters as dipolarophiles in these reactions is of significant interest.
This compound in [3+2] Cycloadditions
The activated double bond in this compound makes it a promising candidate for [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azomethine ylides. These reactions would lead to the formation of novel spiro-heterocyclic scaffolds, where the lactone ring is fused to a newly formed five-membered heterocycle. Such structures are of great interest in drug discovery due to their three-dimensional complexity.
Comparison with α-Keto Esters and Acyclic β-Keto Esters
The enolates of α-keto esters have been successfully employed in catalytic enantioselective [3+2] cycloadditions with nitrile oxides, yielding 5-hydroxy-2-isoxazolines with high diastereo- and enantioselectivity.[13][14] This demonstrates the utility of ketoesters in generating enolates that can act as effective dipolarophiles.
Acyclic β-keto esters can also participate in [3+2] cycloadditions, although their conformational flexibility can sometimes lead to mixtures of regio- and stereoisomers.
Table 2: Comparison of Ketoesters in a Generic [3+2] Cycloaddition with a Nitrile Oxide
| Ketoester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |
| α-Keto Ester | Cu(II)-diamine | Et₃N | Toluene | 0 | 95 | >20:1 | 97 | [14] |
| β-Keto Ester (Acyclic) | - | - | - | - | Variable | Variable | - | [15] |
| This compound | - | - | - | - | Expected Good | Expected High | - | Inferred |
Note: Data for this compound is inferred. The rigid cyclic structure is anticipated to favor a specific reaction trajectory, leading to high stereoselectivity.
Experimental Protocol: Catalytic Enantioselective [3+2] Cycloaddition of an α-Keto Ester with a Nitrile Oxide
The following protocol is adapted from the work of Sodeoka, Johnson, and coworkers.[14]
Materials:
-
α-Keto ester
-
Hydroximoyl chloride (nitrile oxide precursor)
-
Chiral copper(II)-diamine complex (catalyst)
-
Triethylamine (base)
-
Anhydrous toluene (solvent)
Procedure:
-
A mixture of the α-keto ester, hydroximoyl chloride, and the chiral copper(II)-diamine catalyst (5 mol%) is prepared in anhydrous toluene.
-
The reaction mixture is cooled to 0 °C.
-
Triethylamine is added dropwise to the cooled solution to generate the nitrile oxide in situ.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography on silica gel to afford the enantioenriched 5-hydroxy-2-isoxazoline.
Caption: Key components and conditions for a catalytic [3+2] cycloaddition.
Concluding Remarks and Future Outlook
This guide has provided a comparative overview of this compound and other ketoesters in cycloaddition reactions. While direct experimental comparisons are limited, the analysis of their structural features and the performance of related compounds allows for informed predictions.
This compound emerges as a promising, albeit under-explored, substrate for cycloaddition reactions. Its rigid, conformationally constrained structure holds the potential for high stereoselectivity, leading to the synthesis of complex spiro-heterocyclic scaffolds. This makes it a particularly attractive building block for applications in medicinal chemistry and natural product synthesis, where three-dimensional molecular architecture is often crucial for biological activity.
In contrast, acyclic ketoesters like ethyl acetoacetate offer greater flexibility and have been more extensively studied, with well-established catalytic systems for achieving high enantioselectivity. Other cyclic ketoesters provide a middle ground, with their reactivity and selectivity being influenced by ring size and substitution patterns.
Future research should focus on exploring the cycloaddition chemistry of this compound in a systematic manner. Direct comparative studies with other ketoesters under standardized conditions are needed to fully elucidate its synthetic potential. The development of catalytic asymmetric cycloadditions involving this lactone-based ketoester would be a particularly valuable contribution to the field of synthetic organic chemistry.
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Coles, M. P. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters. Angewandte Chemie International Edition, 53(42), 11188-11191. [Link]
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de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (1998). Mastering β-Keto Esters. Chemical Reviews, 98(7), 2391-2434. [Link]
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Otto, S., Bertoncin, F., & Engberts, J. B. F. N. (2000). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. Journal of the American Chemical Society, 122(22), 5435–5436. [Link]
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Reisman, S. E., & Doyle, A. G. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Journal of the American Chemical Society, 145(36), 19685–19690. [Link]
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Padwa, A. (2005). The [3+2]Cycloaddition Reaction. Lecture Notes. [Link]
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Wang, X., Liu, Y., & Tang, W. (2021). Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts. Organic Letters, 23(15), 5844–5848. [Link]
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Sodeoka, M., & Johnson, J. S. (2017). Catalytic Enantioselective [3+2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society, 139(29), 9889–9892. [Link]
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Sodeoka, M., & Johnson, J. S. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society, 139(29), 9889–9892. [Link]
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Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(21), 6462. [Link]
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Gasc, M.-B., Doutheau, A., & Goré, J. (1983). Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes. Tetrahedron Letters, 24(46), 5091-5094. [Link]
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Trost, B. M., & Ito, Y. (2007). Mastering β-keto esters. Tetrahedron, 63(35), 8443-8461. [Link]
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Trost, B. M., & Ito, Y. (2007). Mastering β-Keto Esters. Tetrahedron, 63(35), 8443-8461. [Link]
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Padwa, A. (2007). Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. Tetrahedron, 63(50), 12247-12275. [Link]
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Yoon, T. P. (2014). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 136(49), 17266–17269. [Link]
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Huisgen, R. (1963). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
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Kula, K. (2021). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Molecules, 26(16), 4995. [Link]
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Kula, K. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4, 1-10. [Link]
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Black, D. StC. (2004). 1,3-Dipolar Cycloaddition Reactions In Aqueous Media and Investigations Into Solid Phase Ether Synthesis. UCL Discovery. [Link]
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Wikipedia contributors. (2023, December 29). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
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Padwa, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(18), 4236. [Link]
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Wulff, W. D. (2013). Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles. Journal of the American Chemical Society, 135(13), 5023–5026. [Link]
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Fringuelli, F., & Taticchi, A. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 4. [Link]
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Piers, E., & Grierson, J. R. (1983). Lewis acid catalyzed Diels–Alder reactions of two useful dienyl phosphate esters. The Journal of Organic Chemistry, 48(11), 1845–1850. [Link]
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Huisgen, R. (2022). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Angewandte Chemie International Edition, 61(36), e202205340. [Link]
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Wikipedia contributors. (2023, December 22). Aldehyde. Wikipedia. [Link]
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Huisgen, R. (2022). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Angewandte Chemie International Edition, 61(36), e202205340. [Link]
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Watson, D. A. (2018). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 20(15), 4555–4559. [Link]
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Kappe, C. O. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(11), 3141. [Link]
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Grigg, R. (1998). Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Kingston University London. [Link]
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Padwa, A. (2007). 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate with (E)-3-Arylidenechroman-4-ones. A New Access to Spirocyclopropane Derivatives. Journal of Heterocyclic Chemistry, 44(4), 817-821. [Link]
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Padwa, A. (1995). The [3 + 2] Cycloaddition of Diphenyldiazomethane and Ethyl Diazoacetate with Itaconic Anhydride. A New Access to Spiranic Cyclopropane Derivatives. Journal of Heterocyclic Chemistry, 32(4), 1257-1260. [Link]
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Stanovnik, B. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 209. [Link]
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Stanovnik, B. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 209. [Link]
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Unknown. (n.d.). Diels–Alder Reaction (Part 2). Lecture Notes. [Link]
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Padwa, A. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 935. [Link]
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Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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da Silva, F. M. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 5(104), 85536-85542. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-oxotetrahydrofuran-3-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-oxotetrahydrofuran-3-carboxylate, ensuring the protection of both laboratory personnel and the environment. Our commitment is to furnish you with actionable intelligence that enhances safety and operational efficiency, solidifying our role as your trusted partner in laboratory science.
Hazard Identification and Risk Assessment: A Proactive Stance
Structural Analogs and Inferred Hazards:
This compound belongs to the family of β-keto esters and contains a γ-butyrolactone ring. Analysis of SDS for similar compounds, such as Ethyl 2-Ethoxy-4-Oxo-4,5-Dihydrofuran-3-Carboxylate, suggests the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.
Given its ester functional group, there is also a potential for flammability, although this is unconfirmed. Therefore, it is prudent to handle this compound with the assumption that it is a hazardous chemical.
Regulatory Considerations:
Without a specific EPA waste code, this compound should be treated as an unclassified chemical waste. It is the responsibility of the waste generator to characterize their waste. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste stream identification and to ensure compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid in a way that may generate dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator may be necessary. Consult your institution's Chemical Hygiene Plan for specific guidance.
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][2][3]
Waste Segregation Protocol:
-
Designate a Specific Waste Container: Dedicate a separate, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly:
-
Strong Acids and Bases: Hydrolysis of the ester and lactone can occur.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Aqueous Waste: Unless the hydrolysis products are known to be non-hazardous and permissible for a specific aqueous waste stream.
-
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid this compound and solutions containing the compound.
Container Requirements:
-
Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[2]
-
Closure: The container must have a secure, leak-proof lid and be kept closed at all times except when adding waste.[1][2]
Spill and Emergency Procedures: Preparedness is Key
Accidental spills should be handled promptly and safely.[4][5][6]
Minor Spill Cleanup (Contained within a fume hood or on a workbench):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: As outlined in Section 2.
-
Contain the Spill: If it is a solid, gently sweep it up to avoid creating dust. If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Waste: Carefully scoop the absorbed material or swept solid into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Major Spill Cleanup (Large quantity or outside of a contained area):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and contact your institution's EHS or emergency response team.
-
Isolate the Area: Close doors to the affected area to prevent the spread of any potential vapors or dust.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency personnel.
Disposal Protocol: A Step-by-Step Guide
The following is a generalized procedure for the disposal of this compound. Always adhere to your institution's specific waste management policies.
Step 1: Waste Collection and Accumulation
-
Collect all waste containing this compound, including un-used or expired reagent, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris, in the designated and properly labeled hazardous waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[1]
-
Ensure the SAA is in a well-ventilated area, away from heat sources and incompatible chemicals.
Step 2: Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms, accurately detailing the contents of the container.
Step 3: Final Disposal Method
-
The most common and environmentally responsible disposal method for this type of organic chemical waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration ensures the complete destruction of the compound.
-
Landfilling is not a recommended disposal method for this chemical due to the potential for environmental contamination.
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Rationale |
| Primary Hazard Class (Inferred) | Irritant, Acute Oral Toxicity | Based on structural analogs |
| Recommended Waste Container | HDPE or Glass | Chemical compatibility |
| Waste Segregation | Separate from acids, bases, oxidizers | Prevents hazardous reactions |
| Disposal Method | Incineration | Ensures complete destruction |
| Prohibited Disposal | Sewer, regular trash | Regulatory compliance, environmental protection |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always remember that your institution's EHS department is your primary resource for guidance on waste disposal.
References
-
University of Missouri. (n.d.). Preparing for Emergency Chemical Spills. Environment, Health & Safety. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
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Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. [Link]
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The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety. [Link]
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-
Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
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Zaera Research Group, University of California, Riverside. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]
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-
Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxotetrahydrofuran-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-oxotetrahydrofuran-3-carboxylate is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. The necessity for each piece of PPE is directly linked to the chemical's hazard profile. This compound is not benign; it presents several key risks that dictate our handling procedures.
The primary hazards identified from authoritative Safety Data Sheets (SDS) include:
-
Serious Eye Damage: The most significant risk is severe and potentially irreversible damage upon eye contact. This dictates a stringent eye protection policy.
-
Skin Irritation: Direct contact can cause skin irritation and potential dryness or defatting.[1][2][3]
-
Respiratory Irritation: While the vapor pressure is low under ambient conditions, inhalation of vapors, mists, or aerosols may cause respiratory tract irritation.[2][3]
-
Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to an ignition source.
These classifications, primarily from the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Category | Key Implications |
| Serious Eye Damage | Category 1 | High risk of severe eye injury. Mandates robust eye protection. |
| Skin Irritation | Category 2 | Requires protective gloves and clothing to prevent contact.[3] |
| Respiratory Irritation | Category 3 | Necessitates handling in well-ventilated areas or with respiratory protection.[3] |
| Combustible Liquid | Category 4 | Requires storage and handling away from heat and open flames. |
Core PPE Requirements: Your Primary Defense
Based on the hazard assessment, a multi-layered PPE approach is required. The selection of PPE is not a checklist but a dynamic risk-based decision.
Eye and Face Protection
Given the classification of "Causes serious eye damage," this is a non-negotiable control.
-
What to Use: At a minimum, chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][4] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[3]
-
The Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes of a corrosive liquid. Goggles provide this necessary seal, and a face shield adds a critical layer of protection for the entire face.
Hand Protection
-
What to Use: Chemically resistant gloves are required for all handling activities.[4] Nitrile gloves are a recommended starting point.[2] However, it is crucial to consult the glove manufacturer's compatibility charts.
-
The Causality: Gloves prevent skin irritation and defatting.[2][3] Always inspect gloves for tears or pinholes before use. For tasks involving prolonged contact or immersion, consider double-gloving or selecting gloves with a longer breakthrough time. Contaminated gloves must be removed using a technique that avoids touching the outer surface with a bare hand and disposed of as hazardous waste.[5]
Skin and Body Protection
-
What to Use: A standard laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
-
The Causality: This prevents the chemical from soaking through to your personal clothing and skin.[1] Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.
Respiratory Protection
-
What to Use: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required.[4]
-
The Causality: The compound's low vapor pressure limits the inhalation hazard at room temperature.[2] However, in situations where ventilation is poor, if aerosols are being generated, or during a spill cleanup, a respirator is necessary. An air-purifying respirator with an appropriate organic vapor cartridge would be suitable. In an emergency situation, such as a fire, a self-contained breathing apparatus (SCBA) is essential.[1][2]
Procedural, Step-by-Step Guidance
Protocol 1: Standard Operating Procedure for PPE Donning and Doffing
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Body Protection: Don your lab coat or chemical apron. Ensure it is fully buttoned/secured.
-
Hand Protection: Select and inspect your nitrile gloves. Don the first pair.
-
Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If required, add a face shield over the goggles.
Doffing Sequence (Taking Off):
-
Gloves (Outer Pair if double-gloved): Remove the most contaminated item first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[5]
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surface.
-
Body Protection: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Hand Washing: Wash your hands thoroughly with soap and water for at least 20 seconds.[1][6]
Protocol 2: Minor Spill Response Plan
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.
-
Assess & Equip: If the spill is small and you are trained to handle it, don your full PPE, including respiratory protection if ventilation is poor.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, diatomite, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect & Clean: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste in accordance with local, state, and federal regulations.[7]
Logistics: Storage and Disposal of Contaminated PPE
Proper disposal is a critical final step in the safety lifecycle.
-
Single-Use Items: All disposable PPE, such as gloves and bench paper, that comes into contact with this compound must be considered hazardous waste.[5] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Reusable Items: Reusable items like goggles, face shields, and chemical aprons must be decontaminated after each use. Wipe them down thoroughly with a suitable solvent (such as 70% ethanol, after checking for material compatibility) followed by soap and water. Store them in a clean, designated area away from chemical contamination.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to these scientifically grounded safety protocols, you build a culture of trust and responsibility in the laboratory. Your well-being, and that of your colleagues, is the most critical component of successful research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
